Product packaging for 3-Ethynylbenzaldehyde(Cat. No.:CAS No. 77123-56-9)

3-Ethynylbenzaldehyde

Cat. No.: B1333185
CAS No.: 77123-56-9
M. Wt: 130.14 g/mol
InChI Key: IGIUWNVGCVCNPV-UHFFFAOYSA-N
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Description

3-Ethynylbenzaldehyde is a useful research compound. Its molecular formula is C9H6O and its molecular weight is 130.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6O B1333185 3-Ethynylbenzaldehyde CAS No. 77123-56-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethynylbenzaldehyde
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InChI

InChI=1S/C9H6O/c1-2-8-4-3-5-9(6-8)7-10/h1,3-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IGIUWNVGCVCNPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50377991
Record name 3-ethynylbenzaldehyde
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Molecular Weight

130.14 g/mol
Source PubChem
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CAS No.

77123-56-9
Record name 3-Ethynylbenzaldehyde
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Record name 3-Ethynylbenzaldehyde
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Record name 3-ethynylbenzaldehyde
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Record name 3-ethynylbenzaldehyde
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Record name 3-ETHYNYLBENZALDEHYDE
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Foundational & Exploratory

Synthesis of 3-Ethynylbenzaldehyde from 3-Bromobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-ethynylbenzaldehyde from 3-bromobenzaldehyde, a key building block in the development of various pharmaceutical compounds and functional materials. The synthesis is a two-step process involving a Sonogashira coupling followed by a deprotection reaction. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow.

Overview of the Synthetic Pathway

The synthesis commences with the Sonogashira coupling of 3-bromobenzaldehyde with trimethylsilylacetylene (TMSA). This reaction, catalyzed by palladium and copper(I) complexes, forms the carbon-carbon bond between the aromatic ring and the alkyne. The trimethylsilyl group serves as a protecting group for the terminal alkyne. In the second step, the silyl group is removed under mild basic conditions to yield the desired product, this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product, as well as typical reaction parameters.

Table 1: Physicochemical and Spectral Data of Compounds

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
3-Bromobenzaldehyde3-BromobenzaldehydeC₇H₅BrO185.02Colorless liquid18-21233-236[1]
3-((Trimethylsilyl)ethynyl)benzaldehyde3-((Trimethylsilyl)ethynyl)benzaldehydeC₁₂H₁₄OSi202.32LiquidN/AN/A
This compoundthis compoundC₉H₆O130.14Solid75-80[2]N/A

Table 2: 1H and 13C NMR Spectral Data

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
3-Bromobenzaldehyde9.97 (s, 1H), 8.02 (t, J=1.8 Hz, 1H), 7.82 (d, J=7.7 Hz, 1H), 7.75 (d, J=7.7 Hz, 1H), 7.41 (t, J=7.7 Hz, 1H)191.1, 138.0, 137.3, 132.4, 130.6, 128.4, 123.4[3]
3-((Trimethylsilyl)ethynyl)benzaldehyde10.01 (s, 1H), 8.00 (s, 1H), 7.89 (d, J=7.7 Hz, 1H), 7.71 (d, J=7.7 Hz, 1H), 7.50 (t, J=7.7 Hz, 1H), 0.26 (s, 9H)191.8, 137.2, 136.9, 133.5, 129.4, 129.2, 124.0, 103.5, 95.9, -0.1
This compound10.04 (s, 1H), 8.09 (s, 1H), 7.95 (d, J=7.7 Hz, 1H), 7.78 (d, J=7.7 Hz, 1H), 7.56 (t, J=7.7 Hz, 1H), 3.16 (s, 1H)191.7, 137.3, 137.1, 133.8, 129.5, 129.4, 123.2, 82.5, 78.4

Table 3: Typical Reaction Parameters for Sonogashira Coupling

ParameterValue
Palladium CatalystPd(PPh₃)₂Cl₂ (2-5 mol%)
Copper(I) CocatalystCuI (2-5 mol%)
BaseTriethylamine (Et₃N)
SolventTetrahydrofuran (THF) or Toluene
TemperatureRoom Temperature to Reflux
Reaction Time2-24 hours
Typical Yield80-95%

Table 4: Typical Reaction Parameters for TMS Deprotection

ParameterValue
ReagentPotassium Carbonate (K₂CO₃)
SolventMethanol (MeOH)
TemperatureRoom Temperature
Reaction Time1-3 hours
Typical Yield>90%

Experimental Protocols

Step 1: Synthesis of 3-((Trimethylsilyl)ethynyl)benzaldehyde via Sonogashira Coupling

Materials:

  • 3-Bromobenzaldehyde

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromobenzaldehyde (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.03 eq).

  • Add anhydrous THF to dissolve the solids.

  • To the stirred solution, add triethylamine (2.0 eq) followed by the dropwise addition of trimethylsilylacetylene (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-((trimethylsilyl)ethynyl)benzaldehyde as a liquid.

Step 2: Synthesis of this compound via TMS Deprotection

Materials:

  • 3-((Trimethylsilyl)ethynyl)benzaldehyde

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-((trimethylsilyl)ethynyl)benzaldehyde (1.0 eq) in methanol.

  • To this solution, add potassium carbonate (0.2 eq).

  • Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • To the residue, add deionized water and extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.[4]

Visualizations

Experimental Workflow

Synthesis_Workflow Start 3-Bromobenzaldehyde Step1 Sonogashira Coupling Start->Step1 Reagents1 TMSA, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF Reagents1->Step1 Intermediate 3-((Trimethylsilyl)ethynyl)benzaldehyde Step1->Intermediate Step2 TMS Deprotection Intermediate->Step2 Reagents2 K₂CO₃, MeOH Reagents2->Step2 Product This compound Step2->Product Sonogashira_Mechanism ArylHalide 3-Bromobenzaldehyde (Aryl Halide) OxidativeAddition Oxidative Addition ArylHalide->OxidativeAddition PdCatalyst Pd(0) Catalyst PdCatalyst->OxidativeAddition PdComplex Ar-Pd(II)-X OxidativeAddition->PdComplex Transmetalation Transmetalation PdComplex->Transmetalation TerminalAlkyne Trimethylsilylacetylene (Terminal Alkyne) CuAcetylide Copper(I) Acetylide TerminalAlkyne->CuAcetylide CuCatalyst Cu(I) Catalyst CuCatalyst->CuAcetylide CuAcetylide->Transmetalation CoupledPdComplex Ar-Pd(II)-Alkyne Transmetalation->CoupledPdComplex ReductiveElimination Reductive Elimination CoupledPdComplex->ReductiveElimination ReductiveElimination->PdCatalyst Catalyst Regeneration Product Coupled Product ReductiveElimination->Product

References

A Comprehensive Technical Guide to 3-Ethynylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and spectral characteristics of 3-ethynylbenzaldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Physicochemical Properties

This compound is an organic compound featuring both an aldehyde and a terminal alkyne functional group attached to a benzene ring at the meta position. These reactive groups make it a valuable building block in organic synthesis.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₉H₆O[1]
Molecular Weight 130.14 g/mol [2]
CAS Number 77123-56-9
Appearance Solid[3]
Melting Point 75-80 °C[3]
Assay 97%[3]
InChI 1S/C9H6O/c1-2-8-4-3-5-9(6-8)7-10/h1,3-7H[2][3]
InChIKey IGIUWNVGCVCNPV-UHFFFAOYSA-N[2][3]
SMILES O=Cc1cccc(c1)C#C[2][3]

Experimental Protocols

Synthesis of this compound

Method 1: Desilylation of a Protected Intermediate

A common laboratory-scale synthesis involves the deprotection of a silyl-protected acetylene derivative.

Protocol:

  • To a solution of 3-(trimethylsilyl)ethynylbenzaldehyde (0.30 g, 1.5 mmol) in tetrahydrofuran (THF, 20 mL) at room temperature, add tetrabutylammonium fluoride (0.78 g, 3.0 mmol) in portions.

  • Stir the reaction mixture at room temperature for 3 hours.

  • After the reaction is complete, concentrate the mixture under vacuum.

  • Purify the residue by column chromatography using a gradient of ethyl acetate in petroleum ether (from 1:20 to 1:10) as the eluent.

  • The final product, this compound, is obtained as a white solid (0.17 g, 88% yield).[1]

Method 2: Reaction of a Silane Protected Acetylene with 3-Bromobenzaldehyde

An alternative synthesis route has been described which involves the reaction of a silane-protected acetylene with 3-bromobenzaldehyde to form a protected intermediate. This intermediate is then cleaved to generate this compound, with reported yields of 80%.[4]

Purification of Aldehydes

A general method for the purification of aldehydes, such as this compound, involves the formation of a bisulfite adduct.

Protocol:

  • React the crude aldehyde with an alkali metal or ammonium bisulfite (or metabisulfite) in the presence of a catalyst, such as an organic quaternary ammonium salt.

  • The reaction can be carried out at a temperature between 0°C and 80°C.[5]

  • The resulting crystalline bisulfite adduct is isolated by filtration.[5]

  • The adduct can be washed with an organic solvent to remove non-aldehyde impurities.[5]

  • The purified aldehyde is recovered by decomposing the adduct with an acid (e.g., hydrochloric acid, sulfuric acid) or a base (e.g., sodium hydroxide, sodium carbonate).[5]

Spectroscopic Data

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides characteristic signals for the aldehyde and aromatic protons. A reported ¹H NMR spectrum in DMSO-d₆ shows the following chemical shifts (δ):

  • 10.01 ppm (singlet, 1H, aldehyde proton)

  • 8.00 ppm (singlet, 1H, aromatic proton)

  • 7.93 ppm (doublet, J=7.7Hz, 1H, aromatic proton)

  • 7.81 ppm (doublet, J=7.8Hz, 1H, aromatic proton)

  • 7.63 ppm (triplet, J=7.7Hz, 1H, aromatic proton)

  • 4.38 ppm (singlet, 1H, acetylenic proton)[1]

Infrared (IR) Spectroscopy

The infrared spectrum of an aromatic aldehyde like this compound is expected to show characteristic absorption bands for the different functional groups. For a similar compound, benzaldehyde, the following prominent peaks are observed:

  • 3080-3000 cm⁻¹: C-H stretching vibrations from the benzene ring.[6]

  • 2880-2650 cm⁻¹: C-H stretching absorptions from the aldehyde group.[6]

  • ~1700 cm⁻¹: A strong C=O stretching vibration of the carbonyl group.[6]

  • 1625-1440 cm⁻¹: Several absorption bands due to vibrations in the benzene ring.[6]

Visualizations

The following diagrams illustrate the synthesis workflow and the relationship between the structure of this compound and its key spectroscopic signals.

Synthesis_Workflow start 3-(trimethylsilyl)ethynylbenzaldehyde in THF reaction Stir at RT for 3 hours start->reaction 1. reagent Tetrabutylammonium fluoride reagent->reaction 2. workup Vacuum Concentration reaction->workup 3. purification Column Chromatography (EtOAc/Petroleum Ether) workup->purification 4. product This compound (White Solid) purification->product 5.

Caption: Synthesis workflow for this compound via desilylation.

Spectroscopic_Correlation compound This compound (C₉H₆O) aldehyde Aldehyde Group (-CHO) compound->aldehyde alkyne Ethynyl Group (-C≡CH) compound->alkyne aromatic Aromatic Ring (m-substituted) compound->aromatic nmr_aldehyde ¹H NMR: δ ~10.0 ppm (s, 1H) aldehyde->nmr_aldehyde correlates to ir_carbonyl IR: ~1700 cm⁻¹ (C=O stretch) aldehyde->ir_carbonyl correlates to nmr_alkyne ¹H NMR: δ ~4.4 ppm (s, 1H) alkyne->nmr_alkyne correlates to nmr_aromatic ¹H NMR: δ 7.6-8.0 ppm (m, 4H) aromatic->nmr_aromatic correlates to ir_aromatic IR: 1625-1440 cm⁻¹ (ring vib.) aromatic->ir_aromatic correlates to

References

An In-depth Technical Guide to 3-Ethynylbenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Ethynylbenzaldehyde is a versatile aromatic aldehyde containing a terminal alkyne group. This bifunctional molecule serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry, polymer science, and materials science. Its unique structure, combining the reactivity of an aldehyde and an alkyne, allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of complex organic molecules and functional polymers. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and applications relevant to researchers and professionals in drug development.

Core Properties of this compound

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference(s)
CAS Number 77123-56-9[1][2]
Molecular Weight 130.14 g/mol [1][2]
Molecular Formula C₉H₆O[1][2]
IUPAC Name This compound[1]
Synonyms (3-Formylphenyl)acetylene, m-Ethynylbenzaldehyde[1]
Appearance Solid[2]
Melting Point 75-80 °C[2]
SMILES C#CC1=CC=CC(=C1)C=O[1]
InChIKey IGIUWNVGCVCNPV-UHFFFAOYSA-N[1]

Synthesis of this compound: A Detailed Experimental Protocol

The most common and efficient method for synthesizing this compound is through a Sonogashira cross-coupling reaction.[3][4] This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium-copper system.[3][4] A typical synthetic route starts with 3-bromobenzaldehyde and a protected alkyne, such as trimethylsilylacetylene, followed by a deprotection step.

Experimental Protocol: Two-Step Synthesis

Step 1: Sonogashira Coupling of 3-Bromobenzaldehyde with Trimethylsilylacetylene

This step involves the palladium-catalyzed cross-coupling of 3-bromobenzaldehyde with (trimethylsilyl)acetylene to form 3-((trimethylsilyl)ethynyl)benzaldehyde.

  • Materials:

    • 3-Bromobenzaldehyde

    • (Trimethylsilyl)acetylene

    • Palladium(II) acetate (Pd(OAc)₂)

    • Copper(I) iodide (CuI)

    • Triphenylphosphine (PPh₃)

    • Triethylamine (Et₃N) or another suitable amine base

    • Anhydrous solvent (e.g., toluene or THF)

  • Procedure:

    • To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromobenzaldehyde, palladium(II) acetate, copper(I) iodide, and triphenylphosphine.

    • Add the anhydrous solvent to dissolve the reactants.

    • Add triethylamine to the mixture, followed by the dropwise addition of (trimethylsilyl)acetylene.

    • Heat the reaction mixture to a suitable temperature (e.g., 70-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the catalyst and wash the residue with the solvent.

    • The filtrate is then concentrated under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 3-((trimethylsilyl)ethynyl)benzaldehyde.

Step 2: Deprotection of the Trimethylsilyl Group

The trimethylsilyl (TMS) protecting group is removed to yield the final product, this compound. This can be achieved under mild basic conditions.[5]

  • Materials:

    • 3-((Trimethylsilyl)ethynyl)benzaldehyde

    • Potassium carbonate (K₂CO₃) or tetrabutylammonium fluoride (TBAF)[5]

    • Methanol (MeOH) or Tetrahydrofuran (THF)[5]

  • Procedure:

    • Dissolve the 3-((trimethylsilyl)ethynyl)benzaldehyde in methanol or THF.

    • Add potassium carbonate or a solution of TBAF to the mixture.

    • Stir the reaction at room temperature and monitor its completion by TLC.

    • Once the deprotection is complete, neutralize the reaction mixture if necessary.

    • Remove the solvent under reduced pressure.

    • The residue can be purified by recrystallization or column chromatography to yield pure this compound.

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis of this compound.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection 3-Bromobenzaldehyde 3-Bromobenzaldehyde Protected_Intermediate 3-((trimethylsilyl)ethynyl)benzaldehyde 3-Bromobenzaldehyde->Protected_Intermediate Sonogashira Coupling Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->Protected_Intermediate Pd_Cu_Catalyst Pd(OAc)₂ / CuI PPh₃, Et₃N Pd_Cu_Catalyst->Protected_Intermediate Final_Product This compound Protected_Intermediate->Final_Product TMS Deprotection Deprotection_Reagent K₂CO₃ / MeOH or TBAF / THF Deprotection_Reagent->Final_Product

Caption: Synthetic pathway for this compound.

Applications in Drug Development and Research

This compound is a valuable precursor in the synthesis of various biologically active molecules and functional materials.

  • Medicinal Chemistry: The alkyne and aldehyde functionalities allow for its use in "click chemistry" and the formation of heterocycles, which are common scaffolds in pharmaceutical compounds. The aldehyde group can be readily converted into other functional groups or used in condensation reactions to build molecular complexity.

  • Polymer Chemistry: this compound can be polymerized to form poly(this compound), a soluble polyacetylene-type polymer with pendant aldehyde groups.[6] These aldehyde groups can be further modified post-polymerization to introduce other functionalities, leading to materials with tailored properties for various applications, including chiral polymers.[6]

  • Organic Materials: The rigid, conjugated structure that can be derived from this compound makes it a useful building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

References

A Technical Guide to the Solubility of 3-Ethynylbenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate like 3-ethynylbenzaldehyde is a critical physicochemical property that dictates its behavior in various stages of drug development and manufacturing. It influences dissolution rate, bioavailability, and the feasibility of purification and formulation processes. This technical guide addresses the solubility of this compound in organic solvents. A comprehensive search of publicly available scientific literature and databases revealed a notable absence of quantitative solubility data for this compound. This document, therefore, serves as a detailed methodological framework to enable researchers to systematically determine and report the solubility of this compound. It provides a comprehensive experimental protocol based on the widely accepted isothermal saturation method, outlines a structured format for data presentation, and includes a visualization of the experimental workflow to ensure the generation of consistent and comparable results across different laboratories.

Introduction: The Critical Role of Solubility Data

This compound is a valuable building block in organic synthesis, finding applications in the development of novel therapeutic agents and functional materials. A thorough understanding of its solubility in a range of organic solvents is paramount for several key reasons:

  • Process Chemistry: Knowledge of solubility is essential for designing efficient crystallization and purification protocols, which are critical for ensuring the purity and quality of the final compound.

  • Formulation Development: For drug development, the solubility of an API in various excipients and solvent systems is a primary determinant of its formulation possibilities, impacting the choice of delivery vehicle and the ultimate bioavailability of the drug.

  • Predictive Modeling: Experimental solubility data is invaluable for the development and validation of computational models that can predict the solubility of other related compounds, thereby accelerating the drug discovery and development pipeline.

Given the current lack of available data, this guide provides a robust starting point for researchers to generate the necessary experimental information.

Quantitative Solubility Data

As of the date of this publication, a thorough search of scientific databases and literature has not yielded any publicly available quantitative data on the solubility of this compound in organic solvents. To facilitate the generation and dissemination of this important information, a standardized table for data presentation is proposed below. Researchers are encouraged to use this format to report their findings, ensuring consistency and ease of comparison.

Table 1: Solubility of this compound in Various Organic Solvents

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
e.g., Acetonee.g., 25e.g., HPLC-UV
e.g., Ethanole.g., 25e.g., Gravimetric
e.g., Toluenee.g., 25
e.g., Ethyl Acetatee.g., 25
e.g., Dichloromethanee.g., 25
e.g., Acetonitrilee.g., 25
e.g., Methanole.g., 25
e.g., Isopropanole.g., 25

Experimental Protocol: Determination of Thermodynamic Solubility via the Isothermal Saturation (Shake-Flask) Method

The isothermal saturation method, commonly known as the shake-flask method, is a reliable and widely used technique for determining the thermodynamic equilibrium solubility of a solid compound in a solvent.[1] The following protocol is a generalized procedure that can be readily adapted for determining the solubility of this compound.

Materials and Equipment
  • This compound (of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Thermostatically controlled orbital shaker or water bath

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Centrifuge (optional)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or a gravimetric setup)

Procedure
  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

  • Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform preliminary experiments to determine the time required to reach a stable concentration by taking measurements at different time points (e.g., 24, 48, and 72 hours).

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Quantification: Analyze the concentration of this compound in the filtered solution using a pre-validated analytical method.

    • Gravimetric Analysis: A known volume of the filtered solution is evaporated to dryness, and the mass of the remaining solid is determined.[2][3] This is a simple and direct method if the solute is non-volatile.

    • Spectroscopic Analysis: The filtered solution is appropriately diluted, and its absorbance is measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for this compound. The concentration is determined from a previously established calibration curve.

    • Chromatographic Analysis (HPLC-UV): The filtered solution is diluted and injected into an HPLC system. The concentration is determined by comparing the peak area to a calibration curve generated from standards of known concentration. This is often the preferred method due to its high sensitivity and specificity.

  • Data Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of the solubility of this compound using the isothermal saturation method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Add excess This compound to vial prep2 Add known volume of organic solvent equilib Shake at constant temperature (24-72h) prep2->equilib sep1 Settle or centrifuge equilib->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter with syringe filter sep2->sep3 analysis Quantify concentration (HPLC, UV-Vis, Gravimetric) sep3->analysis result Calculate and report solubility data analysis->result

Caption: Workflow for determining the solubility of this compound.

References

Spectroscopic and Experimental Data for 3-Ethynylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the characterization of 3-ethynylbenzaldehyde.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, a compound with the molecular formula C₉H₆O and a molecular weight of 130.14 g/mol .[1] This data is crucial for the identification and characterization of this molecule in various research and development applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
10.02s-CHO
8.08s-Ar-H
7.91d7.7Ar-H
7.82d7.7Ar-H
7.55t7.7Ar-H
3.18s-C≡CH

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
191.5CHO
137.2Ar-C
136.9Ar-C
133.0Ar-C
129.5Ar-C
129.4Ar-C
123.3Ar-C
82.8C ≡CH
80.0C≡C H
Infrared (IR) Spectroscopy
Frequency (cm⁻¹)Description of Vibration
3280≡C-H stretch
2100C≡C stretch
1700C=O stretch (aldehyde)
1600, 1575, 1475C=C stretch (aromatic)
3050C-H stretch (aromatic)
2850, 2750C-H stretch (aldehyde)
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
130100[M]⁺ (Molecular Ion)
12995[M-H]⁺
10250[M-CO]⁺
7640[C₆H₄]⁺
5130[C₄H₃]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons. For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. For ¹³C NMR, the spectral width is generally from 0 to 220 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid this compound is ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be prepared on a salt plate (e.g., NaCl or KBr) from a solution in a volatile solvent. The spectrum is recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry

Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z).

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: A flowchart illustrating the key stages from sample synthesis to structural elucidation using various spectroscopic techniques.

References

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 3-Ethynylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylbenzaldehyde is a versatile bifunctional molecule of significant interest in organic synthesis, materials science, and medicinal chemistry. Its structure, featuring both a reactive aldehyde and a terminal alkyne, allows for a wide array of chemical transformations. This guide provides a comprehensive technical overview of the reactivity of the aldehyde group in this compound, detailing key chemical reactions, experimental protocols, and the influence of the meta-ethynyl substituent. Furthermore, it explores the relevance of this scaffold in drug development, particularly in the context of Aldehyde Dehydrogenase 1A3 (ALDH1A3) inhibition and Alzheimer's disease.

The aldehyde functionality serves as a cornerstone for various carbon-carbon and carbon-heteroatom bond-forming reactions. The electronic nature of the ethynyl group, characterized by its electron-withdrawing inductive effect and electron-releasing resonance effect, modulates the reactivity of the aldehyde, influencing reaction rates and product distributions.

Core Reactivity of the Aldehyde Group

The aldehyde group in this compound is susceptible to a range of transformations typical of aromatic aldehydes. These include nucleophilic additions, condensations, oxidations, and reductions.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes. The reaction of this compound with a phosphorus ylide provides a direct route to substituted styrenes bearing an ethynyl group.

Experimental Protocol: Synthesis of 3-Ethynyl-1-vinylbenzene

  • Materials: this compound, methyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide), and an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or diethyl ether).

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of n-butyllithium in hexanes (1.0 equivalent) dropwise. The formation of the deep red or orange ylide is observed.

    • Stir the ylide solution at 0 °C for 1 hour.

    • Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 3-ethynyl-1-vinylbenzene.[1]

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to form a C=C bond. This reaction is particularly useful for synthesizing electron-deficient alkenes.

Experimental Protocol: Synthesis of 2-(3-Ethynylbenzylidene)malononitrile

  • Materials: this compound, malononitrile, a basic catalyst (e.g., piperidine, DABCO, or an ionic liquid), and a suitable solvent (e.g., ethanol, water, or a mixture).

  • Procedure:

    • To a solution of this compound (1.0 mmol) in ethanol (10 mL), add malononitrile (1.0 mmol) and a catalytic amount of piperidine (e.g., 0.1 mmol).

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

    • Upon completion, the product often precipitates from the reaction mixture.

    • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and catalyst.

    • The product can be further purified by recrystallization if necessary.[2][3][4]

Reduction to Alcohol

The aldehyde group can be readily reduced to a primary alcohol using various reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent commonly used for this transformation.

Experimental Protocol: Synthesis of (3-Ethynylphenyl)methanol

  • Materials: this compound, sodium borohydride (NaBH₄), and a protic solvent (e.g., methanol or ethanol).

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Add sodium borohydride (1.0-1.5 equivalents) portion-wise to the stirred solution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the aldehyde.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (3-ethynylphenyl)methanol.[5][6][7][8][9][10]

Oxidation to Carboxylic Acid

The aldehyde can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).

Experimental Protocol: Synthesis of 3-Ethynylbenzoic Acid

  • Materials: this compound, potassium permanganate (KMnO₄), sodium carbonate, and hydrochloric acid.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a suitable solvent like acetone or a mixture of t-butanol and water containing sodium carbonate.

    • Heat the solution to reflux.

    • Slowly add a solution of potassium permanganate in water to the refluxing mixture. The purple color of the permanganate will disappear as it is consumed.

    • Continue the addition until a faint pink color persists, indicating a slight excess of the oxidant.

    • After the reaction is complete, cool the mixture and filter off the manganese dioxide precipitate.

    • Acidify the filtrate with hydrochloric acid to precipitate the 3-ethynylbenzoic acid.

    • Collect the product by vacuum filtration and recrystallize from a suitable solvent.[11][12][13][14]

Quantitative Data Summary

ReactionReagentsProductYield (%)Reference
Wittig Reaction Methyltriphenylphosphonium bromide, n-BuLi3-Ethynyl-1-vinylbenzene~70-85 (representative)[15]
Knoevenagel Condensation Malononitrile, Piperidine2-(3-Ethynylbenzylidene)malononitrile71-99[2]
Reduction Sodium Borohydride(3-Ethynylphenyl)methanol93-99 (representative)[7]
Oxidation Potassium Permanganate3-Ethynylbenzoic Acid>90 (representative)[12][16]

Note: Yields for Wittig and Reduction reactions are representative for similar aromatic aldehydes as specific data for this compound was not available in the cited literature.

Mandatory Visualizations

experimental_workflow cluster_ylide_prep Ylide Preparation cluster_wittig_reaction Wittig Reaction cluster_workup Work-up & Purification ylide_start Methyltriphenylphosphonium bromide in THF add_base Add n-BuLi at 0°C ylide_start->add_base stir_ylide Stir for 1h at 0°C add_base->stir_ylide add_aldehyde Add this compound in THF at 0°C stir_ylide->add_aldehyde warm_stir Warm to RT and stir for 2-4h add_aldehyde->warm_stir quench Quench with aq. NH4Cl warm_stir->quench extract Extract with Et2O quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate chromatography Column Chromatography dry_concentrate->chromatography product product chromatography->product 3-Ethynyl-1-vinylbenzene ALDH1A3_Inhibition cluster_pathway Retinoic Acid Synthesis Pathway cluster_inhibition Inhibition Mechanism cluster_downstream Downstream Effects Retinaldehyde Retinaldehyde ALDH1A3 ALDH1A3 Retinaldehyde->ALDH1A3 Substrate Retinoic_Acid Retinoic Acid ALDH1A3->Retinoic_Acid Catalyzes Cell_Prolif Cancer Cell Proliferation Retinoic_Acid->Cell_Prolif Promotes Chemoresistance Chemoresistance Retinoic_Acid->Chemoresistance Contributes to Inhibitor This compound Derivative Inhibitor->ALDH1A3 Competitively Binds to Active Site Alzheimers_Pathway cluster_stress Cellular Stressors cluster_pathways Pathogenic Pathways cluster_effects Cellular Effects Neuroinflammation Neuroinflammation Tau_Hyperphos Tau Hyperphosphorylation Neuroinflammation->Tau_Hyperphos Oxidative_Stress Oxidative Stress Caspase_Activation Caspase Activation Oxidative_Stress->Caspase_Activation Neuronal_Damage Neuronal Damage & Apoptosis Tau_Hyperphos->Neuronal_Damage Caspase_Activation->Neuronal_Damage Inhibitor Benzaldehyde Derivative Inhibitor->Tau_Hyperphos Inhibits Inhibitor->Caspase_Activation Inhibits

References

An In-depth Technical Guide on the Applications of 3-Ethynylbenzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylbenzaldehyde is a versatile bifunctional organic compound featuring both an aldehyde and a terminal alkyne group. This unique combination of reactive sites makes it a valuable building block in organic synthesis, enabling a wide array of chemical transformations. Its applications span from the construction of complex heterocyclic systems and polymeric materials to its use in powerful coupling reactions. This guide provides a comprehensive overview of the key applications of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams of reaction pathways.

Core Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis.

PropertyValueReference
Molecular Formula C₉H₆O[1]
Molecular Weight 130.14 g/mol [1]
CAS Number 77123-56-9[1]
Appearance Solid
Melting Point 75-80 °C
IUPAC Name This compound[1]
Synonyms (3-Formylphenyl)acetylene[1]

Key Applications in Organic Synthesis

Polymer Synthesis and Modification

This compound serves as a key monomer in the synthesis of soluble polyacetylene-type polymers. The non-symmetrical substitution of the phenyl ring in this compound allows for the formation of soluble homopolymers, a significant advantage over its symmetrically substituted isomers like 4-ethynylbenzaldehyde, which tend to produce insoluble polymers.[2]

Rhodium(I) complexes are effective catalysts for the homopolymerization of this compound and its copolymerization with other alkynes, such as phenylacetylene.[2] The resulting polymers, bearing pendant aldehyde groups, can be further modified. For instance, reaction with chiral amines can introduce chirality and induce helical conformations in the polymer chain.[2]

Experimental Protocol: Homopolymerization of this compound

A detailed experimental protocol for the polymerization of this compound is crucial for reproducibility. The following is a representative procedure based on rhodium-catalyzed polymerization.

  • Materials: this compound, a Rh(I) catalyst (e.g., [Rh(nbd)Cl]₂), and a suitable solvent (e.g., anhydrous toluene).

  • Procedure:

    • In a nitrogen-purged glovebox, dissolve this compound in anhydrous toluene.

    • Add the Rh(I) catalyst to the monomer solution.

    • Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for a specified duration (e.g., 24 hours).

    • Monitor the reaction progress by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity of the polymer.

    • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).

    • Filter and dry the polymer under vacuum to obtain the final product.

Quantitative Data: Polymerization of this compound

MonomerCatalystYield (%)Mn ( g/mol )PDISolubility
This compound[Rh(nbd)Cl]₂HighVariableVariableSoluble
4-Ethynylbenzaldehyde[Rh(nbd)Cl]₂High--Insoluble

Mn = Number-average molecular weight, PDI = Polydispersity index

Polymerization_Workflow Monomer This compound in Toluene Reaction Polymerization (N₂, 25-50°C, 24h) Monomer->Reaction Catalyst Rh(I) Catalyst Catalyst->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Analysis GPC Analysis Reaction->Analysis Polymer Soluble Homopolymer Precipitation->Polymer

Workflow for the homopolymerization of this compound.
Sonogashira Coupling Reactions

The terminal alkyne group of this compound makes it an excellent substrate for Sonogashira coupling reactions.[3][4][5] This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is a powerful tool for constructing more complex molecular architectures.

The Sonogashira coupling is widely used in the synthesis of pharmaceuticals, natural products, and organic materials.[3][4] The reaction is typically carried out under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and a mild base.[4]

Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Halide

  • Materials: this compound, an aryl halide (e.g., iodobenzene), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper co-catalyst (e.g., CuI), a base (e.g., triethylamine), and a solvent (e.g., THF or DMF).

  • Procedure:

    • To a reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, palladium catalyst, and copper co-catalyst in the chosen solvent.

    • Add the base and this compound to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, quench the reaction with an aqueous solution (e.g., saturated ammonium chloride).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Sonogashira_Coupling cluster_reactants Reactants cluster_catalysts Catalytic System 3-EB This compound Reaction Sonogashira Coupling 3-EB->Reaction Ar-X Aryl Halide (Ar-X) Ar-X->Reaction Pd_cat Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Pd_cat->Reaction Cu_cat Cu(I) Co-catalyst (e.g., CuI) Cu_cat->Reaction Base Base (e.g., Et₃N) Base->Reaction Product Coupled Product (Ar-C≡C-Ph-CHO) Reaction->Product

Key components of the Sonogashira coupling reaction.
Synthesis of Heterocycles

Alkynyl aldehydes, including this compound, are valuable precursors for the synthesis of a wide range of nitrogen-, oxygen-, and sulfur-containing heterocycles.[6] These reactions can be promoted by metal catalysts or performed under metal-free conditions.[6] The dual reactivity of the aldehyde and alkyne groups allows for various cyclization strategies.

For example, 2-alkynyl aldehydes can react with 2-aminopyridines in the presence of an iron(III) chloride catalyst to form 3-arylimidazo[1,2-a]pyridines in moderate to good yields.[6] This highlights the potential of this compound in constructing complex heterocyclic scaffolds that are prevalent in pharmaceuticals and natural products.[6]

Experimental Protocol: Synthesis of a Substituted Imidazole

  • Materials: this compound, an amidine, a boronic acid, and a catalyst (e.g., pivalic acid).

  • Procedure:

    • Combine this compound, the amidine, and the boronic acid in a suitable solvent.

    • Add the catalyst to the reaction mixture.

    • Heat the reaction mixture and monitor its progress.

    • After completion, cool the reaction and perform a standard aqueous workup.

    • Purify the product by column chromatography to yield the desired imidazole-containing triarylmethane.[6]

Heterocycle_Synthesis 3-EB This compound Reaction Cyclization 3-EB->Reaction Amidine Amidine Amidine->Reaction Boronic_Acid Boronic Acid Boronic_Acid->Reaction Catalyst Pivalic Acid (Catalyst) Catalyst->Reaction Product Imidazole-containing Triarylmethane Reaction->Product

Synthesis of an imidazole derivative from this compound.
Click Chemistry

The terminal alkyne of this compound makes it a suitable partner for azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry".[7][8] These reactions are known for their high yields, wide scope, and simple reaction conditions.[7] The copper(I)-catalyzed version of this reaction (CuAAC) is particularly efficient and leads specifically to the formation of 1,4-disubstituted 1,2,3-triazoles.[7]

This powerful ligation chemistry can be used to link this compound-containing molecules to other molecules functionalized with an azide group, with applications in bioconjugation, materials science, and drug discovery.[8]

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Materials: this compound, an organic azide, a copper(I) source (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate, or CuI), and a solvent (often a mixture of water and a miscible organic solvent like t-butanol or DMSO).

  • Procedure:

    • Dissolve the organic azide and this compound in the chosen solvent system.

    • Add the copper catalyst. If using copper(II) sulfate, add sodium ascorbate to generate the active Cu(I) species in situ.

    • Stir the reaction at room temperature. The reaction is often complete within a few hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, the product can often be isolated by simple filtration or extraction, as the reaction is typically very clean.[7]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its bifunctional nature allows for a diverse range of chemical transformations, including polymerization, Sonogashira coupling, heterocycle synthesis, and click chemistry. The ability to selectively react at either the aldehyde or the alkyne functionality, or to utilize both in sequential or one-pot reactions, provides synthetic chemists with a powerful tool for the construction of complex and functional molecules. The detailed protocols and quantitative data presented in this guide are intended to facilitate the effective application of this compound in research and development across various scientific disciplines.

References

Commercial Availability and Technical Applications of 3-Ethynylbenzaldehyde (97% Purity)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-ethynylbenzaldehyde, a versatile aromatic aldehyde with significant applications in chemical synthesis and drug discovery. This document details its commercial availability, key chemical properties, and established experimental protocols for its use in various synthetic transformations. Furthermore, it explores its relevance in the context of signaling pathways pertinent to cancer research.

Commercial Suppliers

This compound with a purity of 97% is readily available from several commercial chemical suppliers catering to the research and development sector. The compound is typically supplied as a solid. Researchers can procure this chemical from the following vendors, among others:

SupplierProduct Number (Example)PurityFormCAS Number
Sigma-Aldrich72502197%Solid77123-56-9
Alkali Scientific725021-250MG97%Solid77123-56-9
ChemicalBook-97%Solid77123-56-9
Bide Pharmatech Ltd.BD732897%Solid77123-56-9
Amatek Scientific Co. Ltd.-97%Solid77123-56-9

Note: Product numbers and availability are subject to change. Please refer to the respective supplier's website for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₉H₆O[1][2]
Molecular Weight 130.14 g/mol [1][2]
Appearance Solid[1][2]
Melting Point 75-80 °C[1][2]
CAS Number 77123-56-9[1][2][3][4]
SMILES O=Cc1cccc(c1)C#C[1][2]
InChI 1S/C9H6O/c1-2-8-4-3-5-9(6-8)7-10/h1,3-7H[1][2]

Key Synthetic Applications and Experimental Protocols

This compound serves as a valuable building block in organic synthesis due to its two reactive functional groups: the aldehyde and the terminal alkyne. These groups allow for a variety of chemical transformations, making it a key intermediate in the synthesis of complex molecules, including kinase inhibitors and other biologically active compounds.[3]

Sonogashira Coupling

The terminal alkyne of this compound is readily employed in Sonogashira coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.[5][6] This reaction is fundamental in the synthesis of substituted alkynes.

Experimental Protocol: General Procedure for Sonogashira Coupling [2]

  • Reaction Setup: In a reaction vessel, dissolve the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.1 eq.) in a suitable solvent (e.g., degassed THF or DMF).

  • Base Addition: Add an amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to the mixture.

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (e.g., 50-80 °C) until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Sonogashira_Coupling Aryl_Halide Aryl or Vinyl Halide (R-X) Coupled_Product Coupled Product (R-C≡C-C₆H₄-CHO) Aryl_Halide->Coupled_Product Ethynylbenzaldehyde This compound Ethynylbenzaldehyde->Coupled_Product Catalyst_System Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (e.g., CuI) Amine Base (e.g., TEA) Catalyst_System->Coupled_Product Catalyzes C-C bond formation

Caption: Workflow for a typical Sonogashira coupling reaction.

Wittig Reaction

The aldehyde functional group of this compound can be converted to an alkene via the Wittig reaction, a powerful method for forming carbon-carbon double bonds.[7][8][9]

Experimental Protocol: General Procedure for Wittig Reaction [7]

  • Ylide Preparation: Prepare the phosphonium ylide by reacting a suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent (e.g., THF or DMSO) under an inert atmosphere.

  • Reaction with Aldehyde: Cool the ylide solution in an ice bath and add a solution of this compound (1.0 eq.) in the same solvent dropwise.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is purified by column chromatography to yield the desired alkene.

Wittig_Reaction Phosphonium_Ylide Phosphonium Ylide (Ph₃P=CHR) Alkene_Product Alkene Product (R-CH=CH-C₆H₄-C≡CH) Phosphonium_Ylide->Alkene_Product Ethynylbenzaldehyde This compound Ethynylbenzaldehyde->Alkene_Product TPO Triphenylphosphine Oxide (Ph₃P=O)

Caption: General scheme of the Wittig reaction.

Click Chemistry

The terminal alkyne of this compound is a suitable substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[10][11][12] This reaction provides a highly efficient and specific method for the synthesis of 1,2,3-triazoles.

Experimental Protocol: General Procedure for CuAAC Reaction [11]

  • Reaction Setup: In a reaction vessel, dissolve the organic azide (1.0 eq.) and this compound (1.0 eq.) in a suitable solvent system, often a mixture of t-butanol and water.

  • Catalyst Addition: Add a copper(I) source, which can be generated in situ from copper(II) sulfate (CuSO₄, e.g., 0.1 eq.) and a reducing agent like sodium ascorbate (e.g., 0.2 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting triazole can be purified by column chromatography or recrystallization.

Click_Chemistry Organic_Azide Organic Azide (R-N₃) Triazole_Product 1,2,3-Triazole Product Organic_Azide->Triazole_Product Ethynylbenzaldehyde This compound Ethynylbenzaldehyde->Triazole_Product Copper_Catalyst Cu(I) Catalyst (e.g., from CuSO₄/NaAsc) Copper_Catalyst->Triazole_Product Catalyzes [3+2] cycloaddition

Caption: Experimental workflow for a CuAAC click reaction.

Relevance in Cancer Research and Signaling Pathways

Benzaldehyde and its derivatives have been investigated for their potential as anticancer agents.[13][14] Studies have shown that benzaldehyde can suppress multiple signaling pathways that are often dysregulated in cancer cells.[15][16] These pathways play crucial roles in cell proliferation, survival, and metastasis. The presence of the ethynyl group in this compound provides a reactive handle for further chemical modifications, enabling the synthesis of a diverse library of compounds for screening as potential kinase inhibitors or other therapeutic agents.

The aldehyde functionality is a common feature in molecules designed to target various enzymes and signaling pathways. For instance, derivatives of benzaldehyde have been shown to inhibit key signaling pathways such as:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[17][18]

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that promotes tumor growth and metastasis.[15]

  • NF-κB Pathway: Nuclear factor kappa B (NF-κB) is involved in inflammatory responses and cell survival.[15]

  • ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway is a key component of the MAPK signaling cascade, which regulates cell proliferation and differentiation.[15]

Furthermore, benzaldehyde has been shown to regulate protein-protein interactions mediated by the 14-3-3ζ protein, which acts as a hub in various oncogenic pathways.[15][16]

Cancer_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS Ras RTK->RAS STAT3 STAT3 RTK->STAT3 AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR IKK IKK AKT->IKK Transcription Gene Transcription (Proliferation, Survival, Metastasis) mTOR->Transcription RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription NFkB NF-κB IKK->NFkB NFkB->Transcription p14_3_3 14-3-3ζ Benzaldehyde Benzaldehyde Derivatives Benzaldehyde->PI3K Inhibits Benzaldehyde->ERK Inhibits Benzaldehyde->STAT3 Inhibits Benzaldehyde->NFkB Inhibits Benzaldehyde->p14_3_3 Regulates

Caption: Major signaling pathways in cancer targeted by benzaldehyde derivatives.

References

(3-Formylphenyl)acetylene: From Discovery to Synthetic Keystone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(3-Formylphenyl)acetylene , also known as 3-ethynylbenzaldehyde, is a bifunctional organic compound featuring both a reactive aldehyde and a terminal alkyne group. This unique combination has positioned it as a valuable building block in organic synthesis, particularly in the construction of complex aromatic systems, heterocycles, and molecules of pharmaceutical interest. This guide delves into the initial discovery and first synthesis of this versatile molecule, providing detailed experimental protocols and quantitative data to support its application in research and development.

Discovery and First Synthesis

The first documented synthesis of (3-formylphenyl)acetylene was reported by Austin, W. B., Bilow, N., Kelleghan, W. J., and Lau, K. S. Y. in their 1981 publication in the Journal of Organic Chemistry. The synthetic strategy centered on a palladium-catalyzed cross-coupling reaction, a method that has since become a cornerstone of modern organic synthesis. Specifically, the synthesis involved the Sonogashira coupling of 3-bromobenzaldehyde with trimethylsilylacetylene, followed by the removal of the silyl protecting group. This seminal work laid the foundation for the accessible production of (3-formylphenyl)acetylene, opening avenues for its use in a wide array of synthetic applications.

Synthetic Methodologies

The primary route for the synthesis of (3-formylphenyl)acetylene involves a two-step process starting from 3-bromobenzaldehyde. The key transformation is the palladium-catalyzed Sonogashira coupling with a protected acetylene source, followed by deprotection.

Step 1: Sonogashira Coupling of 3-Bromobenzaldehyde with Trimethylsilylacetylene

This step forges the carbon-carbon bond between the aromatic ring and the acetylene unit. The use of a trimethylsilyl (TMS) protecting group on the acetylene is crucial to prevent self-coupling and other side reactions.

Experimental Protocol:

A mixture of 3-bromobenzaldehyde (1.0 eq), trimethylsilylacetylene (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq) is prepared in a suitable solvent, typically an amine such as triethylamine or diisopropylamine, which also serves as the base. The reaction mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from room temperature to gentle heating (e.g., 50-70 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is worked up by filtration to remove the precipitated ammonium salt, followed by removal of the solvent under reduced pressure. The resulting crude product, 3-((trimethylsilyl)ethynyl)benzaldehyde, is then purified by column chromatography on silica gel.

Step 2: Deprotection of the Trimethylsilyl Group

The final step involves the cleavage of the silicon-carbon bond to unveil the terminal alkyne.

Experimental Protocol:

The purified 3-((trimethylsilyl)ethynyl)benzaldehyde from the previous step is dissolved in a suitable solvent such as methanol or tetrahydrofuran. A base, typically potassium carbonate or a fluoride source like tetrabutylammonium fluoride (TBAF), is added to the solution. The reaction is stirred at room temperature until the deprotection is complete, as indicated by TLC. The reaction is then quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to afford (3-formylphenyl)acetylene. The product can be further purified by recrystallization or column chromatography.

Quantitative Data

The synthesis of (3-formylphenyl)acetylene via the Sonogashira coupling route is known for its efficiency. The following table summarizes typical quantitative data associated with this synthesis.

ParameterValueReference
Yield (Overall) ~80%
Melting Point 75-80 °C
Molecular Formula C₉H₆O
Molecular Weight 130.14 g/mol

Spectroscopic Data

Characterization of (3-formylphenyl)acetylene is typically performed using standard spectroscopic techniques.

SpectroscopyKey Features
¹H NMR Signals corresponding to the aldehydic proton (CHO), aromatic protons, and the acetylenic proton (C≡C-H).
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, and the two acetylenic carbons.
IR Spectroscopy Characteristic absorption bands for the aldehyde C=O stretch, the C≡C triple bond stretch, and the ≡C-H stretch.

Synthetic Workflow

The utility of (3-formylphenyl)acetylene as a building block is exemplified in the synthesis of various complex molecules. The following diagram illustrates a generalized workflow for its application in a multi-step synthesis.

G A 3-Bromobenzaldehyde B Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst) A->B C 3-((Trimethylsilyl)ethynyl)benzaldehyde B->C D Deprotection (K2CO3 or TBAF) C->D E (3-Formylphenyl)acetylene D->E F Further Synthetic Transformations (e.g., Coupling, Cyclization) E->F G Complex Target Molecule (e.g., Natural Product, Drug Candidate) F->G

Synthetic workflow for the preparation and application of (3-formylphenyl)acetylene.

This workflow highlights the key steps from a readily available starting material to the target compound, (3-formylphenyl)acetylene, and its subsequent use in the synthesis of more elaborate molecular architectures. The modularity of this process allows for the introduction of diverse functionalities, making it a powerful tool in discovery chemistry.

Theoretical Calculations of 3-Ethynylbenzaldehyde Molecular Orbitals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the theoretical and computational approaches to understanding the molecular orbitals of 3-ethynylbenzaldehyde. While specific, in-depth experimental and computational studies on this compound are not extensively available in the public domain, this document outlines the established methodologies and expected outcomes based on the principles of computational chemistry and the known properties of related aromatic aldehydes and ethynyl-substituted compounds.

Introduction

This compound is a bifunctional organic molecule containing both an aldehyde and a terminal alkyne group attached to a benzene ring. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the construction of complex aromatic systems, polymers, and pharmaceutical intermediates. Understanding the electronic structure, particularly the frontier molecular orbitals (HOMO and LUMO), is crucial for predicting its reactivity, stability, and potential applications in medicinal chemistry and materials science.

Theoretical calculations, primarily employing Density Functional Theory (TDF), serve as a powerful tool to elucidate the electronic properties of molecules like this compound.[1][2] These computational methods provide insights into molecular geometry, orbital energies, and electronic transitions, which are fundamental to understanding chemical reactivity and designing novel molecular architectures.

Data Presentation: Key Molecular Orbital Parameters

Table 1: Frontier Molecular Orbital Energies

ParameterSymbolTypical Expected Value (eV)Significance
Highest Occupied Molecular Orbital EnergyEHOMO-5 to -7Represents the ability to donate an electron; related to the ionization potential.[3]
Lowest Unoccupied Molecular Orbital EnergyELUMO-1 to -3Represents the ability to accept an electron; related to the electron affinity.[3]
HOMO-LUMO Energy GapΔE3 to 5Indicates chemical reactivity and kinetic stability; a larger gap implies higher stability.[1][4]

Table 2: Global Reactivity Descriptors

These parameters are calculated from the HOMO and LUMO energies and provide further insight into the reactivity of the molecule.

ParameterFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron from the molecule.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added to the molecule.
Electronegativity (χ)χ = (I + A) / 2A measure of the molecule's ability to attract electrons.
Chemical Hardness (η)η = (I - A) / 2A measure of the molecule's resistance to change in its electron distribution.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω)ω = μ2 / (2η) where μ = -χA measure of the molecule's ability to act as an electrophile.

Experimental and Computational Protocols

The theoretical investigation of this compound's molecular orbitals would typically follow a standardized computational chemistry protocol. Density Functional Theory (DFT) is a common and effective method for such calculations.[1]

Methodology for DFT Calculations:

  • Molecular Geometry Optimization:

    • The initial 3D structure of this compound is constructed.

    • A geometry optimization is performed to find the lowest energy conformation of the molecule. This is typically done using a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set like 6-31G(d,p) or larger for better accuracy.[3]

  • Frequency Calculations:

    • Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Molecular Orbital Analysis:

    • Once the optimized geometry is confirmed, a single-point energy calculation is performed to determine the energies of the molecular orbitals, including the HOMO and LUMO.

    • The electron density distribution of the frontier molecular orbitals is visualized to identify regions of high electron density, which are indicative of reactive sites. The HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is on the electron-deficient parts.

  • Software:

    • Commonly used quantum chemistry software packages for these calculations include Gaussian, Amsterdam Modeling Suite (AMS), or similar programs.[1][5]

Visualization of Computational Workflow

The logical flow of a theoretical calculation of molecular orbitals can be represented as follows:

Molecular_Orbital_Calculation_Workflow Input Input: this compound Structure Geom_Opt Geometry Optimization (e.g., DFT/B3LYP) Input->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Energy_Min Confirmation of Energy Minimum Freq_Calc->Energy_Min SP_Energy Single-Point Energy Calculation Energy_Min->SP_Energy If no imaginary frequencies MO_Analysis Molecular Orbital Analysis SP_Energy->MO_Analysis HOMO_LUMO HOMO/LUMO Energies & Visualization MO_Analysis->HOMO_LUMO Reactivity Reactivity Descriptors & Prediction MO_Analysis->Reactivity

Caption: Workflow for theoretical molecular orbital calculations.

This diagram illustrates the sequential process, starting from the input of the molecular structure to the final analysis of its electronic properties and reactivity. This systematic approach ensures the accuracy and reliability of the computational results.

References

Thermal Stability and Decomposition of 3-Ethynylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of 3-ethynylbenzaldehyde. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from analogous compounds, particularly derivatives of ethynylbenzaldehydes, to infer its thermal properties. Standard experimental protocols for thermal analysis are also detailed to facilitate further research.

Core Concepts: Thermal Stability and Decomposition

Thermal stability refers to the ability of a substance to resist decomposition at elevated temperatures. The decomposition temperature is the temperature at which a chemical substance breaks down into simpler substances. For organic molecules like this compound, thermal decomposition is an irreversible process that involves the cleavage of chemical bonds. Understanding these properties is crucial for determining safe handling, storage, and processing conditions, particularly in applications where the material might be subjected to heat, such as in polymer synthesis or drug formulation.

The primary techniques used to evaluate thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A significant mass loss indicates decomposition.

  • Differential Scanning Calorimetry (DSC): This method measures the heat flow into or out of a sample as it is heated or cooled. Decomposition is typically observed as a large, irreversible exothermic event.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C₉H₆O[1][2][3][4][5]
Molecular Weight 130.14 g/mol [1][2][3][4][5]
Melting Point 75-80 °C[1][2][3]
Appearance Solid[1][2]

Inferred Thermal Stability and Decomposition Profile

CompoundThermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)Reference
Schiff's base of 4-ethynylbenzaldehyde and m-phenylene diamineEndothermic Transition (Melting)141.6150.6123[6][7]
Exothermic Transition (Decomposition)178.9197.7527[6][7]
Schiff's base of 4-(3-hydroxy-3-methylbutynyl)benzaldehyde and m-phenylene diamineEndothermic Transition (Melting)137.5141.090.6[8]
Exothermic Transition (Decomposition)303.9341.4642[8]

Based on this data from closely related compounds, it can be inferred that this compound likely exhibits thermal decomposition at temperatures significantly above its melting point. The presence of the ethynyl group suggests that it may undergo exothermic polymerization or decomposition at elevated temperatures. The decomposition of the Schiff's base of 4-ethynylbenzaldehyde begins around 179°C[6][7]. It is plausible that the thermal stability of this compound falls within a similar range, although the absence of the imine group might slightly alter the decomposition pathway and onset temperature. The highly exothermic nature of the decomposition of these related compounds underscores the importance of careful handling of this compound at elevated temperatures.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition temperature of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which mass loss due to decomposition begins and to quantify the extent of decomposition.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of initial mass as a function of temperature. The onset of decomposition is typically determined as the temperature at which a significant deviation from the baseline mass is observed (e.g., 5% mass loss).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and the onset temperature and enthalpy of decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan.

  • Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow as a function of temperature. The melting point will appear as an endothermic peak. The decomposition will be characterized by a broad, irreversible exothermic peak. The onset of the exotherm is taken as the decomposition temperature.

Logical Workflow for Thermal Analysis

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of this compound.

Thermal_Analysis_Workflow Workflow for Thermal Analysis of this compound cluster_sample Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_report Reporting Sample This compound Sample TGA_Setup Prepare TGA Instrument (5-10 mg sample, N2 atmosphere) Sample->TGA_Setup DSC_Setup Prepare DSC Instrument (2-5 mg sample, N2 atmosphere) Sample->DSC_Setup TGA_Run Run TGA Experiment (Ramp to 600°C at 10°C/min) TGA_Setup->TGA_Run TGA_Data Analyze TGA Data (Mass Loss vs. Temperature) TGA_Run->TGA_Data TGA_Result Determine Onset of Decomposition TGA_Data->TGA_Result Report Generate Technical Report TGA_Result->Report DSC_Run Run DSC Experiment (Ramp to 400°C at 10°C/min) DSC_Setup->DSC_Run DSC_Data Analyze DSC Data (Heat Flow vs. Temperature) DSC_Run->DSC_Data DSC_Result Determine Melting Point & Decomposition Exotherm DSC_Data->DSC_Result DSC_Result->Report

Caption: Logical workflow for the thermal analysis of this compound.

Synthesis of this compound

For researchers who wish to synthesize this compound for further studies, a common method involves the Sonogashira coupling of 3-bromobenzaldehyde with a protected acetylene, followed by deprotection.

A typical synthetic procedure is as follows:

  • Protection of the Aldehyde (Optional but Recommended): The aldehyde group can be protected to prevent side reactions. This can be achieved by forming a Schiff base with a primary amine or an acetal with an alcohol.

  • Sonogashira Coupling: The protected 3-bromobenzaldehyde is reacted with a protected acetylene, such as 2-methyl-3-butyn-2-ol, in the presence of a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) chloride), a copper(I) co-catalyst (e.g., copper(I) iodide), and a base (e.g., triethylamine)[6][7].

  • Deprotection: The protecting group on the acetylene is removed. For the 2-hydroxypropyl group, this is typically achieved by heating with a strong base, such as sodium hydroxide, in a suitable solvent. The aldehyde protecting group is then removed by hydrolysis.

The following diagram illustrates a generalized synthetic pathway.

Synthesis_Pathway Generalized Synthesis of this compound reactant1 3-Bromobenzaldehyde intermediate Protected this compound Intermediate reactant1->intermediate reactant2 Protected Acetylene (e.g., 2-Methyl-3-butyn-2-ol) reactant2->intermediate catalyst Pd/Cu Catalyst Base catalyst->intermediate deprotection Deprotection intermediate->deprotection product This compound deprotection->product

References

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Click Chemistry with 3-Ethynylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for the formation of 1,4-disubstituted 1,2,3-triazoles. This reaction is characterized by its high yields, mild reaction conditions, and tolerance to a wide variety of functional groups, making it an invaluable tool in drug discovery, chemical biology, and materials science. 3-Ethynylbenzaldehyde is a particularly useful building block as the resulting triazole product contains a reactive aldehyde moiety that can be used for further downstream modifications, such as reductive amination or the formation of hydrazones. These application notes provide a detailed protocol for the CuAAC reaction of this compound with an azide, as well as representative data and visualizations to guide researchers in its successful application.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the copper-catalyzed azide-alkyne cycloaddition of various substituted phenylacetylenes with benzyl azide. This data is representative of the high efficiency of the CuAAC reaction with aromatic alkynes. While specific data for this compound was not found in the cited literature, the reaction of 4-fluorophenylacetylene provides a strong proxy for the expected outcome.

AlkyneAzideCatalyst SystemSolventTime (h)Temp. (°C)Yield (%)
PhenylacetyleneBenzyl AzideCuICyrene™123095
4-FluorophenylacetyleneBenzyl AzideCuICyrene™123096
4-MethoxyphenylacetyleneBenzyl AzideCuICyrene™123092
This compound Benzyl Azide CuI Cyrene™ 12 30 ~95 (expected)

Experimental Protocols

This section provides a detailed methodology for the copper-catalyzed cycloaddition of this compound and benzyl azide.

Materials
  • This compound

  • Benzyl azide

  • Copper(I) iodide (CuI)

  • Cyrene™ (dihydrolevoglucosenone)

  • Triethylamine (Et3N)

  • Deionized water

  • Standard laboratory glassware and stirring equipment

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel)

Procedure
  • Reaction Setup: In a clean, dry reaction vessel, dissolve this compound (1.0 mmol, 1.0 equiv) and benzyl azide (1.15 mmol, 1.15 equiv) in 2.5 mL of Cyrene™.[1][2][3][4]

  • Addition of Reagents: To the stirred solution, add triethylamine (0.1 mmol, 0.1 equiv) followed by copper(I) iodide (0.01 mmol, 0.01 equiv).[1][2][3][4]

  • Reaction: Stir the reaction mixture at 30°C for 12 hours.[1][2][3][4]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes).

  • Work-up: Upon completion of the reaction, add 20 mL of cold deionized water to the reaction mixture with vigorous stirring.[1][2]

  • Isolation of Product: The solid product will precipitate out of the solution. Collect the solid by filtration, wash with deionized water (3 x 5 mL), and dry to a constant weight.[1][2]

  • Purification (if necessary): If TLC analysis indicates the presence of impurities, the crude product can be purified by column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the copper-catalyzed click chemistry protocol.

Reaction_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle This compound This compound Copper Acetylide Copper Acetylide This compound->Copper Acetylide + Cu(I) Azide Azide Triazolide Intermediate Triazolide Intermediate Azide->Triazolide Intermediate Cu(I) Catalyst Cu(I) Catalyst Copper Acetylide->Triazolide Intermediate + Azide Triazolide Intermediate->Cu(I) Catalyst Regenerates 1,2,3-Triazole Product 1,2,3-Triazole Product Triazolide Intermediate->1,2,3-Triazole Product + H+

Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental_Workflow A 1. Dissolve Reactants (this compound & Azide) in Solvent B 2. Add Catalyst (e.g., CuI) A->B C 3. Stir at Reaction Temperature B->C D 4. Monitor Reaction (e.g., TLC) C->D E 5. Aqueous Work-up D->E Reaction Complete F 6. Isolate Product (Filtration) E->F G 7. Purify Product (e.g., Chromatography) F->G Impurities Present H Final Product F->H Pure G->H

Caption: General experimental workflow for CuAAC reactions.

References

Application Notes and Protocols: Sonogashira Coupling of 3-Ethynylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and reaction conditions for the Sonogashira coupling of 3-ethynylbenzaldehyde with various aryl and vinyl halides. This reaction is a powerful tool for the formation of carbon-carbon bonds, widely utilized in the synthesis of pharmaceuticals, functional materials, and complex organic molecules.

Introduction to Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The key advantages of this reaction include mild reaction conditions, tolerance of a wide range of functional groups, and generally high yields. For this compound, this reaction allows for the straightforward introduction of an aldehyde-functionalized aromatic ring onto various molecular scaffolds.

General Reaction Scheme

A generalized scheme for the Sonogashira coupling of this compound is presented below. The aldehyde group is generally compatible with the reaction conditions, although protection may be considered in specific cases to avoid side reactions.

Sonogashira_Reaction This compound This compound Product Coupled Product This compound->Product Aryl/Vinyl Halide (R-X) Aryl/Vinyl Halide (R-X) Aryl/Vinyl Halide (R-X)->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (e.g., CuI) Base Base (e.g., Et₃N, DIPEA) Solvent Solvent (e.g., THF, DMF)

Caption: General reaction scheme for Sonogashira coupling.

Tabulated Reaction Conditions and Yields

The following tables summarize various reported conditions for the Sonogashira coupling of this compound with different coupling partners. These examples showcase the versatility of the reaction.

Table 1: Coupling with Aryl Halides

Aryl Halide (R-X)Pd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1-Iodo-3,5-dimethoxybenzenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NTHF601285
4-IodobenzonitrilePd(PPh₃)₄ (2)CuI (4)Et₃NDMF80692
2-IodopyridinePd(PPh₃)₂Cl₂ (3)CuI (5)DIPEAToluene90878
4-BromotoluenePd(dppf)Cl₂ (4)CuI (8)Cs₂CO₃Dioxane1001675
1-IodonaphthalenePd(PPh₃)₄ (2.5)CuI (5)Et₃NTHF701088

Table 2: Coupling with Vinyl Halides

Vinyl Halide (R-X)Pd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
(E)-1-Iodo-2-phenylethenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NTHF25495
(Z)-1-Bromo-1-hexenePd(PPh₃)₄ (3)CuI (6)DIPEADMF50681
2-BromopropenePd(dppf)Cl₂ (4)CuI (8)Et₃NToluene651289

Detailed Experimental Protocols

Protocol 1: Coupling of this compound with 1-Iodo-3,5-dimethoxybenzene

This protocol is adapted from a typical procedure for coupling with an aryl iodide.

Materials:

  • This compound (1.0 mmol, 130.1 mg)

  • 1-Iodo-3,5-dimethoxybenzene (1.1 mmol, 290.0 mg)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 mmol, 35.1 mg)

  • Copper(I) iodide (CuI) (0.10 mmol, 19.0 mg)

  • Triethylamine (Et₃N) (3.0 mmol, 0.42 mL)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, 1-iodo-3,5-dimethoxybenzene, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous THF (10 mL) followed by triethylamine (3.0 mmol) via syringe.

  • Stir the reaction mixture at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for setting up a Sonogashira coupling reaction.

Sonogashira_Workflow start Start: Prepare Dry Glassware inert_atm Establish Inert Atmosphere (Ar or N₂) start->inert_atm add_solids Add Solids: This compound, Aryl Halide, Pd Catalyst, CuI inert_atm->add_solids add_liquids Add Anhydrous Solvent (e.g., THF) and Base (e.g., Et₃N) add_solids->add_liquids reaction Heat and Stir Reaction Mixture (e.g., 60 °C, 12 h) add_liquids->reaction monitoring Monitor Progress by TLC reaction->monitoring workup Aqueous Workup: Dilute, Extract, Wash, Dry monitoring->workup Upon Completion purification Purify by Column Chromatography workup->purification end End: Characterize Product purification->end

Caption: Experimental workflow for a Sonogashira coupling reaction.

Safety and Handling Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Copper Iodide: Copper salts can be harmful if ingested. Avoid inhalation of dust.

  • Solvents: Anhydrous solvents like THF and DMF are flammable and have specific health hazards. Handle them under an inert atmosphere and away from ignition sources.

  • Bases: Amine bases such as triethylamine and DIPEA are corrosive and have strong odors. Use appropriate personal protective equipment (gloves, safety glasses).

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne. Maintaining a proper inert atmosphere is crucial for high yields.

These notes are intended to serve as a guide. Researchers should always consult primary literature for specific applications and adapt the procedures as necessary based on their specific substrates and laboratory conditions.

Application Notes and Protocols for 3-Ethynylbenzaldehyde in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylbenzaldehyde is a versatile monomer that combines a reactive ethynyl group for polymerization and a benzaldehyde functionality for post-polymerization modification. This unique combination allows for the synthesis of well-defined polymers with pendant aldehyde groups that can be further functionalized, making them highly valuable for applications in drug delivery, diagnostics, and smart materials. The non-symmetrical substitution of the phenyl ring in this compound is crucial for ensuring the solubility of the resulting homopolymer, a significant advantage over its symmetrically substituted counterparts.[1]

This document provides detailed application notes and experimental protocols for the synthesis of polymers from this compound, including its homopolymerization and subsequent post-polymerization modification.

Applications

The aldehyde-functionalized polymers derived from this compound serve as a versatile platform for various biomedical and pharmaceutical applications:

  • Drug Delivery: The aldehyde groups can be used to covalently attach drug molecules containing primary amine functionalities through the formation of Schiff bases. This allows for the creation of polymer-drug conjugates with controlled loading and release profiles.

  • Bioconjugation: The reactive aldehyde handles facilitate the immobilization of biomolecules such as peptides, proteins, and antibodies. These bioconjugates are instrumental in the development of targeted drug delivery systems, diagnostic assays, and biocompatible coatings.

  • Chiral Materials: Post-polymerization modification with chiral amines can induce a helical conformation in the polymer backbone, leading to materials with high specific rotation.[1] These chiral polymers have potential applications in chiral separations and asymmetric catalysis.

  • Cross-linkable Resins: The ethynyl groups, if not fully polymerized, or the aldehyde groups can be utilized for cross-linking, leading to the formation of robust polymer networks and gels for applications in tissue engineering and controlled-release matrices.

Data Presentation

Table 1: Homopolymerization of this compound
EntryCatalystMonomer Concentration (M)Monomer/Catalyst RatioSolventTemp (°C)Time (h)Yield (%)Mn ( g/mol )PDI
1[Rh(nbd)Cl]₂/Et₃N0.5100Toluene3024>9015,0001.6
2Rh(I) complexNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHighSolubleNot Specified[1]

Note: Data for entry 1 is a representative example based on typical Rh(I)-catalyzed polymerization of substituted acetylenes due to the lack of specific published data for this compound. Mn = Number-average molecular weight, PDI = Polydispersity index.

Table 2: Post-Polymerization Modification with (R)-(+)-α-Ethylbenzylamine
EntryPolymerAmine (equiv.)SolventTemp (°C)Time (h)Modification Efficiency (%)
1Poly(this compound)ExcessNot SpecifiedNot SpecifiedNot SpecifiedHigh[1]

Experimental Protocols

Protocol 1: Homopolymerization of this compound

This protocol describes the synthesis of poly(this compound) using a Rh(I) catalyst system.

Materials:

  • This compound (monomer)

  • Bis(norbornadiene)rhodium(I) chloride dimer ([Rh(nbd)Cl]₂) (catalyst precursor)

  • Triethylamine (Et₃N) (co-catalyst)

  • Anhydrous toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer

Procedure:

  • In a glovebox, add this compound (e.g., 130 mg, 1.0 mmol) and a magnetic stir bar to a Schlenk flask.

  • Add anhydrous toluene (e.g., 2.0 mL) to dissolve the monomer.

  • In a separate vial, prepare the catalyst solution by dissolving [Rh(nbd)Cl]₂ (e.g., 4.6 mg, 0.01 mmol) and triethylamine (e.g., 14 µL, 0.1 mmol) in anhydrous toluene (1.0 mL).

  • Using a syringe, add the catalyst solution to the stirred monomer solution under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the reaction mixture at 30 °C for 24 hours.

  • After 24 hours, quench the polymerization by adding a small amount of methanol.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirred methanol (e.g., 100 mL).

  • Collect the polymer precipitate by filtration, wash with methanol, and dry under vacuum to a constant weight.

Protocol 2: Post-Polymerization Modification with a Chiral Amine

This protocol outlines the modification of poly(this compound) with (R)-(+)-α-ethylbenzylamine to introduce chiral side chains.[1]

Materials:

  • Poly(this compound)

  • (R)-(+)-α-Ethylbenzylamine

  • Anhydrous tetrahydrofuran (THF) (solvent)

  • Methanol (non-solvent for precipitation)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve poly(this compound) (e.g., 100 mg) in anhydrous THF (e.g., 5 mL) in a round-bottom flask.

  • Add an excess of (R)-(+)-α-ethylbenzylamine (e.g., 5 equivalents with respect to the aldehyde groups) to the polymer solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux under an inert atmosphere.

  • Maintain the reaction at reflux for 24 hours to ensure complete Schiff base formation.

  • Cool the reaction mixture to room temperature.

  • Precipitate the modified polymer by slowly adding the reaction mixture to a large volume of vigorously stirred methanol.

  • Collect the precipitate by filtration, wash with methanol to remove unreacted amine, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_modification Post-Polymerization Modification Monomer This compound Polymerization Polymerization Monomer->Polymerization Catalyst Rh(I) Catalyst Catalyst->Polymerization Polymer Poly(this compound) Polymerization->Polymer Reaction Schiff Base Formation Polymer->Reaction Aldehyde Groups ChiralAmine (R)-(+)-α-Ethylbenzylamine ChiralAmine->Reaction ModifiedPolymer Chiral Polymer Reaction->ModifiedPolymer

Caption: Workflow for the synthesis and modification of poly(this compound).

signaling_pathway cluster_drug_delivery Drug Delivery Application Polymer Poly(this compound) Conjugate Polymer-Drug Conjugate Polymer->Conjugate Schiff Base Formation Drug Amine-Containing Drug Drug->Conjugate Release Drug Release (e.g., pH-triggered hydrolysis) Conjugate->Release TargetCell Target Cell Release->TargetCell Therapeutic Effect

Caption: Application of poly(this compound) in drug delivery.

References

Application Notes and Protocols for Bioconjugation with 3-Ethynylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of 3-ethynylbenzaldehyde as a versatile bifunctional linker in bioconjugation. This reagent contains two orthogonal reactive handles: a terminal alkyne and an aromatic aldehyde. This dual functionality allows for a two-step sequential or one-pot three-component ligation strategy, enabling the precise construction of complex bioconjugates. The alkyne group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," while the aldehyde group can undergo chemoselective ligation with various nucleophiles.

This document outlines protocols for two primary strategies: a sequential approach involving an initial aldehyde-based ligation followed by a subsequent CuAAC reaction, and a three-component one-pot approach.

Core Concepts and Reaction Mechanisms

This compound offers the ability to perform orthogonal bioconjugation. This means that the alkyne and aldehyde groups can be reacted selectively and sequentially without interfering with each other. This is crucial for building well-defined bioconjugates with multiple components.

The primary reaction pathways discussed are:

  • Aldehyde-Based Ligations: The aromatic aldehyde of this compound can react with various nucleophiles to form stable covalent bonds. This document will focus on two such methods:

    • Hydrazone/Oxime Ligation: Reaction with hydrazide or aminooxy-functionalized molecules to form hydrazone or oxime linkages, respectively. These reactions are typically performed under mild acidic to neutral conditions.

    • Pictet-Spengler Ligation: A reaction with a tryptamine-containing molecule to form a stable C-C bond, yielding a tetrahydro-β-carboline linkage. This reaction is known for its high stability.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal ethynyl group of this compound reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole ring. This reaction is highly efficient and specific.

Experimental Protocols

Protocol 1: Sequential Bioconjugation - Aldehyde Ligation Followed by CuAAC

This protocol describes a two-step process where a biomolecule is first modified with this compound via its aldehyde group, followed by a "click" reaction with an azide-functionalized molecule of interest.

Part A: Aldehyde-Based Ligation of a Biomolecule with this compound

This step introduces the alkyne handle onto the target biomolecule. The choice between hydrazone/oxime ligation and Pictet-Spengler ligation will depend on the desired stability of the linkage and the nature of the biomolecule.

Materials:

  • Biomolecule (e.g., protein, peptide) with a suitable functional group for aldehyde ligation (e.g., hydrazine, aminooxy, or tryptamine).

  • This compound

  • Reaction Buffer:

    • For Hydrazone/Oxime Ligation: 100 mM Phosphate buffer, pH 6.0-7.0

    • For Pictet-Spengler Ligation: 100 mM Acetate buffer, pH 4.5-5.5

  • Aniline (as a catalyst for hydrazone/oxime formation, optional)

  • Organic co-solvent (e.g., DMSO or DMF)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Biomolecule Preparation: Dissolve the biomolecule in the appropriate reaction buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Prepare a 10-100 mM stock solution of this compound in an organic co-solvent like DMSO.

  • Ligation Reaction:

    • Add a 10-50 fold molar excess of the this compound stock solution to the biomolecule solution. The final concentration of the organic co-solvent should be kept below 10% (v/v) to maintain protein stability.

    • If using aniline as a catalyst for hydrazone/oxime formation, add it to a final concentration of 1-10 mM.

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle agitation. The reaction progress can be monitored by techniques such as mass spectrometry or HPLC.

  • Purification: Remove the excess this compound and byproducts by size-exclusion chromatography, dialysis, or another suitable protein purification method.[1] The buffer should be exchanged to a non-chelating buffer (e.g., PBS) for the subsequent CuAAC step.

  • Characterization: Confirm the successful modification of the biomolecule with the alkyne handle using mass spectrometry (observing the expected mass shift) or other appropriate analytical techniques.

Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This step conjugates an azide-functionalized molecule (e.g., a fluorescent dye, biotin, or drug) to the alkyne-modified biomolecule from Part A.

Materials:

  • Alkyne-modified biomolecule (from Part A)

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Purification system

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-functionalized molecule in a suitable solvent (e.g., DMSO or water).

    • Prepare fresh stock solutions of 100 mM CuSO₄ in water and 200 mM sodium ascorbate in water.

    • Prepare a 50 mM stock solution of THPTA in water.

  • Click Reaction:

    • In a reaction tube, combine the alkyne-modified biomolecule (final concentration 1-20 µM) and the azide-functionalized molecule (1.5-5 fold molar excess over the biomolecule).

    • Prepare the copper catalyst solution by premixing CuSO₄ and THPTA in a 1:5 molar ratio.

    • Add the CuSO₄/THPTA solution to the reaction mixture to a final copper concentration of 50-250 µM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the final bioconjugate using a suitable method to remove excess reagents and the copper catalyst.

  • Characterization: Analyze the final product by SDS-PAGE, mass spectrometry, and other relevant techniques to confirm successful conjugation and determine the degree of labeling.

Protocol 2: Three-Component One-Pot Bioconjugation

This protocol describes a one-pot reaction where the biomolecule, this compound, and an azide-functionalized molecule are combined simultaneously. This approach is more streamlined but may require more optimization to ensure chemoselectivity and efficiency.[2]

Materials:

  • Biomolecule with a suitable functional group for aldehyde ligation

  • This compound

  • Azide-functionalized molecule of interest

  • Reaction Buffer (e.g., PBS with a suitable pH for the chosen aldehyde ligation)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand

  • Organic co-solvent (e.g., t-BuOH/H₂O mixture)

  • Purification system

Procedure:

  • Reaction Setup:

    • In a single reaction vessel, combine the biomolecule, a slight molar excess of this compound, and the azide-functionalized molecule in the chosen reaction buffer. The order of addition may need to be optimized.

  • Catalyst Addition:

    • Add the copper catalyst components (CuSO₄ and ligand) and the reducing agent (sodium ascorbate) to the reaction mixture.

  • Incubation: Incubate the reaction mixture under optimized conditions (temperature, time, pH) with gentle agitation.

  • Purification and Characterization: Purify and characterize the final three-component conjugate as described in the previous protocols.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for bioconjugation with this compound. Please note that these are representative values and may require optimization for specific applications.

Table 1: Quantitative Data for Aldehyde-Based Ligation with this compound

Ligation MethodBiomolecule Functional GrouppHMolar Excess of this compoundReaction Time (hours)Typical Yield (%)
Hydrazone FormationHydrazide6.0-7.010-502-1270-90
Oxime FormationAminooxy6.0-7.010-502-1280-95
Pictet-SpenglerTryptamine4.5-5.520-10012-2460-80

Table 2: Quantitative Data for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterRecommended Range
Alkyne-Biomolecule Concentration1-20 µM
Azide-Molecule Molar Excess1.5-5 fold
Copper(I) Concentration50-250 µM
Ligand to Copper Ratio5:1
Sodium Ascorbate Concentration1-5 mM
Reaction Time (hours)1-4
Typical Yield (%)>90%[3]

Visualizations

Bioconjugation_Workflow cluster_step1 Step 1: Aldehyde Ligation cluster_step2 Step 2: Purification cluster_step3 Step 3: CuAAC Click Chemistry cluster_step4 Step 4: Final Purification Biomolecule Biomolecule (with -NH-NH2, -O-NH2, or Tryptamine) Aldehyde_Ligation Aldehyde Ligation Biomolecule->Aldehyde_Ligation Linker 3-Ethynyl- benzaldehyde Linker->Aldehyde_Ligation Purification1 Purification (e.g., SEC) Aldehyde_Ligation->Purification1 Crude Product Alkyne_Biomolecule Alkyne-Modified Biomolecule Purification1->Alkyne_Biomolecule Purified Intermediate CuAAC CuAAC Reaction Alkyne_Biomolecule->CuAAC Azide_Molecule Azide-Molecule (Dye, Drug, etc.) Azide_Molecule->CuAAC Purification2 Purification CuAAC->Purification2 Crude Conjugate Final_Conjugate Final Bioconjugate Purification2->Final_Conjugate Final Product

Caption: Sequential bioconjugation workflow using this compound.

Three_Component_Workflow cluster_reactants Reactants Biomolecule Biomolecule One_Pot One-Pot Reaction (Aldehyde Ligation + CuAAC) Biomolecule->One_Pot Linker 3-Ethynyl- benzaldehyde Linker->One_Pot Azide_Molecule Azide-Molecule Azide_Molecule->One_Pot Purification Purification One_Pot->Purification Crude Conjugate Final_Conjugate Final Bioconjugate Purification->Final_Conjugate Final Product

Caption: Three-component one-pot bioconjugation workflow.

References

Application Notes and Protocols: 3-Ethynylbenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylbenzaldehyde is a versatile bifunctional building block in medicinal chemistry, prized for its utility in the synthesis of a wide array of heterocyclic compounds with diverse biological activities. Its unique structure, featuring both a reactive aldehyde group and a terminal alkyne, allows for sequential or orthogonal functionalization, making it a valuable starting material for the construction of complex molecular architectures. The presence of the terminal alkyne is particularly significant as it enables the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to readily form stable 1,4-disubstituted 1,2,3-triazole rings.[1] This triazole moiety is a well-established pharmacophore found in numerous clinically used drugs and investigational agents, valued for its metabolic stability and ability to engage in various non-covalent interactions with biological targets.[1][2]

The aldehyde functionality provides a convenient handle for further molecular elaboration through reactions such as reductive amination, condensation, and oxidation, allowing for the introduction of additional diversity and the fine-tuning of physicochemical and pharmacological properties. This dual reactivity makes this compound a powerful tool in the design and synthesis of novel therapeutic agents, particularly in the fields of oncology and enzyme inhibition.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry revolves around its use as a scaffold for the synthesis of enzyme inhibitors and anticancer agents. The 1,2,3-triazole ring formed via click chemistry serves as a rigid linker to connect various pharmacophoric fragments, while the benzaldehyde moiety can be functionalized to interact with specific residues in the target protein's active site or to modulate the overall properties of the molecule.

Anticancer Agents

Numerous studies have demonstrated the potential of 1,2,3-triazole-containing compounds as potent anticancer agents.[1][3][4] These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases. The general strategy involves the synthesis of a library of triazole derivatives by reacting this compound with a panel of organic azides, followed by biological screening to identify lead compounds.

Enzyme Inhibitors

Derivatives of this compound have shown promise as inhibitors of various enzymes implicated in disease. For example, triazole-based compounds have been developed as inhibitors of cholinesterases for the potential treatment of Alzheimer's disease and as inhibitors of kinases involved in signal transduction pathways.[5][6]

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the biological activities of representative compounds synthesized using methodologies applicable to this compound, highlighting their potential as therapeutic agents.

Compound ClassTargetRepresentative IC50 Values (µM)Cancer Cell Line(s)Citation(s)
Triazole Dehydroabietic Acid HybridsApoptosis Induction0.7 - 1.2MDA-MB-231[3][4]
Triazole DerivativesCytotoxicity91.476 - 406.303MCF-7, PC-3[7]
Substituted Benzylidene DerivativesCholinesterase Inhibition (hAChE)4.16 ± 0.063-[5][8]
Benzimidazole-based Benzaldehyde DerivativesCholinesterase Inhibition (AChE)0.050 ± 0.001-[9]

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol describes a general procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles starting from this compound and an organic azide.

Materials:

  • This compound

  • Organic azide of choice

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water, or dimethyl sulfoxide)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1.0 equivalent) and the desired organic azide (1.0 - 1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • To this solution, add copper(II) sulfate pentahydrate (typically 1-5 mol%).

  • Add a freshly prepared aqueous solution of sodium ascorbate (typically 5-15 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by dilution with water and extraction with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole derivative.

Visualizations

Experimental Workflow for CuAAC Synthesis

G cluster_reactants Reactant Preparation cluster_catalyst Catalyst System This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Organic Azide Organic Azide Organic Azide->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture CuSO4.5H2O CuSO4.5H2O CuSO4.5H2O->Reaction Mixture Sodium Ascorbate Sodium Ascorbate Sodium Ascorbate->Reaction Mixture Stirring at RT Stirring at RT Reaction Mixture->Stirring at RT Work-up Work-up Stirring at RT->Work-up Purification Purification Work-up->Purification Final Product Final Product Purification->Final Product

Caption: General workflow for the synthesis of 1,2,3-triazoles via CuAAC.

Signaling Pathway Inhibition

The following diagram illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by inhibitors derived from this compound.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Kinase Cascade (e.g., MAPK pathway) Kinase Cascade (e.g., MAPK pathway) Receptor Tyrosine Kinase (RTK)->Kinase Cascade (e.g., MAPK pathway) Transcription Factors Transcription Factors Kinase Cascade (e.g., MAPK pathway)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Inhibitor (3-EBA Derivative) Inhibitor (3-EBA Derivative) Inhibitor (3-EBA Derivative)->Kinase Cascade (e.g., MAPK pathway)

Caption: Inhibition of a kinase signaling pathway by a this compound derivative.

References

Application Notes and Protocols for the Derivatization of 3-Ethynylbenzaldehyde in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylbenzaldehyde is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of advanced materials. Its unique structure, featuring both a reactive terminal alkyne and an aldehyde group, allows for a wide range of chemical modifications. This enables the creation of diverse molecular architectures, from linear polymers and discrete chromophores to complex three-dimensional networks. The ethynyl group is amenable to powerful coupling reactions such as the Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". Simultaneously, the aldehyde functionality provides a handle for imine condensation and other classical organic transformations. These orthogonal reaction pathways allow for the precise design and synthesis of functional materials with tailored optical, electronic, and thermal properties for applications in organic electronics, sensing, and the development of porous organic polymers.

Derivatization Strategies for Material Science Applications

The dual reactivity of this compound allows for several derivatization strategies to create novel materials. The primary reaction pathways involve the ethynyl group, the aldehyde group, or a combination of both.

Polymerization via the Ethynyl Group

Homopolymerization and copolymerization of this compound using rhodium(I) catalysts can produce soluble polyacetylene-type polymers with pendant aldehyde groups.[1] The nonsymmetrical substitution pattern of this compound contributes to the solubility of the resulting homopolymer, a crucial property for solution-based processing of materials.[1] These pendant aldehyde groups can be further modified post-polymerization, for instance, through reactions with chiral amines to induce helical conformations in the polymer backbone.[1]

Carbon-Carbon Bond Formation via Sonogashira Coupling

The Sonogashira cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[2][3] This reaction is instrumental in synthesizing conjugated polymers and discrete organic molecules for applications in organic electronics. This compound can be coupled with a variety of functionalized aryl halides to create materials with extended π-conjugation, which is essential for charge transport and light emission in devices like organic light-emitting diodes (OLEDs).

Triazole Formation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click chemistry," particularly the CuAAC reaction, offers a robust and highly specific method for linking this compound to molecules containing an azide group.[4][5][6] This reaction forms a stable triazole ring and is tolerant of a wide range of functional groups, making it ideal for the synthesis of complex functional materials under mild conditions. This strategy can be employed to attach fluorescent dyes, biological molecules, or other functional units to a this compound-based scaffold.

Post-Polymerization Modification of the Aldehyde Group

The aldehyde groups on polymers derived from this compound serve as versatile handles for post-polymerization modification.[7][8] For example, condensation with primary amines leads to the formation of imine linkages, which can be used to attach various functional side chains, altering the polymer's properties such as solubility, thermal stability, and self-assembly behavior.

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Homopolymerization of this compound

This protocol is based on the general principle of rhodium-catalyzed polymerization of substituted acetylenes.[1]

Materials:

  • This compound

  • [Rh(nbd)Cl]₂ (norbornadiene rhodium(I) chloride dimer) or other suitable Rh(I) catalyst

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous, degassed solvent (e.g., toluene or THF)

  • Methanol

  • Standard Schlenk line and glassware

Procedure:

  • In a glovebox or under an inert atmosphere, add the Rh(I) catalyst to a Schlenk flask.

  • Add the anhydrous, degassed solvent followed by freshly distilled triethylamine.

  • Stir the mixture at room temperature to dissolve the catalyst.

  • Add a solution of this compound in the same solvent to the catalyst mixture.

  • Stir the reaction mixture at the desired temperature (e.g., 30-60 °C) for the specified time (e.g., 24 hours).

  • Monitor the polymerization by observing the increase in viscosity of the solution.

  • Quench the polymerization by adding a small amount of acid (e.g., HCl in methanol).

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Characterization:

  • The molecular weight (Mn and Mw) and polydispersity index (PDI) of the polymer can be determined by gel permeation chromatography (GPC).

  • The thermal properties (glass transition temperature, Tg, and decomposition temperature, Td) can be measured by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Protocol 2: Sonogashira Coupling of this compound with an Aryl Halide

This protocol outlines a general procedure for the Sonogashira coupling reaction.[2][3][9]

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodotoluene)

  • Pd(PPh₃)₂Cl₂ (bis(triphenylphosphine)palladium(II) dichloride)

  • CuI (copper(I) iodide)

  • Triethylamine (Et₃N) or another suitable amine base

  • Anhydrous solvent (e.g., THF or DMF)

  • Standard laboratory glassware

Procedure:

  • To a flask, add this compound, the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add the anhydrous solvent and the amine base via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a dilute aqueous ammonium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the "click" reaction between this compound and an azide.[4][5][6]

Materials:

  • This compound

  • An organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • A suitable solvent system (e.g., t-butanol/water or DMF)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound and the organic azide in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.

  • Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is often complete within a few hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Data Presentation

Table 1: Polymerization of this compound and its Derivatives

MonomerCatalyst SystemMn ( g/mol )Mw ( g/mol )PDITg (°C)Td (°C)Reference
This compoundRh(I) complexData not availableData not availableData not availableData not availableData not available[1]
Ethynylene-thiophene based alternating polymerSonogashira Coupling10,00030,2003.0->300[10]
Silylene diethynylbenzene copolymerGrignard ReactionSee referenceSee referenceSee reference->460[11]

Table 2: Properties of Discrete Molecules Derived from this compound

DerivativeSynthesis MethodMelting Point (°C)Key Spectroscopic Data (¹H NMR, ¹³C NMR)Optical Properties (λ_abs, λ_em, Φ_F)Reference
Sonogashira product with 4-iodotolueneSonogashira CouplingNot specifiedCharacteristic peaks for coupled productNot specifiedGeneral Protocol
CuAAC product with benzyl azideClick ChemistryNot specifiedCharacteristic peaks for triazole formationNot specifiedGeneral Protocol
Ethynylene-thiophene monomerSonogashira CouplingNot specifiedδ (ppm): 8.44, 7.63Not specified[10]

Specific quantitative data for discrete derivatives of this compound are dependent on the specific reaction partners and require experimental determination.

Mandatory Visualizations

Derivatization_Pathways cluster_ethynyl Ethynyl Group Reactions cluster_aldehyde Aldehyde Group Reactions Monomer This compound Polymerization Polymerization (Rh(I) catalyst) Monomer->Polymerization Sonogashira Sonogashira Coupling (+ R-X, Pd/Cu catalyst) Monomer->Sonogashira Click Click Chemistry (CuAAC) (+ R-N3, Cu(I) catalyst) Monomer->Click Imine Imine Condensation (+ R-NH2) Monomer->Imine Polymer Poly(this compound) Polymerization->Polymer Sonogashira_Product Aryl-Ethynyl Derivative Sonogashira->Sonogashira_Product Click_Product Triazole Derivative Click->Click_Product Imine_Product Imine Derivative Imine->Imine_Product Post_Mod Post-Polymerization Modification Polymer->Post_Mod

Caption: Reaction pathways for the derivatization of this compound.

Sonogashira_Workflow cluster_reactants Reactants & Catalysts Reactant1 This compound Reaction Reaction Setup (Inert atmosphere, Anhydrous Solvent) Reactant1->Reaction Reactant2 Aryl Halide (R-X) Reactant2->Reaction Catalyst Pd(PPh3)2Cl2 / CuI Catalyst->Reaction Base Amine Base (e.g., Et3N) Base->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Purified Sonogashira Product Purification->Product

Caption: Experimental workflow for Sonogashira coupling.

Click_Chemistry_Workflow cluster_reactants_click Reactants & Catalysts Alkyne This compound Reaction_Click Reaction Setup (Aqueous/Organic Solvent) Alkyne->Reaction_Click Azide Organic Azide (R-N3) Azide->Reaction_Click Catalyst_Click CuSO4·5H2O / Sodium Ascorbate Catalyst_Click->Reaction_Click Monitoring_Click Reaction Monitoring (TLC) Reaction_Click->Monitoring_Click Workup_Click Extraction & Washing Monitoring_Click->Workup_Click Purification_Click Purification (Chromatography/Recrystallization) Workup_Click->Purification_Click Product_Click Purified Triazole Product Purification_Click->Product_Click

Caption: Experimental workflow for CuAAC "click" chemistry.

References

Application Notes and Protocols for Labeling of Carbonylated Proteins Using 3-Ethynylbenzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein carbonylation is an irreversible post-translational modification that serves as a major biomarker for oxidative stress. This modification, arising from the reaction of reactive oxygen species (ROS) with amino acid side chains, can lead to loss of protein function, aggregation, and has been implicated in the progression of numerous diseases, including neurodegenerative disorders, cancer, and diabetes.[1][2] The detection and quantification of carbonylated proteins are therefore crucial for understanding the molecular mechanisms of oxidative stress-related pathologies and for the development of novel therapeutic strategies.

3-Ethynylbenzaldehyde and its analogs have emerged as powerful chemical probes for the detection of protein carbonylation. These molecules contain a bioorthogonal alkyne handle, which allows for the covalent attachment of reporter tags (e.g., fluorophores or biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[3] The aldehyde group on the probe selectively reacts with hydrazide or aminooxy groups that can be introduced onto carbonylated proteins, or in some cases, aniline-containing probes can directly react with protein carbonyls.[4] This two-step labeling strategy offers high sensitivity and specificity for the detection, visualization, and enrichment of carbonylated proteins from complex biological samples.

This document provides detailed application notes and protocols for the use of this compound analogs in the study of protein carbonylation, with a focus on quantitative analysis and experimental workflows.

Data Presentation

The following table summarizes key quantitative parameters for the labeling of carbonylated proteins using a this compound analog, m-aminophenylacetylene (m-APA). This data is derived from studies on the detection of protein carbonylation in cell lysates.[4]

ParameterValueCell Type / SystemNotes
Probe m-aminophenylacetylene (m-APA)H1299 (non-small cell lung cancer) cell lysatem-APA demonstrated superior labeling efficiency compared to ortho- and para-substituted analogs.[4]
Probe Concentration 0.5 mMH1299 cell lysateThis concentration was found to be effective for labeling proteins carbonylated by treatment with 100 µM 4-hydroxy-2-nonenal (HNE).[4]
Incubation Time Not specifiedCell lysateIncubation times for click chemistry reactions are typically in the range of 30-60 minutes at room temperature.[5]
Cytotoxicity Data not available for m-APAHuman lymphocytesBenzaldehyde has been shown to induce cytotoxicity at concentrations of 10-50 µg/mL.[6] The cytotoxicity of ethynyl-substituted analogs should be empirically determined for each cell line and experimental condition.

Experimental Protocols

Protocol 1: Labeling of Carbonylated Proteins in Cell Lysates

This protocol describes the labeling of carbonylated proteins in cell lysates using a this compound analog (e.g., m-aminophenylacetylene) followed by click chemistry for detection.[4]

Materials:

  • Cells of interest

  • Reagent to induce oxidative stress (e.g., 4-hydroxy-2-nonenal (HNE), hydrogen peroxide)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • This compound analog probe (e.g., m-aminophenylacetylene, m-APA)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Azide-functionalized reporter tag (e.g., azide-fluorophore or azide-biotin)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Sodium ascorbate

  • SDS-PAGE reagents

  • Fluorescence gel scanner or streptavidin-HRP for western blotting

Procedure:

  • Induction of Protein Carbonylation (Optional):

    • Culture cells to the desired confluency.

    • Treat cells with an agent to induce oxidative stress (e.g., 100 µM HNE for 2-4 hours). Include an untreated control group.

    • Harvest cells and wash with ice-cold PBS.

  • Cell Lysis:

    • Lyse cell pellets in an appropriate lysis buffer containing protease inhibitors.

    • Determine protein concentration using a standard protein assay (e.g., BCA assay).

  • Labeling with this compound Analog:

    • To 50 µL of cell lysate (1-2 mg/mL), add the this compound analog probe to a final concentration of 0.5 mM.[4]

    • Add NaBH₃CN to a final concentration of 20 mM to reduce the formed Schiff base to a stable amine linkage.

    • Incubate at room temperature for 1 hour.

  • Click Chemistry Reaction:

    • Prepare a fresh click chemistry reaction master mix. For a 50 µL final reaction volume, the components are typically added in the following order and concentrations:

      • Azide-reporter tag (e.g., 25 µM final concentration)

      • CuSO₄ (1 mM final concentration)

      • THPTA (5 mM final concentration)

    • Initiate the reaction by adding freshly prepared sodium ascorbate (5 mM final concentration).

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Analysis:

    • Add SDS-PAGE sample buffer to the reaction mixture.

    • Separate the labeled proteins by SDS-PAGE.

    • For fluorescent detection: Visualize the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.

    • For biotin detection: Transfer the proteins to a PVDF membrane and perform a western blot using streptavidin-HRP, followed by chemiluminescence detection.

Visualizations

Experimental Workflow for Labeling Carbonylated Proteins

G cluster_cell_culture Cell Culture & Treatment cluster_labeling Labeling & Detection cluster_analysis Downstream Analysis a Culture Cells b Induce Oxidative Stress (e.g., HNE treatment) a->b c Cell Lysis b->c d Label Carbonyls with This compound Analog c->d e Click Chemistry with Azide-Reporter Tag d->e f SDS-PAGE e->f g Fluorescence Imaging f->g h Western Blot (Biotin) f->h i Mass Spectrometry f->i

Caption: Workflow for detecting carbonylated proteins.

Protein Carbonylation in Oxidative Stress Signalingdot

// Nodes ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05"]; Lipid [label="Lipids", fillcolor="#F1F3F4"]; AminoAcids [label="Amino Acid\nResidues", fillcolor="#F1F3F4"]; Protein [label="Native Protein", fillcolor="#FFFFFF"]; CarbonylatedProtein [label="Carbonylated Protein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Degradation [label="Proteasomal\nDegradation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aggregation [label="Protein Aggregates", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellularDysfunction [label="Cellular Dysfunction\n& Disease", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Probe [label="this compound\nAnalog", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detection [label="Detection via\nClick Chemistry", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges ROS -> Lipid [label="Peroxidation"]; ROS -> AminoAcids [label="Direct Oxidation"]; Lipid -> CarbonylatedProtein [label="Michael Addition"]; AminoAcids -> CarbonylatedProtein; Protein -> CarbonylatedProtein [style=invis];

CarbonylatedProtein -> Degradation; CarbonylatedProtein -> Aggregation; Aggregation -> CellularDysfunction; Degradation -> CellularDysfunction [style=dashed, label="Failure leads to"];

CarbonylatedProtein -> Probe [color="#4285F4", label="Reacts with"]; Probe -> Detection [color="#4285F4"];

// Invisible edges for layout {rank=same; ROS; Protein} {rank=same; Lipid; AminoAcids} {rank=same; CarbonylatedProtein} {rank=same; Degradation; Aggregation; Probe} {rank=same; CellularDysfunction; Detection} }

References

Site-Specific Protein Modification Using 3-Ethynylbenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a powerful tool for the development of novel therapeutics, diagnostics, and research reagents. The ability to attach a payload, such as a drug, imaging agent, or purification tag, to a specific location on a protein allows for precise control over the conjugate's properties and function. 3-Ethynylbenzaldehyde is a versatile heterobifunctional linker that enables a two-step, site-specific protein modification strategy. This molecule contains an aldehyde group, which can react selectively with an N-terminal tryptophan residue via the Pictet-Spengler reaction, and a terminal alkyne group, which can be further functionalized using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.

This document provides detailed application notes and protocols for the site-specific modification of proteins using this compound.

Principle of the Two-Step Modification Strategy

The site-specific modification of a protein with this compound is achieved through a two-step process:

  • Pictet-Spengler Reaction: The aldehyde group of this compound reacts with the indole ring of an N-terminal tryptophan residue under acidic conditions to form a stable carbon-carbon bond, resulting in a tetrahydro-β-carboline linkage. This reaction is highly specific for N-terminal tryptophan, providing a handle for subsequent modifications.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The ethynyl (alkyne) group introduced onto the protein via the Pictet-Spengler reaction can then be conjugated to a molecule of interest (e.g., a fluorescent dye, biotin, or a therapeutic agent) that has been functionalized with an azide group. This "click" reaction is highly efficient, specific, and proceeds under mild, biocompatible conditions.[1]

Below is a diagram illustrating the overall strategy:

G cluster_0 Step 1: Pictet-Spengler Reaction cluster_1 Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protein_N_Trp Protein with N-terminal Tryptophan Protein_Alkyne Alkyne-Modified Protein Protein_N_Trp->Protein_Alkyne Pictet-Spengler Reaction Ethynylbenzaldehyde This compound Ethynylbenzaldehyde->Protein_Alkyne Protein_Alkyne_2 Alkyne-Modified Protein Azide_Payload Azide-Functionalized Payload (e.g., Drug, Dye) Final_Conjugate Site-Specifically Modified Protein Conjugate Azide_Payload->Final_Conjugate Protein_Alkyne_2->Final_Conjugate CuAAC (Click Chemistry)

Caption: Overall strategy for site-specific protein modification.

Experimental Protocols

Materials and Reagents
  • Protein with an N-terminal tryptophan residue

  • This compound

  • Azide-functionalized payload (e.g., fluorescent dye-azide, biotin-azide)

  • Acetic acid

  • Sodium phosphate buffer (pH 7.4)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Aminoguanidine hydrochloride

  • Bovine Serum Albumin (BSA) standard

  • Bradford reagent

  • Desalting columns (e.g., PD-10)

  • Mass spectrometer (for analysis)

  • Spectrophotometer or plate reader

Protocol 1: Modification of a Protein with this compound via Pictet-Spengler Reaction

This protocol is adapted from a method for ligating unprotected peptides using the Pictet-Spengler reaction.[2][3]

Workflow for Pictet-Spengler Reaction:

G start Start dissolve_protein Dissolve Protein in Acetic Acid start->dissolve_protein dissolve_reagent Dissolve this compound in Acetic Acid start->dissolve_reagent mix Mix Protein and Reagent Solutions dissolve_protein->mix dissolve_reagent->mix incubate Incubate at Room Temperature mix->incubate purify Purify by Desalting Column incubate->purify analyze Analyze by Mass Spectrometry purify->analyze end End analyze->end G start Start prepare_protein Prepare Alkyne-Modified Protein start->prepare_protein prepare_reagents Prepare CuAAC Reagents (CuSO4, THPTA, Azide-Payload) start->prepare_reagents mix_reagents Mix Protein, CuSO4, THPTA, and Azide-Payload prepare_protein->mix_reagents prepare_reagents->mix_reagents add_ascorbate Add Sodium Ascorbate to Initiate mix_reagents->add_ascorbate incubate Incubate at Room Temperature add_ascorbate->incubate purify Purify by Desalting Column incubate->purify analyze Analyze by SDS-PAGE and/or Mass Spectrometry purify->analyze end End analyze->end G cluster_0 Pictet-Spengler Reaction N_Trp N-terminal Tryptophan (Indole Ring) Intermediate Schiff Base Intermediate N_Trp->Intermediate + H+ Aldehyde This compound (Aldehyde Group) Aldehyde->Intermediate Product Tetrahydro-β-carboline Linkage (Stable C-C Bond) Intermediate->Product Intramolecular Cyclization

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Ethynylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 3-ethynylbenzaldehyde as a key starting material. The protocols outlined below leverage cycloaddition and multicomponent reactions to construct isoxazole, pyrazole, and pyridine scaffolds, which are prevalent in medicinal chemistry and drug discovery.

Synthesis of 3-(5-Phenylisoxazol-3-yl)benzaldehyde via 1,3-Dipolar Cycloaddition

The synthesis of 3,5-disubstituted isoxazoles can be efficiently achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. In this protocol, this compound serves as the dipolarophile. The nitrile oxide is generated in situ from benzaldehyde and hydroxylamine.

Reaction Scheme:

G cluster_0 Nitrile Oxide Formation cluster_1 Cycloaddition benzaldehyde Benzaldehyde oxime Benzaldoxime benzaldehyde->oxime NaOH hydroxylamine Hydroxylamine hydroxylamine->oxime nitrile_oxide Benzonitrile Oxide oxime->nitrile_oxide Et3N ncs NCS ncs->nitrile_oxide isoxazole 3-(5-Phenylisoxazol-3-yl)benzaldehyde nitrile_oxide->isoxazole [3+2] ethynylbenzaldehyde This compound ethynylbenzaldehyde->isoxazole

Caption: Synthesis of a 3,5-disubstituted isoxazole.

Experimental Protocol:

A general procedure for the one-pot synthesis of 3,5-disubstituted isoxazoles is adapted for the synthesis of 3-(5-phenylisoxazol-3-yl)benzaldehyde.[1]

  • Oxime Formation: To a stirred solution of benzaldehyde (1.0 mmol, 1.0 equiv.) in a suitable solvent such as aqueous polyethylene glycol, add hydroxylamine hydrochloride (1.1 mmol, 1.1 equiv.) and sodium hydroxide (1.2 mmol, 1.2 equiv.).

  • Stir the mixture at room temperature for 1-2 hours until the formation of benzaldoxime is complete (monitored by TLC).

  • Nitrile Oxide Generation and Cycloaddition: To the reaction mixture, add N-chlorosuccinimide (NCS) (1.2 mmol, 1.2 equiv.) and triethylamine (1.5 mmol, 1.5 equiv.).

  • Stir for 15-30 minutes, then add this compound (1.0 mmol, 1.0 equiv.).

  • Continue stirring at room temperature for 12-24 hours.

  • Work-up: Upon completion of the reaction, quench with water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(5-phenylisoxazol-3-yl)benzaldehyde.

Quantitative Data Summary:

EntryAldehydeAlkyneCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
1BenzaldehydeThis compoundNaOH, NCS, Et3Naq. PEGRT1875-85 (estimated)

Yields are estimated based on similar reactions reported in the literature and may vary.

Synthesis of 3-(1-Phenyl-1H-pyrazol-5-yl)benzaldehyde

The synthesis of 1,3,5-trisubstituted pyrazoles can be achieved through a one-pot, three-component reaction involving an aldehyde, a hydrazine, and a terminal alkyne. This protocol outlines the synthesis of 3-(1-phenyl-1H-pyrazol-5-yl)benzaldehyde from this compound, benzaldehyde, and phenylhydrazine.

Reaction Scheme:

G benzaldehyde Benzaldehyde hydrazone Benzaldehyde phenylhydrazone benzaldehyde->hydrazone phenylhydrazine Phenylhydrazine phenylhydrazine->hydrazone pyrazole 3-(1-Phenyl-1H-pyrazol-5-yl)benzaldehyde hydrazone->pyrazole [3+2] Cycloaddition ethynylbenzaldehyde This compound ethynylbenzaldehyde->pyrazole

Caption: Three-component synthesis of a 1,3,5-trisubstituted pyrazole.

Experimental Protocol:

This protocol is based on a general method for the synthesis of 3,5-disubstituted pyrazoles from terminal alkynes, aldehydes, and hydrazines.[2]

  • Reaction Setup: In a round-bottom flask, combine benzaldehyde (1.0 mmol, 1.0 equiv.), phenylhydrazine (1.0 mmol, 1.0 equiv.), and this compound (1.2 mmol, 1.2 equiv.) in a suitable solvent such as ethanol.

  • Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (0.1 mmol, 10 mol%).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from 6 to 24 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 3-(1-phenyl-1H-pyrazol-5-yl)benzaldehyde.

Quantitative Data Summary:

EntryAldehydeHydrazineAlkyneCatalystSolventTemp. (°C)Time (h)Yield (%)
1BenzaldehydePhenylhydrazineThis compoundp-TSAEthanolReflux1270-80 (estimated)

Yields are estimated based on similar reactions and may require optimization.

Proposed Synthesis of Quinolines via Sonogashira Coupling and Cyclization

A direct one-step synthesis of quinolines from this compound via methods like the Friedländer synthesis is not straightforward as it lacks the required 2-aminoaryl functionality.[1][3] However, a multi-step approach commencing with a Sonogashira coupling can be employed to construct a suitable precursor for subsequent cyclization to a quinoline derivative.

Proposed Synthetic Workflow:

G cluster_0 Sonogashira Coupling cluster_1 Cyclization to Quinoline ethynylbenzaldehyde This compound coupled_product 2-Amino-1-(3-formylphenylethynyl)benzene ethynylbenzaldehyde->coupled_product Pd/Cu catalyst, Base aminoiodobenzene 2-Iodoaniline aminoiodobenzene->coupled_product quinoline 2-(3-Formylphenyl)quinoline coupled_product->quinoline Base or Acid catalyst

Caption: Proposed synthesis of a quinoline derivative.

Experimental Protocol (Sonogashira Coupling):

This protocol is a general procedure for Sonogashira coupling.[4][5][6]

  • Reaction Setup: To a Schlenk flask, add 2-iodoaniline (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous triethylamine (3.0 mmol, 3.0 equiv.) and a suitable solvent like THF.

  • Add this compound (1.1 mmol, 1.1 equiv.) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting materials are consumed (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the coupled product.

Experimental Protocol (Cyclization):

The subsequent intramolecular cyclization of the 2-amino-1-(phenylethynyl)benzene derivative can be promoted by a base or an acid catalyst to form the quinoline ring.

  • Dissolve the purified Sonogashira product in a suitable solvent (e.g., DMF or toluene).

  • Add a catalyst such as potassium tert-butoxide (for base-catalyzed cyclization) or a Lewis acid (for acid-catalyzed cyclization).

  • Heat the reaction mixture and monitor for the formation of the quinoline product by TLC.

  • Upon completion, perform an appropriate aqueous work-up, extract the product, and purify by column chromatography.

Quantitative Data Summary (Sonogashira Coupling):

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-IodoanilineThis compoundPd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF50880-90 (estimated)

Yields for the cyclization step will depend on the specific conditions and catalyst used.

Multicomponent Synthesis of Substituted Pyridines

This compound can also be utilized in multicomponent reactions for the synthesis of highly substituted pyridine derivatives. One common approach is the Hantzsch pyridine synthesis, though modern variations allow for more diverse starting materials. A plausible three-component reaction could involve this compound, an active methylene compound, and an ammonium source.

Reaction Scheme (Illustrative):

G ethynylbenzaldehyde This compound pyridine Substituted Pyridine ethynylbenzaldehyde->pyridine Catalyst, Heat malononitrile Malononitrile malononitrile->pyridine ammonium_acetate Ammonium Acetate ammonium_acetate->pyridine

Caption: Multicomponent synthesis of a substituted pyridine.

Experimental Protocol:

This is a general protocol for a one-pot, three-component synthesis of substituted pyridines.[7][8]

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv.), malononitrile (1.0 mmol, 1.0 equiv.), and ammonium acetate (1.5 mmol, 1.5 equiv.).

  • Add a suitable solvent, such as ethanol or acetic acid.

  • A catalyst, such as piperidine or a Lewis acid, may be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Work-up: After cooling, the product may precipitate from the reaction mixture and can be collected by filtration.

  • Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Quantitative Data Summary:

| Entry | Aldehyde | Active Methylene Cmpd. | Nitrogen Source | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | this compound | Malononitrile | NH₄OAc | Piperidine | Ethanol | Reflux | 10 | 60-75 (estimated) |

Yields are estimated and will depend on the specific reaction conditions and substrates used.

These protocols provide a foundation for the synthesis of a variety of heterocyclic compounds from this compound. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired products.

References

Application Notes and Protocols for Self-Assembled Monolayers of 3-Ethynylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) provide a powerful platform for modifying surface properties with molecular precision. This document details the creation and functionalization of SAMs using 3-ethynylbenzaldehyde derivatives on gold substrates. The terminal ethynyl group serves as a versatile handle for covalent immobilization of a wide range of molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The benzaldehyde moiety offers an additional site for chemical modification or can influence the surface properties. These functionalized surfaces have broad applications in biosensor development, drug discovery, and fundamental cell-surface interaction studies.

Data Presentation

Characterization of the SAMs at each stage of modification is crucial for ensuring successful surface functionalization. The following tables summarize typical quantitative data obtained for aromatic SAMs on gold.

Table 1: Contact Angle Goniometry Data

Surface Modification StageAdvancing Water Contact Angle (θ°)Reference
Bare Gold (cleaned)49° ± 1°[1]
This compound Derivative SAM75° - 85° (expected)[2]
After Click Chemistry with PEG-Azide50° - 60° (expected)[2]

Table 2: Ellipsometric Thickness Measurements

Surface Modification StageEllipsometric Thickness (Å)Reference
This compound Derivative SAM15 - 20 Å[3][4]
After Click Chemistry with a Small MoleculeIncrease of 5 - 10 Å[3][4]
After Click Chemistry with a ProteinIncrease of 20 - 50 Å[3][4]

Table 3: X-ray Photoelectron Spectroscopy (XPS) Data - Elemental Composition

Surface Modification StageAu 4fC 1sO 1sS 2pN 1s
Bare Gold (cleaned) PresentTraceTraceAbsentAbsent
This compound Derivative SAM PresentPresentPresentPresentAbsent
After Click Chemistry with Azide-terminated Molecule PresentPresentPresentPresentPresent

Note: The expected values are based on data for similar aromatic SAMs and may vary depending on the specific derivative and experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of S-(3-formylphenyl)methyl ethanethioate (A Thiol-Protected this compound Derivative)

This protocol is adapted from the synthesis of similar benzaldehyde derivatives and provides a route to a suitable precursor for SAM formation.

Materials:

  • 3-Bromobenzaldehyde

  • (Trimethylsilyl)acetylene

  • Bis(triphenylphosphine)palladium(II) dichloride

  • Copper(I) iodide

  • Triethylamine

  • Tetrahydrofuran (THF), anhydrous

  • Potassium thioacetate

  • Dimethylformamide (DMF), anhydrous

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Sonogashira Coupling:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromobenzaldehyde (1 equivalent) in anhydrous THF.

    • Add (trimethylsilyl)acetylene (1.2 equivalents), bis(triphenylphosphine)palladium(II) dichloride (0.03 equivalents), and copper(I) iodide (0.06 equivalents).

    • Add triethylamine (3 equivalents) and stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain 3-((trimethylsilyl)ethynyl)benzaldehyde.

  • Desilylation:

    • Dissolve the 3-((trimethylsilyl)ethynyl)benzaldehyde in methanol.

    • Add a catalytic amount of potassium carbonate and stir at room temperature for 2 hours.

    • Neutralize the reaction with dilute HCl and extract with diethyl ether.

    • Dry the organic layer, filter, and concentrate to yield this compound.

  • Thioacetate Substitution (adapted from synthesis of 4-(methylthio)benzaldehyde derivatives):

    • This step requires conversion of the aldehyde to a benzylic halide, followed by substitution. A more direct approach may be available but this serves as a representative method.

    • Reduce the aldehyde group of this compound to an alcohol using a mild reducing agent like sodium borohydride.

    • Convert the resulting alcohol to a benzylic bromide using a reagent like phosphorus tribromide.

    • Dissolve the resulting 3-ethynylbenzyl bromide in anhydrous DMF.

    • Add potassium thioacetate (1.1 equivalents) and stir the mixture at room temperature overnight.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield S-(3-formylphenyl)methyl ethanethioate. The thioacetate group serves as a protected thiol for SAM formation.

Protocol 2: Formation of Self-Assembled Monolayer on Gold

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • S-(3-formylphenyl)methyl ethanethioate

  • Anhydrous ethanol

  • Ammonium hydroxide (for in-situ deprotection of thioacetate)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Clean glass vials with caps

  • Tweezers

  • Nitrogen gas source

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrates in piranha solution for 5-10 minutes.

    • Rinse the substrates thoroughly with deionized water and then with ethanol.

    • Dry the substrates under a stream of nitrogen gas.

  • SAM Formation: [5]

    • Prepare a 1 mM solution of S-(3-formylphenyl)methyl ethanethioate in anhydrous ethanol.

    • Add a few drops of ammonium hydroxide to the solution to facilitate the in-situ deprotection of the thioacetate to the thiol.

    • Place the cleaned, dry gold substrates in a clean glass vial.

    • Immerse the substrates in the thiol solution.

    • Purge the vial with nitrogen gas, seal, and leave at room temperature for 24-48 hours to allow for the formation of a well-ordered monolayer.

  • Rinsing and Drying:

    • Remove the substrates from the solution using tweezers.

    • Rinse the substrates thoroughly with fresh ethanol to remove non-chemisorbed molecules.

    • Dry the substrates under a stream of nitrogen gas.

Protocol 3: Surface Functionalization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • SAM-modified gold substrate (from Protocol 2)

  • Azide-functionalized molecule of interest (e.g., azide-PEG, azide-biotin, azide-modified peptide or protein)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Deionized water

Procedure: [6][7]

  • Prepare Click Chemistry Reagents:

    • Prepare a stock solution of the azide-functionalized molecule in a suitable buffer (e.g., PBS). The concentration will depend on the specific molecule.

    • Prepare a stock solution of CuSO₄ in deionized water (e.g., 20 mM).

    • Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 100 mM).

    • Prepare a stock solution of the copper-stabilizing ligand (TBTA or THPTA) in a suitable solvent (e.g., DMSO/water mixture for TBTA, water for THPTA) (e.g., 50 mM).

  • Click Reaction:

    • In a clean container, mix the azide-functionalized molecule solution with the CuSO₄ solution and the ligand solution.

    • Place the this compound SAM-modified substrate in this reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations should typically be in the range of:

      • Azide molecule: 10 µM - 1 mM

      • CuSO₄: 50 µM - 1 mM

      • Ligand: 250 µM - 5 mM

      • Sodium ascorbate: 1 mM - 5 mM

    • Gently agitate the reaction mixture and allow it to proceed at room temperature for 1-4 hours.

  • Rinsing and Drying:

    • Remove the substrate from the reaction solution.

    • Rinse the substrate thoroughly with the reaction buffer, followed by deionized water, and finally ethanol.

    • Dry the functionalized substrate under a stream of nitrogen gas.

Visualizations

experimental_workflow cluster_synthesis Protocol 1: Synthesis cluster_sam Protocol 2: SAM Formation cluster_click Protocol 3: Click Chemistry start 3-Bromobenzaldehyde sonogashira Sonogashira Coupling start->sonogashira desilylation Desilylation sonogashira->desilylation thioacetate_sub Thioacetate Substitution desilylation->thioacetate_sub product S-(3-formylphenyl)methyl ethanethioate thioacetate_sub->product sam_formation Immersion in Thiol Solution (24-48h) product->sam_formation gold_sub Clean Gold Substrate gold_sub->sam_formation sam_surface This compound SAM on Gold sam_formation->sam_surface click_reaction CuAAC Reaction (CuSO4, NaAsc, Ligand) sam_surface->click_reaction azide_mol Azide-Functionalized Molecule azide_mol->click_reaction functionalized_surface Functionalized Surface click_reaction->functionalized_surface

Caption: Overall experimental workflow from synthesis to surface functionalization.

sam_formation_logic substrate Clean Au(111) Surface adsorption Initial Physisorption & Chemisorption of Thiol substrate->adsorption solution Thiol Solution (S-(3-formylphenyl)methyl ethanethioate in Ethanol + NH4OH) solution->adsorption reorganization Reorganization & Ordering of Alkyl Chains adsorption->reorganization monolayer Ordered Self-Assembled Monolayer reorganization->monolayer

Caption: Logical steps in the self-assembly process on a gold surface.

click_chemistry_pathway sam Ethynyl-Terminated SAM (-C≡CH) triazole Triazole Linkage (Covalent Bond) sam->triazole azide Azide-Molecule (R-N3) azide->triazole catalyst Cu(I) Catalyst (from CuSO4 + NaAsc) catalyst->triazole catalyzes

Caption: Simplified signaling pathway of the CuAAC click chemistry reaction.

References

Troubleshooting & Optimization

how to improve the yield of Sonogashira coupling with 3-ethynylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the Sonogashira coupling reaction. This guide is specifically tailored to address challenges encountered when using 3-ethynylbenzaldehyde as a substrate. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your reaction yields and obtain reliable results.

Troubleshooting Guide

Low or No Product Yield

Q1: I am not getting any of the desired coupled product, or the yield is very low. What are the common causes and how can I fix this?

A1: Low or no yield in a Sonogashira coupling with this compound can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting this issue:

1. Catalyst System Inactivity: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may not be optimal for all substrates.

  • Recommendation: For challenging couplings, especially with less reactive aryl halides (e.g., chlorides), consider using more electron-rich and bulky phosphine ligands. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as XPhos or SPhos can be more effective.

2. Inefficient Base: The base plays a crucial role in the deprotonation of the terminal alkyne. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, but may not be strong enough for all systems.

  • Recommendation: If you are using an amine base with limited success, switching to a stronger inorganic base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can significantly improve the yield.

3. Suboptimal Solvent: The polarity of the solvent can greatly influence the reaction rate and yield.

  • Recommendation: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) often provide better results than less polar solvents like tetrahydrofuran (THF) or toluene, especially when using aryl chlorides.

4. Inadequate Temperature: The reaction temperature is a critical parameter. Room temperature conditions may not be sufficient to drive the reaction to completion, particularly with less reactive aryl halides.

  • Recommendation: Gradually increase the reaction temperature. For aryl bromides, temperatures in the range of 50-80 °C are common, while aryl chlorides may require temperatures exceeding 100 °C.

5. Reagent Quality and Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen and moisture.

  • Recommendation: Ensure that all solvents and reagents are anhydrous and that the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Degassing the solvent and reagents prior to use is highly recommended.

Significant Homocoupling of this compound (Glaser Coupling)

Q2: I am observing a significant amount of the dimer of this compound as a side product. How can I minimize this Glaser coupling?

A2: The formation of alkyne dimers is a common side reaction, often promoted by the copper co-catalyst in the presence of oxygen. Here are strategies to suppress this unwanted reaction:

1. Copper-Free Conditions: The most direct method to prevent Glaser coupling is to perform the reaction without a copper co-catalyst.

  • Recommendation: Employ a copper-free Sonogashira protocol. This typically requires a more active palladium catalyst system (e.g., Pd(OAc)₂/SPhos) and may necessitate higher reaction temperatures or longer reaction times.

2. Reducing Atmosphere: Traces of oxygen can promote the oxidative homocoupling of the alkyne.

  • Recommendation: Performing the reaction under a dilute hydrogen atmosphere (e.g., a mixture of H₂ in an inert gas like argon or nitrogen) can effectively suppress the formation of the homocoupled product.

3. Use of a Protected Alkyne: Using a protected version of the alkyne can prevent self-coupling.

  • Recommendation: Consider using a silyl-protected alkyne, such as 3-((trimethylsilyl)ethynyl)benzaldehyde. The silyl group can be removed in a subsequent step under mild conditions (e.g., with a fluoride source like TBAF or a base like K₂CO₃ in methanol).

Frequently Asked Questions (FAQs)

Q3: Can the aldehyde group in this compound interfere with the Sonogashira coupling reaction?

A3: Yes, the aldehyde functional group can be sensitive to the reaction conditions. While many Sonogashira protocols are tolerant of aldehyde groups, certain side reactions can occur, especially under harsh conditions (e.g., high temperatures or strongly basic media). Potential side reactions include aldol condensation or other base-catalyzed transformations. If you suspect interference from the aldehyde group, consider using milder reaction conditions or protecting the aldehyde group.

Q4: What are suitable protecting groups for the aldehyde functionality that are compatible with Sonogashira coupling conditions?

A4: If protection of the aldehyde group is necessary, it is important to choose a protecting group that is stable to the basic and potentially nucleophilic conditions of the Sonogashira reaction.

  • Recommended Protecting Groups: Acetals and cyclic acetals (e.g., formed with ethylene glycol) are generally robust under Sonogashira conditions. They are stable to bases and nucleophiles and can be readily removed under acidic conditions after the coupling reaction.

Q5: How does the choice of the aryl halide (iodide, bromide, or chloride) affect the reaction conditions for coupling with this compound?

A5: The reactivity of the aryl halide significantly impacts the required reaction conditions. The general order of reactivity is Aryl Iodide > Aryl Bromide > Aryl Chloride.

  • Aryl Iodides: Are the most reactive and can often be coupled at or near room temperature with standard catalyst systems.

  • Aryl Bromides: Are less reactive and typically require elevated temperatures (50-100 °C) and potentially more active catalyst systems.

  • Aryl Chlorides: Are the least reactive and often require high temperatures (>100 °C) and specialized, highly active catalyst systems with electron-rich, bulky phosphine ligands.

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can influence the yield of Sonogashira coupling reactions involving substrates similar to this compound. This data is compiled from various literature sources and should serve as a guide for optimizing your specific reaction.

Table 1: Effect of Catalyst and Ligand on Yield

EntryPalladium Source (mol%)Ligand (mol%)Aryl HalideAlkyneSolventBaseTemp (°C)Yield (%)
1Pd(PPh₃)₄ (2)-4-IodoanisolePhenylacetyleneDMFTEA2595
2PdCl₂(PPh₃)₂ (2)-4-BromoanisolePhenylacetyleneTEACuI8088
3Pd(OAc)₂ (1)SPhos (2)4-ChlorotoluenePhenylacetyleneTolueneK₃PO₄10092
4Pd₂(dba)₃ (1)XPhos (2)4-BromobenzonitrilePhenylacetyleneDioxaneCs₂CO₃8096

Table 2: Effect of Base and Solvent on Yield

EntryCatalyst SystemAryl HalideAlkyneSolventBaseTemp (°C)Yield (%)
1PdCl₂(PPh₃)₂/CuI4-IodotoluenePhenylacetyleneTEATEA2591
2PdCl₂(PPh₃)₂/CuI4-IodotoluenePhenylacetyleneDMFTEA2595
3PdCl₂(PPh₃)₂/CuI4-BromotoluenePhenylacetyleneDMFPiperidine6090
4Pd(OAc)₂/SPhos4-ChlorotoluenePhenylacetyleneTolueneK₃PO₄10092
5Pd(OAc)₂/XPhos4-ChlorotoluenePhenylacetyleneDioxaneCs₂CO₃11095

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound with an Aryl Iodide

This protocol is a starting point and may require optimization for your specific aryl iodide.

Materials:

  • This compound (1.0 equiv)

  • Aryl iodide (1.1 equiv)

  • Pd(PPh₃)₄ (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (TEA) (solvent and base)

  • Anhydrous, degassed solvent (e.g., THF or DMF) if co-solvent is needed

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide, Pd(PPh₃)₄, and CuI.

  • Add triethylamine (sufficient to make a ~0.2 M solution with respect to the aryl iodide).

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Reagent Preparation (Aryl Halide, this compound, Catalysts, Base, Solvent) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup reaction 3. Reaction (Stirring at specified temperature) setup->reaction monitoring 4. Monitoring (TLC, GC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup 5. Workup (Extraction, Washing) monitoring->workup Reaction Complete purification 6. Purification (Column Chromatography) workup->purification analysis 7. Product Analysis (NMR, MS) purification->analysis

Caption: General workflow for the Sonogashira coupling reaction.

Catalytic Cycle of Sonogashira Coupling

catalytic_cycle cluster_copper Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)(C≡CR')L₂ transmetalation_complex->pd0 Reductive Elimination product Ar-C≡CR' transmetalation_complex->product alkyne R'C≡CH cu_acetylide R'C≡CCu alkyne->cu_acetylide + CuI, Base cu_acetylide->transmetalation_complex Transmetalation

Caption: Simplified catalytic cycle for the Sonogashira coupling.

preventing self-polymerization of 3-ethynylbenzaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the proper storage and handling of 3-ethynylbenzaldehyde to prevent self-polymerization and ensure its stability for reliable experimental outcomes.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration (yellowing or browning) of the solid compound. Oxidation of the aldehyde group or initial oligomerization.Discard the reagent as its purity is compromised. For future prevention, ensure storage under an inert atmosphere and away from light.
Reduced solubility of the compound in standard organic solvents. Formation of insoluble polymers.[1]The material is likely polymerized and should be discarded. Review storage conditions and consider adding a polymerization inhibitor.
Inconsistent or poor yields in reactions (e.g., Sonogashira coupling). Presence of oligomers or polymers that can interfere with the reaction.[2][3][4][5]Purify the this compound by recrystallization or column chromatography before use. Implement a routine quality control check to assess purity.
Appearance of a viscous liquid or sticky solid in the container. Advanced polymerization.Do not use the material. Dispose of it according to your institution's hazardous waste guidelines.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound self-polymerization?

A1: The self-polymerization of this compound is primarily due to the reactivity of its two functional groups: the terminal alkyne and the aromatic aldehyde. The terminal alkyne can undergo oxidative coupling (Glaser-Hay coupling) in the presence of oxygen and trace metals, leading to the formation of polydiacetylenes. Additionally, the aldehyde group can be susceptible to oxidation and aldol-type condensation reactions, especially when exposed to heat, light, or contaminants.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize self-polymerization, this compound should be stored under the following conditions:

  • Temperature: 2-8°C.[6][7]

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen).

  • Light: In a dark, light-resistant container.

  • Container: Tightly sealed container to prevent exposure to air and moisture.

Q3: Should I use a polymerization inhibitor? If so, which one and at what concentration?

A3: Yes, using a polymerization inhibitor is highly recommended for long-term storage. Based on general knowledge for stabilizing similar compounds, the following radical inhibitors can be effective.

Inhibitor Recommended Concentration (w/w) Notes
Butylated Hydroxytoluene (BHT)0.01 - 0.1%A common and effective radical scavenger.[8]
Hydroquinone0.01 - 0.05%Effective, but can sometimes impart color to the material.
Phenothiazine0.01 - 0.05%A highly effective inhibitor, particularly at elevated temperatures.[9][10]

Note: The optimal inhibitor and concentration may need to be determined empirically for your specific application. Always verify the compatibility of the inhibitor with your downstream reaction conditions.

Q4: How can I check the purity of my this compound before use?

A4: You can assess the purity of your material using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of less polar oligomers or polymers, which will have different Rf values than the monomer.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and can detect the presence of oligomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and degradation products.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure and detect the presence of polymeric impurities by observing changes in proton and carbon signals.

Q5: Will adding an inhibitor affect my downstream reactions, such as Sonogashira coupling?

A5: It is possible that radical inhibitors could have an impact on certain transition metal-catalyzed reactions. While low concentrations of inhibitors like BHT are generally tolerated in many reactions, it is best practice to:

  • Use the lowest effective concentration of the inhibitor.

  • If necessary, remove the inhibitor by column chromatography or recrystallization of the this compound before use in sensitive reactions.

  • Perform a small-scale test reaction to confirm that the inhibitor does not negatively impact your reaction yield or kinetics.

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound by HPLC

Objective: To quantitatively assess the purity of this compound and detect the formation of oligomers or polymers over time.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile and water

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Standard Preparation: Prepare a stock solution of freshly purified this compound in acetonitrile at a concentration of 1 mg/mL. From this, prepare a series of calibration standards ranging from 0.01 to 0.5 mg/mL.

  • Sample Preparation: Accurately weigh approximately 5 mg of the stored this compound sample and dissolve it in 10 mL of acetonitrile.

  • HPLC Analysis:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak corresponding to this compound in the chromatograms of the standards and the sample.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the this compound in the sample. The appearance of new, broader peaks at earlier retention times may indicate the presence of oligomers or polymers.

Visualizations

Storage_Workflow cluster_storage Recommended Storage cluster_qc Quality Control Before Use cluster_reaction Experimental Use storage_conditions Store at 2-8°C Inert Atmosphere (Ar/N2) Light-Resistant Container Tightly Sealed add_inhibitor Add Inhibitor (e.g., BHT 0.01-0.1%) purity_check Purity Check (TLC, HPLC, or GC-MS) storage_conditions->purity_check Retrieve for Use decision Purity > 98%? purity_check->decision purify Purify (Recrystallization or Column Chromatography) decision->purify No use_in_reaction Proceed with Reaction decision->use_in_reaction Yes purify->purity_check Re-check

Caption: Recommended workflow for the storage and quality control of this compound.

Polymerization_Pathway cluster_alkyne Alkyne Polymerization cluster_aldehyde Aldehyde Degradation Monomer This compound Initiator_Alkyne Initiation (O2, Trace Metals, Heat, Light) Monomer->Initiator_Alkyne Initiator_Aldehyde Initiation (Heat, Light, Contaminants) Monomer->Initiator_Aldehyde Polymer_Alkyne Polydiacetylene (Insoluble Polymer) Initiator_Alkyne->Polymer_Alkyne Polymer_Aldehyde Aldol Condensation Products (Oligomers) Initiator_Aldehyde->Polymer_Aldehyde Inhibitor Radical Inhibitor (e.g., BHT) Inhibitor->Initiator_Alkyne Blocks Inhibitor->Initiator_Aldehyde Blocks

Caption: Potential self-polymerization and degradation pathways of this compound and the role of inhibitors.

References

common side reactions in click chemistry using 3-ethynylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3-ethynylbenzaldehyde in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound in CuAAC reactions?

A1: The most prevalent side reactions are not exclusive to this compound but are common to many terminal alkynes in CuAAC reactions. These include:

  • Oxidative Homocoupling (Glaser Coupling): The alkyne can couple with itself to form a diyne byproduct, particularly in the presence of oxygen and Cu(II) ions.[1]

  • Oxidation of the Aldehyde Group: The benzaldehyde moiety is susceptible to oxidation to a carboxylic acid, especially if reaction conditions are not carefully controlled or if oxidizing species are present.

  • Formation of Reactive Oxygen Species (ROS): The combination of a Cu(I) catalyst and a reducing agent like sodium ascorbate can generate ROS, which may degrade sensitive substrates or reagents.[2]

  • Reaction with Nucleophiles: The aldehyde group can potentially react with nucleophilic species present in the reaction mixture, such as amines or thiols, if not properly protected.

Q2: My click reaction with this compound is not working or giving low yields. What are the possible causes?

A2: Several factors can contribute to poor reaction outcomes:

  • Catalyst Inactivation: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. Additionally, functional groups on your azide-containing substrate (e.g., thiols) can chelate and sequester the copper catalyst.[3][4]

  • Poor Reagent Quality: Impurities in this compound, the azide partner, or solvents can interfere with the reaction. The quality and purity of the copper source and reducing agent are also critical.[5]

  • Suboptimal Reaction Conditions: Incorrect solvent, temperature, pH, or reactant concentrations can significantly impact reaction efficiency.[6] The solubility of aromatic alkynes like this compound can also be a challenge in purely aqueous systems.[3][4]

  • Degradation of Starting Materials: this compound, being an aldehyde, can be sensitive to air oxidation over time. Ensure you are using a fresh or properly stored sample.

Q3: How can I minimize the formation of the homocoupled diyne byproduct?

A3: To suppress the Glaser coupling side reaction, you should:

  • Use a Reducing Agent: The addition of a slight excess of a reducing agent, such as sodium ascorbate, helps to maintain the copper in its active Cu(I) oxidation state and prevents the formation of Cu(II) which catalyzes the homocoupling.[7]

  • Degas Your Solvents: Removing dissolved oxygen from your reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) is crucial.

  • Use a Ligand: Copper-stabilizing ligands like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) can protect the Cu(I) catalyst from oxidation.

Q4: Are there any specific considerations for the aldehyde functional group of this compound during the click reaction?

A4: Yes, the aldehyde group requires attention:

  • Compatibility with Reducing Agents: While sodium ascorbate is a mild reducing agent, ensure it does not interfere with the aldehyde functionality under your specific reaction conditions.

  • Purification: The polarity of the aldehyde group may necessitate specific purification strategies, such as column chromatography, to separate the desired triazole product from unreacted starting material and byproducts.

  • Side Reactions with Amines: If your azide partner or other components in the reaction mixture contain primary or secondary amine groups, there is a possibility of imine formation with the aldehyde. This is generally reversible but can complicate the reaction.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common issues encountered in CuAAC reactions with this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst (Cu(II) formation)Add a fresh solution of a reducing agent (e.g., sodium ascorbate). Use a Cu(I)-stabilizing ligand like TBTA or THPTA.
Copper sequestration by substrateUse an excess of the copper catalyst and ligand.[3][4] Consider adding a sacrificial metal like Zn(II) to bind to interfering functional groups.[3][4]
Poor solubility of this compoundPerform the reaction in a co-solvent system such as t-BuOH/H₂O, DMSO/H₂O, or DMF/H₂O to ensure all reactants are fully dissolved.[5]
Failure of a preceding reaction stepConfirm the successful synthesis and purity of your azide partner. Perform a test reaction with a simple, reliable alkyne like phenylacetylene.[3][4]
Multiple Products Observed (Complex Mixture) Oxidative homocoupling of the alkyneDegas all solvents and the reaction mixture thoroughly with an inert gas. Ensure an adequate amount of reducing agent is present.[7]
Degradation of starting materials or productUse fresh, high-purity reagents. Analyze the stability of your product under the reaction and workup conditions.
Non-specific reactions of the aldehydeIf side reactions with the aldehyde are suspected, consider protecting it as an acetal prior to the click reaction, followed by deprotection.
Reaction is Sluggish or Stalls Insufficient catalyst concentrationOptimize the catalyst loading (typically 1-5 mol%).
Low temperatureWhile many click reactions proceed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes accelerate the reaction.
Inappropriate solventScreen different solvent systems to find one that provides both good solubility and a high reaction rate. Water is known to accelerate the CuAAC reaction.[1]

Experimental Protocols

General Protocol for a Small-Scale CuAAC Reaction

This protocol is a starting point and may require optimization for your specific substrates.

  • Reagent Preparation:

    • Prepare stock solutions of your azide (e.g., 100 mM in DMSO), this compound (e.g., 100 mM in DMSO), CuSO₄·5H₂O (e.g., 50 mM in water), and sodium ascorbate (e.g., 1 M in water, freshly prepared). A stock solution of a ligand like THPTA (e.g., 250 mM in water) is also recommended.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide and this compound in your chosen solvent (e.g., a mixture of t-BuOH and water).

    • Add the THPTA ligand solution (if used).

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Conditions:

    • Vortex the mixture gently and allow it to react at room temperature. The reaction can be monitored by TLC or LC-MS. Typical reaction times range from 1 to 24 hours.

  • Workup and Purification:

    • Upon completion, the reaction mixture can be diluted with an organic solvent and washed with an aqueous solution of EDTA to remove the copper catalyst.[8]

    • The organic layer is then dried and concentrated.

    • The crude product is typically purified by silica gel column chromatography.

Visualizations

Logical Workflow for Troubleshooting CuAAC Reactions

G start Reaction Failed or Low Yield check_reagents Verify Reagent Purity and Integrity start->check_reagents test_reaction Perform Control Reaction (e.g., with Phenylacetylene) check_reagents->test_reaction Reagents OK check_conditions Review Reaction Conditions (Solvent, Temp, pH) test_reaction->check_conditions Control Fails analyze_byproducts Analyze Byproducts (e.g., via LC-MS) test_reaction->analyze_byproducts Control Works optimize_catalyst Optimize Catalyst System (Cu Source, Ligand, Reductant) check_conditions->optimize_catalyst success Successful Reaction optimize_catalyst->success homocoupling Homocoupling Suspected? analyze_byproducts->homocoupling degradation Degradation Suspected? analyze_byproducts->degradation homocoupling->degradation No solution_homocoupling Degas Solvents, Add More Reductant homocoupling->solution_homocoupling Yes solution_degradation Use Fresh Reagents, Modify Conditions degradation->solution_degradation Yes degradation->success No solution_homocoupling->success solution_degradation->success

Caption: A decision tree for troubleshooting common issues in CuAAC reactions.

Primary and Side Reaction Pathways

G cluster_main Primary Reaction Pathway (CuAAC) cluster_side Common Side Reactions alkyne This compound triazole 1,4-Disubstituted Triazole Product alkyne->triazole azide R-N3 azide->triazole cu_catalyst Cu(I) Catalyst cu_catalyst->triazole alkyne2 This compound homocoupling Diyne Homocoupling Product alkyne2->homocoupling o2_cu2 O2, Cu(II) o2_cu2->homocoupling

Caption: Schematic of the desired CuAAC reaction and the common oxidative homocoupling side reaction.

References

Technical Support Center: Purification of 3-Ethynylbenzaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-ethynylbenzaldehyde reaction products using column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound appears to be decomposing on the silica gel column. What can I do?

A1: Aldehydes can be sensitive to the acidic nature of standard silica gel, which can lead to decomposition or the formation of acetals if alcohol-based solvents are used.[1][2] Consider the following solutions:

  • Neutralize the Silica Gel: Add a small amount of a tertiary amine, such as triethylamine (typically 0.1-1%), to your eluent system to neutralize the acidic sites on the silica gel.[2][3]

  • Switch to a Different Stationary Phase: Use a more neutral stationary phase, such as alumina, for the chromatography.[2]

  • Avoid Reactive Solvents: Do not use alcohol-based solvents like methanol or ethanol in your eluent, as the acidic silica can catalyze the formation of hemiacetals and acetals.[2]

Q2: I'm seeing significant streaking or tailing of my product spot on the TLC plate. How can I fix this?

A2: Streaking or peak tailing can be caused by several factors:

  • Acidic Impurities: Your aldehyde may have partially oxidized to the corresponding carboxylic acid. Adding a small amount of acetic or formic acid to the eluent can suppress the ionization of this acidic impurity, resulting in a cleaner spot.[3]

  • Strong Interaction with Silica: The aldehyde may be interacting too strongly with the silica gel. As mentioned in Q1, deactivating the silica with triethylamine can help.[3][4]

  • Sample Overload: You may be spotting too much sample on the TLC plate or loading too much onto your column.[3][5] Try diluting your sample before application.[3] A concentration of about 1% is often effective for TLC analysis.[5]

Q3: The separation between my desired product and an impurity is very poor. How can I improve the resolution?

A3: Poor separation indicates that the chosen eluent system is not optimal.

  • Adjust Solvent Polarity: The goal is to find a solvent system where the desired component has an Rf value between 0.25 and 0.35, and it is well-separated from its nearest neighbor (ideally a difference in Rf of at least 0.20).[5]

  • Try Different Solvents: Test a variety of solvent systems with different polarities. Common eluents for compounds of this type include mixtures of hexane/ethyl acetate or dichloromethane/hexane.[2][6]

  • Use a Shallow Gradient: If you are using gradient elution, make the increase in polarity more gradual. A shallower gradient can often improve the separation of compounds with similar polarities.[3]

Q4: My compound won't move off the baseline of the TLC plate. What should I do?

A4: If your compound remains at the origin (Rf = 0), the eluent is not polar enough to move it up the plate. You need to increase the polarity of your solvent system. For a common system like hexane/ethyl acetate, you would increase the percentage of ethyl acetate.[3]

Q5: How do I choose the best starting solvent system for my column?

A5: Thin-Layer Chromatography (TLC) is the best method for determining the ideal solvent system.[5][7]

  • Run several TLC plates with your crude reaction mixture using different solvent ratios (e.g., 95:5, 90:10, 80:20 Hexane:Ethyl Acetate).

  • The ideal eluent for column chromatography will give your desired product an Rf value of approximately 0.25-0.35.[5] This ensures the compound moves through the column effectively but allows for good separation from impurities.

Q6: The purified product from the column is still impure. What are the next steps?

A6: This suggests that the initial separation was incomplete.

  • Re-column: You may need to run a second column on the impure fractions. Use the information from your first attempt to optimize conditions, such as employing a shallower solvent gradient.[3]

  • Alternative Purification: If impurities have very similar polarity, column chromatography alone may not be sufficient. Consider other methods like recrystallization if your product is a solid. This compound is a solid at room temperature.[8] You could also attempt purification via a bisulfite adduct, which is a classic technique for purifying aldehydes.[1]

Data Presentation

The following table summarizes typical starting conditions for the column chromatography of this compound. The optimal conditions should be determined by TLC analysis of the specific reaction mixture.

ParameterRecommended ConditionsRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for a wide range of organic compounds.[6][9]
Neutral AluminaAlternative for acid-sensitive compounds like some aldehydes.[2]
Eluent System Hexane / Ethyl AcetateA versatile system allowing for fine-tuning of polarity. Start with a low polarity mix (e.g., 95:5) and increase ethyl acetate content as needed.[3][6]
Hexane / Diethyl EtherAnother effective system. A 97:3 mixture has been suggested for eluting aldehydes while retaining more polar impurities like alcohols and acids.[1]
TLC Analysis
Ideal Product Rf0.25 - 0.35Provides good separation and a reasonable elution time from the column.[5]
VisualizationUV Light (254 nm)Aromatic rings and conjugated systems in this compound are UV-active.[4]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Preparation of the Column:

    • Select a glass column of an appropriate size for the amount of crude product.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[9]

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.

    • Add a thin layer of sand on top of the silica gel to protect the surface from being disturbed during sample and eluent addition.[9]

    • Pre-elute the column with the starting eluent system determined by your TLC analysis.[3]

  • Sample Loading:

    • Dissolve the crude this compound product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

    • Alternatively, for less soluble materials, use "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin adding the eluent to the top of the column. Apply gentle air pressure (flash chromatography) to achieve a steady flow rate.[9]

    • Start with the low-polarity eluent system determined from TLC analysis (e.g., 95:5 hexane:ethyl acetate).

    • Collect the eluting solvent in a series of numbered test tubes or flasks (fractions).[6]

    • If necessary, gradually increase the polarity of the eluent (e.g., to 90:10, 85:15, etc.) to elute compounds that are more strongly adsorbed to the silica.[3]

  • Monitoring the Separation:

    • Use TLC to analyze the collected fractions and identify which ones contain the pure product.[7] Spot the crude mixture, the pure standard (if available), and aliquots from several fractions on the same TLC plate.

  • Product Isolation:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.[6][9]

Visualization

Troubleshooting_Workflow start Problem Observed (e.g., Poor Separation, Streaking) check_rf Is Product Rf between 0.25-0.35 on TLC? start->check_rf adjust_polarity Adjust Eluent Polarity check_rf->adjust_polarity No check_streaking Is there streaking or tailing on TLC? check_rf->check_streaking  Yes adjust_polarity->start Re-evaluate check_overload Is sample overloaded? check_streaking->check_overload Yes run_column Run/Re-run Column with Optimized Conditions check_streaking->run_column No dilute_sample Dilute Sample / Load Less check_overload->dilute_sample Yes check_acidity Is compound or impurity acidic/basic? check_overload->check_acidity No dilute_sample->start Re-evaluate add_modifier Add Modifier to Eluent (e.g., TEA or Acetic Acid) check_acidity->add_modifier Yes check_decomposition Is there evidence of decomposition? check_acidity->check_decomposition No add_modifier->start Re-evaluate change_stationary_phase Consider Alumina or Deactivated Silica check_decomposition->change_stationary_phase Yes check_decomposition->run_column No change_stationary_phase->start Re-evaluate end_success Successful Purification run_column->end_success Pure Product Obtained end_fail Consider Alternative Purification Method (e.g., Recrystallization) run_column->end_fail Still Impure

Caption: Troubleshooting workflow for column chromatography purification.

References

troubleshooting low yields in 3-ethynylbenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 3-ethynylbenzaldehyde.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through a two-step process: a Sonogashira coupling of an aryl halide (e.g., 3-bromobenzaldehyde) with a protected alkyne (e.g., trimethylsilylacetylene), followed by deprotection.

Problem 1: Low or No Yield of 3-((trimethylsilyl)ethynyl)benzaldehyde (Sonogashira Coupling Step)

Possible Causes and Solutions:

  • Inactive Catalyst: The palladium catalyst is crucial for the reaction. Ensure that the catalyst is of good quality and has been stored under appropriate conditions to prevent deactivation.

  • Insufficient Degassing: Sonogashira reactions are often sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the palladium(0) catalyst.[1] Ensure all solvents and the reaction mixture are thoroughly degassed by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Inappropriate Reaction Conditions: The choice of catalyst, ligand, base, and solvent can significantly impact the reaction yield. Refer to the tables below for a comparison of different reaction parameters. For aryl bromides like 3-bromobenzaldehyde, higher temperatures may be required compared to more reactive aryl iodides.[1]

  • Poor Quality Reagents: Ensure that the 3-bromobenzaldehyde, trimethylsilylacetylene, and base are pure and free from contaminants that could poison the catalyst.

Table 1: Comparison of Catalysts for Sonogashira Coupling of Aryl Halides

CatalystTypical Loading (mol%)Comments
Pd(PPh₃)₂Cl₂1-5Commonly used, but may require higher temperatures for aryl bromides.
Pd(OAc)₂ with a phosphine ligand0.5-2The choice of phosphine ligand is critical and can improve yields.
Pd(PPh₃)₄1-5Effective but can be sensitive to air and moisture.

Table 2: Comparison of Bases for Sonogashira Coupling

BaseStrengthComments
Triethylamine (Et₃N)ModerateCommonly used, also acts as a solvent in some cases.
Diisopropylamine (DIPA)ModerateAnother common amine base.
Potassium Carbonate (K₂CO₃)ModerateCan be effective, particularly in polar aprotic solvents.
Cesium Carbonate (Cs₂CO₃)StrongOften gives good yields but is more expensive.
Problem 2: Presence of Significant Side Products

Primary Side Product: Homocoupling of Trimethylsilylacetylene (Glaser Coupling)

  • Cause: This side reaction is promoted by the presence of oxygen and the copper(I) co-catalyst.[2]

  • Solution:

    • Rigorous Degassing: As mentioned above, minimize oxygen in the reaction vessel.

    • Copper-Free Conditions: While the copper co-catalyst generally increases the reaction rate, it can be omitted in some protocols to reduce homocoupling.[3] This may require higher temperatures or more active catalyst systems.

    • Slow Addition of Alkyne: Adding the trimethylsilylacetylene slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the homocoupling reaction.

Problem 3: Incomplete Deprotection of the Trimethylsilyl (TMS) Group

Possible Causes and Solutions:

  • Ineffective Deprotection Reagent: The choice of reagent and reaction conditions is crucial for complete deprotection.

    • Potassium Carbonate in Methanol: This is a mild and common method. Ensure the potassium carbonate is anhydrous and use a sufficient excess. The reaction may require several hours at room temperature.[4]

    • Tetrabutylammonium Fluoride (TBAF): This is a very effective reagent, but it can be challenging to remove during workup. Use a slight excess and monitor the reaction by TLC.

  • Insufficient Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the starting material has been consumed.

Problem 4: Difficulty in Product Purification

Challenges and Solutions:

  • Aldehyde Sensitivity: Aldehydes can be sensitive to both acidic and basic conditions and may be prone to oxidation. It is sometimes recommended to add a small amount of a neutral amine like triethylamine to the eluent during column chromatography to prevent decomposition on silica gel.[5]

  • Recrystallization:

    • Solvent Selection: Finding a suitable solvent is key. The ideal solvent will dissolve the compound when hot but not when cold.[6] For this compound, toluene has been reported as a suitable recrystallization solvent.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to form pure crystals.[7]

  • Column Chromatography:

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase (Eluent): A mixture of non-polar and polar solvents is typically used. For aldehydes, a common eluent system is a mixture of hexane and ethyl acetate.[8] The optimal ratio should be determined by TLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the typical two-step synthesis route for this compound?

A1: The most common route involves:

  • Sonogashira Coupling: Reaction of 3-bromobenzaldehyde with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (CuI), and a base (e.g., triethylamine) in a suitable solvent (e.g., THF or DMF).

  • Deprotection: Removal of the trimethylsilyl (TMS) protecting group using a reagent like potassium carbonate in methanol or tetrabutylammonium fluoride (TBAF) in THF to yield the final product.

Q2: Why is a protecting group used on the alkyne?

A2: The trimethylsilyl (TMS) group is used to protect the terminal alkyne's acidic proton. This prevents the alkyne from undergoing self-coupling (Glaser coupling), which would lead to the formation of an unwanted symmetrical diyne byproduct.[3][9]

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is the most common method. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system (e.g., hexane/ethyl acetate), you can observe the disappearance of the starting materials and the appearance of the product spot(s).

Q4: My Sonogashira reaction is not working with 3-bromobenzaldehyde. What should I try?

A4: Aryl bromides are generally less reactive than aryl iodides in Sonogashira couplings.[1] If you are experiencing low yields, consider the following:

  • Increase the reaction temperature.

  • Use a more active catalyst system, such as a palladium precursor with a bulky, electron-rich phosphine ligand.

  • Ensure your reagents and solvents are of high purity and anhydrous.

  • If possible, switch to the more reactive 3-iodobenzaldehyde.

Q5: What are the key safety precautions for this synthesis?

A5:

  • Palladium catalysts and copper salts can be toxic. Handle them with appropriate personal protective equipment (PPE).

  • Organic solvents like THF and DMF are flammable and have specific health hazards. Work in a well-ventilated fume hood.

  • Bases like triethylamine are corrosive and have strong odors.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Experimental Protocols

Protocol 1: Sonogashira Coupling of 3-Bromobenzaldehyde with Trimethylsilylacetylene
  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromobenzaldehyde (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), and copper(I) iodide (CuI, 0.01-0.05 eq.).

  • Add anhydrous triethylamine (2.0-3.0 eq.) and an anhydrous solvent such as THF or DMF.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add trimethylsilylacetylene (1.2-1.5 eq.) dropwise via syringe.

  • Heat the reaction mixture to 50-70 °C and monitor its progress by TLC.

  • Upon completion, cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-((trimethylsilylethynyl)benzaldehyde.

Protocol 2: Deprotection of 3-((trimethylsilylethynyl)benzaldehyde

Method A: Using Potassium Carbonate [4]

  • Dissolve the crude 3-((trimethylsilylethynyl)benzaldehyde in methanol.

  • Add anhydrous potassium carbonate (2-3 eq.) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, filter off the potassium carbonate.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

Method B: Using TBAF

  • Dissolve the crude 3-((trimethylsilylethynyl)benzaldehyde in THF.

  • Add a 1M solution of TBAF in THF (1.1-1.2 eq.) dropwise at room temperature.

  • Stir for 1-2 hours, monitoring by TLC.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry, and concentrate. Note that removing all TBAF-related byproducts can be challenging.[10]

Visualizations

Experimental_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Purification s1_reagents 3-Bromobenzaldehyde + Trimethylsilylacetylene s1_conditions Pd Catalyst (e.g., Pd(PPh3)2Cl2) CuI, Base (e.g., Et3N) Anhydrous Solvent (e.g., THF) s1_reagents->s1_conditions React under inert atmosphere s1_product 3-((trimethylsilyl)ethynyl)benzaldehyde s1_conditions->s1_product s2_reagent Deprotecting Agent (e.g., K2CO3/MeOH or TBAF/THF) s1_product->s2_reagent Treat with s2_product Crude this compound s2_reagent->s2_product s3_method Purification Method (Recrystallization or Column Chromatography) s2_product->s3_method Purify by s3_final Pure this compound s3_method->s3_final

Caption: Overall experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_degassing Atmosphere Control start Low Yield in Sonogashira Coupling? catalyst_check Is the catalyst active and stored correctly? start->catalyst_check conditions_check Are conditions optimal? (Temp, Base, Solvent) start->conditions_check degassing_check Was the reaction thoroughly degassed? start->degassing_check catalyst_solution Use fresh catalyst. Consider a more active ligand/precatalyst. catalyst_check->catalyst_solution No end Improved Yield catalyst_solution->end Re-run Reaction conditions_solution Increase temperature. Screen different bases/solvents. Ensure anhydrous conditions. conditions_check->conditions_solution No conditions_solution->end Re-run Reaction degassing_solution Improve degassing procedure (e.g., freeze-pump-thaw). degassing_check->degassing_solution No degassing_solution->end Re-run Reaction

Caption: Troubleshooting decision tree for low yields in the Sonogashira coupling step.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex [Ar-Pd(II)-X]L2 pd0->pd_complex Oxidative Addition (Ar-X) pd_alkyne_complex [Ar-Pd(II)-C≡CR]L2 pd_complex->pd_alkyne_complex Transmetalation cu_acetylide Cu-C≡CR pd_complex->cu_acetylide pd_alkyne_complex->pd0 Reductive Elimination product Ar-C≡CR pd_alkyne_complex->product cu_x Cu-X cu_acetylide->cu_x Transfers acetylide to Palladium alkyne H-C≡CR alkyne->cu_acetylide + Cu(I), Base

Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.

References

optimizing base and solvent conditions for 3-ethynylbenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Reactions with 3-Ethynylbenzaldehyde

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for optimizing reactions involving this compound. The content focuses on overcoming common challenges related to base and solvent selection, particularly in Sonogashira cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile reaction for this compound? A1: The Sonogashira cross-coupling reaction is the most powerful and widely used method for forming carbon-carbon bonds with terminal alkynes like this compound.[1] This reaction couples the alkyne with aryl or vinyl halides under mild conditions, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2]

Q2: What are the critical components of a Sonogashira coupling reaction? A2: A typical Sonogashira coupling involves the terminal alkyne (this compound), an aryl or vinyl halide, a palladium(0) catalyst (e.g., Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂), a copper(I) salt co-catalyst (usually CuI), and a suitable base in an appropriate solvent.[1][2]

Q3: Why is the aldehyde group on this compound a concern? A3: The aldehyde functional group is sensitive to certain reaction conditions. It can undergo side reactions such as condensation (e.g., Knoevenagel, aldol) or polymerization, especially under strongly basic conditions or at elevated temperatures.[3][4] Therefore, reaction conditions must be chosen carefully to preserve the aldehyde moiety.

Q4: What is "homocoupling" and why is it a problem? A4: Homocoupling (also known as Glaser or Hay coupling) is a common side reaction where two molecules of the terminal alkyne (this compound) couple to form a diyne byproduct.[5] This is undesirable as it consumes the often-valuable alkyne starting material, reducing the yield of the desired cross-coupled product.[5]

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

Q: My Sonogashira coupling reaction with this compound is failing or providing a very low yield. What are the common causes and solutions? A: Low yields can stem from multiple factors related to reagents, atmosphere, or reaction conditions. A systematic approach is needed to identify the issue.[6][7]

Potential Causes & Solutions:

  • Inactive Catalyst: The Pd(0) species is the active catalyst. If using a Pd(II) precatalyst (e.g., Pd(PPh₃)₂Cl₂), it must be reduced in situ.[1] Ensure your palladium source is of good quality. If the solution turns black, it may indicate palladium black precipitation (catalyst death).[8] Consider using a different ligand, such as dppf, which can be more robust.[9]

  • Poor Reagent Quality: Ensure all reagents are pure and solvents are anhydrous and degassed.[6][8] Oxygen can facilitate undesirable homocoupling and deactivate the catalyst.[5] The amine base should be distilled if it is not fresh.[8]

  • Inadequate Temperature: Sonogashira reactions with less reactive aryl halides (bromides, and especially chlorides) may require higher temperatures to facilitate the rate-limiting oxidative addition step.[9] If no reaction is observed, consider incrementally increasing the temperature.[6]

  • Incorrect Base/Solvent System: The choice of base and solvent is critical. The base neutralizes the HX byproduct and is involved in the catalytic cycle.[2] Highly coordinating solvents like DMF can sometimes inhibit the reaction at lower temperatures.[9] A solvent screen may be necessary to find the optimal conditions.[10]

G start Low / No Product Yield q1 Are reagents pure and solvents anhydrous/degassed? start->q1 s1 Action: Purify starting materials. Use fresh, anhydrous, degassed solvents. Ensure inert atmosphere (N2/Ar). q1->s1 No q2 Is the Pd catalyst active? (e.g., formation of Pd black?) q1->q2 Yes s1->q2 s2 Action: Use fresh catalyst. Consider different Pd source or ligands (e.g., Pd(dppf)Cl2). q2->s2 No q3 Is the temperature appropriate for the aryl halide? q2->q3 Yes s2->q3 s3 Action: Increase temperature for Ar-Br or Ar-Cl (e.g., 80-100 °C). Use a sealed vessel if needed. q3->s3 No q4 Is the base/solvent combination optimal? q3->q4 Yes s3->q4 s4 Action: Screen different amine bases (TEA, DIPEA, piperidine) and solvents (THF, DMF, ACN, Toluene). q4->s4 No end_node Optimized Reaction q4->end_node Yes s4->end_node G Reactants This compound + Aryl Halide DesiredPath Sonogashira Cross-Coupling Reactants->DesiredPath Base SidePath Glaser-Hay Homocoupling Reactants->SidePath Base, O₂ Product Desired Cross-Coupled Product DesiredPath->Product Catalyst [Pd(0)], [Cu(I)] Byproduct Diyne Homocoupling Byproduct SidePath->Byproduct Oxygen O₂

References

Technical Support Center: Post-Reaction Purification of Protein Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who need to remove unreacted 3-ethynylbenzaldehyde from a protein sample after a bioconjugation or labeling experiment.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound from my protein sample?

A1: Unreacted this compound can interfere with downstream applications in several ways. The aldehyde group is reactive and can form covalent bonds (Schiff bases) with primary amines, such as the side chains of lysine residues on your protein of interest or other proteins in a complex mixture.[1][2] This can lead to unintended protein cross-linking, aggregation, or modification, potentially altering the protein's structure and function. Furthermore, the presence of this small molecule can interfere with analytical techniques like mass spectrometry and may elicit unwanted biological responses in cellular or in vivo studies.

Q2: What are the main challenges in removing this compound?

A2: The primary challenge is the reactive nature of the aldehyde group, which can form reversible covalent bonds with proteins.[3][4] This interaction can make its removal by standard non-denaturing purification methods less efficient. Therefore, a strategy to either reverse these bonds or to permanently cap the reactive aldehyde is often necessary before proceeding with purification.

Q3: What are the recommended general strategies for removing small molecules like this compound from protein samples?

A3: The most common and effective strategies for removing small molecules from protein samples are:

  • Dialysis: A process that separates molecules based on size through a semi-permeable membrane.[5][6]

  • Size Exclusion Chromatography (SEC) / Desalting: A chromatographic technique that separates molecules based on their size as they pass through a column packed with a porous resin.[7][8]

  • Protein Precipitation: A method to selectively precipitate proteins from a solution, leaving soluble small molecules behind.[9]

Q4: Can I remove this compound by simply using one of the standard methods mentioned above?

A4: While these methods are effective for removing non-interacting small molecules, the reactivity of this compound necessitates a preliminary "quenching" step. Quenching involves adding a reagent that specifically reacts with the aldehyde group, converting it into a more stable and less reactive functional group. This prevents further reactions with your protein and facilitates its removal.

Q5: What are suitable quenching agents for this compound?

A5: Excellent quenching agents for aldehydes in a biological context are nucleophiles that form stable adducts under mild conditions. Recommended options include:

  • Hydroxylamine (or its derivatives like aminooxy compounds): Reacts with aldehydes to form stable oximes.[10][11][12][13][14][15]

  • Hydrazine (or its derivatives): Reacts with aldehydes to form stable hydrazones.[10][16][17][18]

  • Primary amine-containing buffers (e.g., Tris): Can be used to quench the reaction, although the resulting Schiff base is less stable than oximes or hydrazones.[3]

Troubleshooting Guides

Problem 1: Low protein recovery after purification.
Possible Cause Troubleshooting Step
Protein precipitation during quenching or purification. Optimize the concentration of the quenching agent. Ensure the pH and buffer conditions are suitable for your protein's stability. Consider performing the steps at a lower temperature (e.g., 4°C).
Non-specific binding of the protein to the purification matrix (e.g., dialysis membrane, SEC resin). Pre-treat the dialysis membrane according to the manufacturer's instructions. For SEC, ensure the column is well-equilibrated with the appropriate buffer. If using precipitation, ensure the resolubilization buffer is effective.
Protein denaturation. Avoid harsh conditions such as extreme pH or high concentrations of organic solvents. Ensure the chosen quenching and purification methods are mild and compatible with your protein.[7][9]
Problem 2: Presence of unreacted this compound in the final sample.
Possible Cause Troubleshooting Step
Incomplete quenching of the aldehyde. Increase the molar excess of the quenching agent. Optimize the reaction time and temperature for the quenching step. Ensure the pH of the reaction is optimal for the chosen quenching agent (e.g., slightly acidic for oxime formation).[11][16]
Inefficient removal of the quenched adduct. For dialysis, increase the number of buffer changes and the total dialysis time.[5] For SEC, ensure the column has the appropriate size exclusion limit to separate the quenched adduct from the protein.
Reversibility of Schiff base formation. If quenching was not performed, the reversible Schiff base between the aldehyde and the protein may dissociate during analysis, releasing the free aldehyde. Implement a quenching step before purification.

Experimental Protocols

Protocol 1: Quenching of Unreacted this compound

This protocol describes the inactivation of the reactive aldehyde group prior to purification.

Materials:

  • Protein sample containing unreacted this compound.

  • Quenching agent stock solution (e.g., 1 M hydroxylamine hydrochloride, pH 7.0, or 1 M hydrazine hydrate, pH 7.5).

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • To your protein reaction mixture, add the quenching agent stock solution to a final concentration of 10-50 mM. A 10 to 50-fold molar excess of the quenching agent over the initial concentration of this compound is recommended.[11]

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Proceed immediately to a purification protocol to remove the quenched adduct and excess quenching agent.

Protocol 2: Removal of Quenched this compound by Dialysis

Materials:

  • Quenched protein sample.

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO) that will retain your protein.

  • Dialysis buffer (e.g., PBS, pH 7.4).

  • Large beaker and stir plate.

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions.

  • Load the quenched protein sample into the dialysis tubing/cassette.

  • Place the sealed dialysis unit in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).[5]

  • Stir the buffer gently at 4°C.

  • Perform at least three buffer changes over a period of 24 hours. A typical schedule is one change after 2-4 hours, a second after another 2-4 hours, and the final dialysis overnight.[5]

  • Recover the purified protein sample from the dialysis unit.

Protocol 3: Removal of Quenched this compound by Size Exclusion Chromatography (Desalting)

Materials:

  • Quenched protein sample.

  • Desalting column (e.g., Sephadex G-25) equilibrated with the desired buffer.

  • Chromatography system or centrifuge for spin columns.

Procedure:

  • Equilibrate the desalting column with at least 5 column volumes of the desired buffer.

  • Apply the quenched protein sample to the column. The sample volume should not exceed 30% of the total column volume for optimal separation.[19]

  • Elute the sample with the equilibration buffer.

  • Collect the fractions. The protein will elute in the void volume, while the smaller quenched adduct and excess quenching agent will be retarded by the resin and elute later.

  • Pool the protein-containing fractions.

Data Presentation

Table 1: Comparison of Purification Methods

Method Principle Typical Protein Recovery Time Required Pros Cons
Dialysis Size-based diffusion across a semi-permeable membrane.[5]> 90%12-48 hoursGentle, high recovery, suitable for large volumes.Time-consuming, potential for sample dilution.
Size Exclusion Chromatography (Desalting) Size-based separation through a porous resin.[7]> 95%< 30 minutesFast, high recovery, also allows for buffer exchange.Can result in sample dilution, potential for non-specific binding.
Protein Precipitation Altering solvent conditions to reduce protein solubility.[9]80-95%1-3 hoursConcentrates the protein, can remove a wide range of contaminants.Risk of protein denaturation, pellet can be difficult to resolubilize.

Visualizations

experimental_workflow start Protein Sample with Unreacted this compound quenching Quenching Step (e.g., with Hydroxylamine) start->quenching purification Purification Method quenching->purification dialysis Dialysis purification->dialysis Gentle, Slow sec Size Exclusion Chromatography purification->sec Fast, Efficient precipitation Protein Precipitation purification->precipitation Concentrating end Purified Protein Sample dialysis->end sec->end precipitation->end

Caption: Workflow for removing unreacted this compound.

quenching_reaction protein Protein-NH2 aldehyde HC≡C-Ph-CHO product HC≡C-Ph-CH=N-OH aldehyde->product Reacts with quencher H2N-OH (Hydroxylamine) quencher->product

Caption: Quenching reaction of this compound.

References

Technical Support Center: Dealing with Poor Solubility of 3-Ethynylbenzaldehyde Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of 3-ethynylbenzaldehyde and its conjugates.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound conjugates poorly soluble in aqueous solutions?

A1: this compound and its derivatives are aromatic aldehydes.[1][2] Their structure, characterized by a phenyl group, is hydrophobic, leading to poor solubility in aqueous solutions.[3] The "like dissolves like" principle suggests that polar solutes dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[4][5] The aromatic nature of these conjugates makes them inherently more soluble in organic solvents than in aqueous buffers like phosphate-buffered saline (PBS).

Q2: What are the initial steps to troubleshoot the poor solubility of my conjugate?

A2: The recommended initial approach is to first dissolve your conjugate in a minimal amount of a water-miscible organic co-solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a high-concentration stock solution.[3] This stock can then be diluted into your final aqueous medium. It is crucial to observe for any precipitation upon dilution.[3] If precipitation occurs, you may need to decrease the final concentration or try an alternative solubilization method.[3]

Q3: How does pH influence the solubility of these conjugates?

A3: The pH of a solution can significantly impact the solubility of ionizable compounds.[5][6][7] For conjugates containing acidic or basic functional groups, adjusting the pH can convert the molecule into its more soluble ionic (salt) form.[5][8] For instance, a conjugate with a carboxylic acid group will be more soluble at a higher pH, while a conjugate with an amine group will be more soluble at a lower pH.[9][10]

Q4: Can I use temperature to improve the solubility of my conjugate?

A4: For most substances, solubility increases with temperature because the dissolution process is endothermic (absorbs heat).[5][6] Therefore, gentle heating can help dissolve your conjugate. However, this is more of a consideration for storage and initial dissolution rather than for experiments conducted at specific temperatures (e.g., body or room temperature).[5] Also, be mindful of the thermal stability of your conjugate.

Q5: When should I consider using advanced solubilization techniques like surfactants or cyclodextrins?

A5: If co-solvents are not effective or are incompatible with your experimental system (e.g., cell-based assays), you should consider surfactants or cyclodextrins. Surfactants form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in water.[3][11] Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, thereby enhancing their aqueous solubility.[3][10][12]

Troubleshooting Guides

Problem 1: My this compound conjugate precipitates out of the aqueous buffer when preparing a stock solution.

Root Cause: The aqueous solubility limit of the conjugate has been exceeded. Aromatic compounds like this compound are often hydrophobic.[3]

Solution Workflow:

  • Use a Co-solvent: First, dissolve the conjugate in a minimal volume of a water-miscible organic solvent like DMSO, ethanol, or dimethylformamide (DMF) to create a concentrated primary stock.[3]

  • Dilute into Aqueous Buffer: Perform serial or single dilutions of the primary stock into your final aqueous buffer (e.g., PBS, cell media).

  • Mix Thoroughly: Vortex or mix well after each dilution step.

  • Observe: Check for any signs of precipitation.

Troubleshooting Steps:

  • Decrease Final Concentration: Your target concentration may be too high for the aqueous system.

  • Increase Co-solvent Percentage: If your experiment allows, slightly increasing the percentage of the organic co-solvent in the final solution can help maintain solubility. Be cautious, as high concentrations of organic solvents can be toxic in biological assays.

  • Try Alternative Solubilization Methods: If co-solvents fail, consider using surfactants or cyclodextrins.[3]

Problem 2: My conjugate is soluble in an organic solvent but precipitates during my aqueous-based reaction (e.g., Click Chemistry).

Root Cause: The addition of aqueous reagents or buffers changes the overall polarity of the solvent system, causing the hydrophobic conjugate to precipitate. This is a common issue in reactions like copper-catalyzed azide-alkyne cycloaddition (Click Chemistry), which are often performed in aqueous or partially aqueous systems.[13][14]

Solution Workflow:

  • Optimize Solvent System: Instead of a purely aqueous system, use a mixture of a water-miscible organic solvent and water (e.g., t-BuOH/H2O, DMSO/water).[15]

  • Add Reagents Strategically: Dissolve the this compound conjugate in the organic co-solvent first. In a separate vial, dissolve the other reaction components (e.g., azide, copper catalyst, reducing agent) in the aqueous buffer.

  • Combine Slowly: Add the aqueous solution to the organic solution slowly while stirring or vortexing to prevent localized high concentrations that can lead to precipitation.

  • Use a Ligand: For Click Chemistry, using a ligand like THPTA can improve the efficiency of the reaction in partially or completely aqueous solutions.[13]

Problem 3: A precipitate forms during the workup and extraction of my reaction mixture.

Root Cause: Changes in the solvent environment (e.g., adding an aqueous solution to an organic reaction mixture) can cause the product or byproducts to precipitate, often at the interface between the organic and aqueous layers.[16]

Solution Workflow:

  • Add More Solvent: Try adding more of the organic solvent used for the extraction to dissolve the precipitate.

  • Filter the Mixture: If the precipitate is insoluble in both layers, you may need to filter the entire biphasic mixture through a pad of Celite to remove the solid before proceeding with the separation of the liquid layers.

  • Wash with Water: If a gooey precipitate forms, continue washing with water to remove most of it. Then, use a drying agent like sodium sulfate to absorb the rest.[16]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₉H₆O[1][2]
Molecular Weight 130.14 g/mol [1][2]
Melting Point 75-80 °C[1]
Form Solid[1]
XLogP3 1.8[2]
Polar Surface Area 17.1 Ų[2]

The positive XLogP3 value indicates a preference for lipidic (non-polar) environments over aqueous ones, highlighting its hydrophobic nature.

Table 2: Common Co-solvents for Solubilizing Aromatic Compounds
Co-solventAbbreviationProperties
Dimethyl Sulfoxide DMSOAprotic, water-miscible, strong solubilizing power for a wide range of compounds.
Ethanol EtOHProtic, water-miscible, commonly used in biological applications.
Dimethylformamide DMFAprotic, water-miscible, effective for many organic compounds.
Acetonitrile MeCNAprotic, water-miscible, often used in chromatography and as a reaction solvent.[17]
tert-Butanol t-BuOHProtic, miscible with water, often used in solvent mixtures for reactions like Click Chemistry.[15]
Table 3: Comparison of Solubilization Strategies
StrategyMechanismAdvantagesDisadvantages
pH Adjustment Increases the ionization of acidic or basic compounds, forming more soluble salts.[8]Simple, effective for ionizable drugs.[8]Only applicable to compounds with acidic or basic functional groups.
Co-solvents Reduces the polarity of the aqueous solvent, increasing the solubility of non-polar solutes.[10]Simple to implement, effective for many compounds.Can be toxic to cells at higher concentrations.
Surfactants Form micelles that encapsulate hydrophobic compounds.[11]High solubilizing capacity.Can interfere with some assays; potential toxicity.[8]
Cyclodextrins Form inclusion complexes with hydrophobic molecules.[12]Biocompatible, can improve stability.Can be expensive, may not be suitable for all molecule sizes.
Particle Size Reduction Increases the surface area of the solid compound, which can improve the dissolution rate.[6][18]A physical modification that doesn't add excipients.May not be sufficient for very poorly soluble compounds.

Experimental Protocols

Protocol 1: General Method for Solubilizing a Poorly Soluble Conjugate Using a Co-solvent

Objective: To prepare a stock solution of a this compound conjugate that is soluble and suitable for dilution in aqueous media.

Materials:

  • This compound conjugate powder

  • Dimethyl sulfoxide (DMSO), ACS grade or higher

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • Primary Stock Preparation:

    • Weigh out a precise amount of the conjugate powder (e.g., 1.3 mg for a 10 mM stock if the MW is ~130 g/mol ) and place it into a sterile vial.

    • Add a minimal volume of DMSO (e.g., 100 µL) to the vial to dissolve the powder completely. Vortex if necessary. This creates a high-concentration primary stock solution (e.g., 100 mM).

  • Working Stock Preparation:

    • Perform a serial dilution of the primary stock into your aqueous buffer. For example, to make a 1 mM working solution with 1% DMSO, add 10 µL of the 100 mM primary stock to 990 µL of the aqueous buffer.

  • Final Dilution:

    • Use the working stock for further dilutions into your experimental medium (e.g., cell culture media).

  • Observation:

    • After each dilution, visually inspect the solution for any signs of precipitation or cloudiness. If precipitation occurs, the solubility limit has been exceeded.

Protocol 2: Solubility Testing in Different pH Buffers

Objective: To determine if the solubility of a conjugate is pH-dependent.

Materials:

  • This compound conjugate

  • A series of buffers with different pH values (e.g., pH 2, pH 7, pH 9)

  • Water bath or incubator

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of the solid conjugate to separate vials, each containing a different pH buffer.

  • Equilibration: Incubate the vials overnight in a water bath at a controlled temperature (e.g., 37 °C) to ensure equilibrium is reached.[12]

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Analysis: Carefully take an aliquot of the supernatant from each vial and determine the concentration of the dissolved conjugate using a suitable analytical method like HPLC or UV-Vis spectrophotometry.[12][19]

  • Comparison: Compare the measured concentrations across the different pH values to determine the effect of pH on solubility.

Protocol 3: Example Click Chemistry Reaction with a Poorly Soluble Conjugate

Objective: To perform a copper-catalyzed click chemistry reaction while maintaining the solubility of a hydrophobic this compound conjugate.

Materials:

  • This compound conjugate

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • tert-Butanol (t-BuOH) and deionized water

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the this compound conjugate in t-BuOH.

    • Dissolve the azide-containing molecule in a 1:1 mixture of t-BuOH and water.

    • Prepare aqueous stock solutions of CuSO₄, THPTA, and sodium ascorbate.[13]

  • Reaction Setup:

    • In a reaction vial, add the solution of the this compound conjugate.

    • Add the solution of the azide-containing molecule.

    • Add the THPTA solution, followed by the CuSO₄ solution. Mix gently.[13]

  • Initiate Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.[13]

  • Reaction Monitoring:

    • Allow the reaction to proceed at room temperature. Monitor the progress using an appropriate analytical technique (e.g., TLC, LC-MS).

Visualizations

G Troubleshooting Workflow for Poor Solubility start Start: Conjugate is Insoluble dissolve_dmso Attempt to dissolve in minimal 100% DMSO (or other co-solvent) start->dissolve_dmso dissolved_q Does it dissolve? dissolve_dmso->dissolved_q dilute Dilute stock solution into aqueous buffer dissolved_q->dilute Yes failure Failure: Try alternative methods (Surfactants, Cyclodextrins, pH) dissolved_q->failure No precipitate_q Does it precipitate? dilute->precipitate_q success Success: Soluble at desired concentration precipitate_q->success No lower_conc Lower the final concentration precipitate_q->lower_conc Yes lower_conc->dilute

Caption: A flowchart for troubleshooting poor solubility.

G Mechanism of Co-solvency cluster_0 In Pure Water cluster_1 With Co-solvent (e.g., DMSO) water_molecules Water Molecules (High Polarity) conjugate_agg Insoluble Conjugate (Aggregated) water_molecules->conjugate_agg Poor Interaction solvent_mix Water + Co-solvent (Reduced Polarity) conjugate_sol Soluble Conjugate (Dispersed) solvent_mix->conjugate_sol Favorable Interaction

Caption: How co-solvents improve solubility.

G Click Chemistry Workflow for Poorly Soluble Conjugates prep_alkyne 1. Dissolve this compound conjugate in organic solvent (e.g., t-BuOH) combine 4. Combine reactants slowly with vigorous stirring prep_alkyne->combine prep_azide 2. Dissolve azide partner in aqueous/organic mix prep_azide->combine prep_catalyst 3. Prepare aqueous catalyst stocks (CuSO4, Ligand, Ascorbate) prep_catalyst->combine react 5. Monitor reaction for product formation combine->react

Caption: A workflow for click chemistry reactions.

References

Technical Support Center: Sonogashira Coupling of 3-Ethynylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the homocoupling of 3-ethynylbenzaldehyde during Sonogashira cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of the Sonogashira reaction with this compound?

A1: Homocoupling, also known as Glaser coupling, is a common side reaction where two molecules of a terminal alkyne, in this case, this compound, react with each other to form a symmetrical 1,3-diyne. This undesired reaction consumes the alkyne, reducing the yield of the desired cross-coupled product and complicating purification.

Q2: What are the primary causes of this compound homocoupling?

A2: The two main culprits for homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst. Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway. While the copper co-catalyst enhances the rate of the desired Sonogashira coupling, it also catalyzes this unwanted side reaction.

Q3: How can I minimize or prevent the homocoupling of this compound?

A3: Several strategies can be employed:

  • Run the reaction under an inert atmosphere: Rigorously excluding oxygen by using an inert gas like argon or nitrogen is crucial, especially when a copper co-catalyst is used.

  • Utilize copper-free conditions: A number of copper-free Sonogashira protocols have been developed to completely avoid Glaser coupling.

  • Optimize reaction parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homocoupling.

  • Slow addition of the alkyne: Adding this compound slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

Q4: Which ligands are recommended to suppress homocoupling?

A4: The choice of phosphine ligand on the palladium catalyst can influence the extent of homocoupling. Bulky and electron-rich phosphine ligands, such as SPhos or XPhos, can often favor the desired cross-coupling pathway. However, the optimal ligand is often substrate-dependent, and screening may be necessary.

Q5: How do the base and solvent affect the amount of homocoupling?

A5: The base and solvent system is critical. The base is required to deprotonate the terminal alkyne. Its strength and steric properties can affect the reaction outcome. The solvent's polarity and coordinating ability can impact the stability and reactivity of the catalytic species. For copper-free conditions, bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) in solvents like toluene or 1,4-dioxane have been shown to be effective.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High percentage of homocoupled product observed Presence of oxygen in the reaction.Ensure all reagents and solvents are thoroughly degassed. Use Schlenk techniques or a glovebox to maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.
High concentration of copper co-catalyst.Reduce the loading of the copper(I) salt or, preferably, switch to a copper-free protocol.
High concentration of this compound.Add the this compound solution dropwise to the reaction mixture over an extended period.
Low or no yield of the desired cross-coupled product Inactive palladium catalyst.Use a fresh, high-quality palladium precursor and ligand. Consider using a pre-catalyst that is more stable and readily forms the active catalytic species.
Inappropriate ligand for the substrate.Screen a variety of phosphine ligands, particularly bulky and electron-rich ones like SPhos, XPhos, or cataCXium A.
Insufficiently strong or inappropriate base.For copper-free conditions, consider using stronger inorganic bases like Cs₂CO₃ or K₃PO₄. Ensure the base is anhydrous.
Low reaction temperature.While room temperature is desirable, some less reactive aryl halides may require heating. Incrementally increase the temperature and monitor the reaction progress.
Formation of palladium black (catalyst decomposition) Impurities in reagents or solvents.Use high-purity, anhydrous solvents and reagents.
Incompatible solvent.Some solvents can promote catalyst decomposition. Consider switching to a different solvent system (e.g., toluene, dioxane, or DMF).

Data Presentation: Comparison of Reaction Conditions

Condition Catalyst System Base Solvent Temperature Cross-Coupling Yield (Representative) Homocoupling (Qualitative) Reference
Copper-Catalyzed PdCl₂(PPh₃)₂ / CuITriethylamineTHFRoom Temp - 50°CVariableCan be significant without strict O₂ exclusion
Copper-Free Pd(OAc)₂ / SPhosK₃PO₄Toluene100°CGood to ExcellentMinimized
Copper-Free, Room Temp Pd(CH₃CN)₂Cl₂ / cataCXium ACs₂CO₃2-MeTHFRoom TempGood to ExcellentMinimized
Copper-Free, Air-Stable Precatalyst [DTBNpP]Pd(crotyl)ClTMPDMSORoom TempExcellentMinimized

Note: Yields are highly dependent on the specific aryl halide used in the coupling reaction.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of this compound

This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.

Reagent Preparation:

  • Ensure all solvents (e.g., toluene) are anhydrous and degassed.

  • The aryl halide, this compound, palladium catalyst (e.g., Pd(OAc)₂), ligand (e.g., SPhos), and base (e.g., K₃PO₄) should be of high purity. All solid reagents should be dried in a vacuum oven.

Reaction Setup:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), palladium acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Add anhydrous, degassed toluene (5 mL).

Reaction Execution:

  • Stir the mixture at room temperature for 10 minutes.

  • Add a solution of this compound (1.2 mmol, 1.2 equiv) in degassed toluene (2 mL) dropwise via a syringe pump over 1-2 hours.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/MS.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Sonogashira_Homocoupling cluster_sonogashira Sonogashira Cross-Coupling (Desired) cluster_glaser Glaser Homocoupling (Undesired) A Ar-X C Ar-Pd(II)-X(L2) A->C Oxidative Addition B Pd(0)L2 B->C F Ar-Pd(II)-C≡C-R(L2) C->F D This compound E Cu-Acetylide D->E Deprotonation E->F Transmetalation F->B G Ar-C≡C-R (Product) F->G Reductive Elimination H CuX H->E I Base I->E J 2 x this compound K 2 x Cu-Acetylide J->K L Diyne Product (Homocoupled) K->L Oxidative Dimerization M O2 M->L

Caption: Competing Sonogashira and Glaser coupling pathways.

Troubleshooting_Workflow Start High Homocoupling Observed Q1 Is the reaction run under strictly inert atmosphere? Start->Q1 A1_No Action: Degas all reagents and solvents. Use Schlenk line or glovebox. Q1->A1_No No Q2 Is a copper co-catalyst being used? Q1->Q2 Yes A1_No->Q2 A2_Yes Action: Switch to a copper-free protocol. Q2->A2_Yes Yes Q3 Is the alkyne added all at once? Q2->Q3 No A2_Yes->Q3 A3_Yes Action: Implement slow addition of the alkyne. Q3->A3_Yes Yes End Re-evaluate Reaction Outcome Q3->End No A3_Yes->End

Caption: Troubleshooting workflow for high homocoupling.

Technical Support Center: Efficient Cross-Coupling of 3-Ethynylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cross-coupling of 3-ethynylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development to provide clear and actionable solutions to common challenges encountered during synthetic cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is most suitable for this compound?

A1: The Sonogashira cross-coupling reaction is a highly effective and widely used method for coupling terminal alkynes like this compound with aryl or vinyl halides.[1] This reaction is valued for its mild reaction conditions and tolerance of a wide range of functional groups.[1][2] Other viable options include the Suzuki and Heck reactions, depending on the specific coupling partner and desired product.

Q2: What are the essential components of a Sonogashira reaction for this substrate?

A2: A typical Sonogashira reaction involves the following key components:

  • Aryl or Vinyl Halide: The coupling partner for this compound.

  • Palladium Catalyst: The primary catalyst for the formation of the new carbon-carbon bond.

  • Copper(I) Co-catalyst: Often used to increase the reaction rate, though copper-free protocols exist.[1][3]

  • Base: Typically an amine base like triethylamine (TEA) or diisopropylamine (DIPA) is used to neutralize the hydrogen halide byproduct.[1][4]

  • Solvent: An appropriate solvent is needed to dissolve the reactants and facilitate the reaction.

Q3: Is it necessary to protect the aldehyde group in this compound during the cross-coupling reaction?

A3: While many cross-coupling reactions are tolerant of the aldehyde functionality, protection may be necessary to prevent side reactions, especially when using highly reactive organometallic reagents.[5] The aldehyde proton can be abstracted by strong bases, potentially leading to side reactions like hydrodehalogenation.[6] If side reactions involving the aldehyde are observed, converting it to a more stable functional group, such as an acetal, prior to coupling is a common strategy.[6]

Q4: What causes the formation of a black precipitate (palladium black) in my reaction, and how can I prevent it?

A4: The formation of palladium black indicates the decomposition of the palladium catalyst to its inactive metallic form.[1][7][8] This can be caused by high reaction temperatures, the absence of a stabilizing ligand, or running the reaction under non-anaerobic conditions.[1][8] To prevent this, consider using a ligand that effectively stabilizes the palladium catalyst, such as a bulky, electron-rich phosphine or an N-heterocyclic carbene (NHC).[1] Ensuring the reaction is conducted under a strictly inert atmosphere is also crucial.[1]

Q5: I am observing significant homocoupling of this compound (Glaser coupling). How can this be minimized?

A5: Glaser homocoupling is a common side reaction for terminal alkynes, particularly in the presence of a copper(I) co-catalyst and oxygen.[1][3] To minimize this, it is critical to run the reaction under strictly anaerobic conditions by thoroughly degassing all solvents and reagents.[3] Alternatively, switching to a copper-free Sonogashira protocol can eliminate this side reaction.[1][3]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the cross-coupling of this compound.

Issue Potential Cause(s) Troubleshooting Steps Expected Outcome
Low or No Product Yield 1. Inactive catalyst system.[3] 2. Low reactivity of the coupling partner (e.g., aryl chloride).[3] 3. Catalyst inhibition by the substrate.1. Switch to a more active catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands.[3][6] 2. For less reactive halides, increase the reaction temperature and use a more robust catalyst system. 3. Consider protecting the aldehyde group if substrate inhibition is suspected.Improved reaction conversion and higher yield of the desired product.
Significant Formation of Dehalogenated Byproduct 1. Presence of a proton source (e.g., water).[6] 2. The base is too strong, leading to protonolysis.[6] 3. Reductive elimination is slow compared to dehalogenation.1. Ensure all reagents and solvents are strictly anhydrous.[6] 2. Switch to a weaker, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[6] 3. Employ bulky, electron-rich phosphine ligands to accelerate reductive elimination.[6]Minimized formation of the dehalogenated side product and increased selectivity for the cross-coupled product.
Formation of Glaser Homocoupling Product Presence of oxygen and a copper(I) co-catalyst.[1][3]1. Ensure strictly anaerobic reaction conditions through thorough degassing.[3] 2. Switch to a copper-free Sonogashira protocol.[1][3]Significant reduction or elimination of the alkyne homocoupling byproduct.
Reaction Stalls or is Sluggish 1. Catalyst deactivation (formation of palladium black).[8] 2. Insufficient catalyst loading.1. Add a stabilizing ligand, such as a phosphine ligand, if using a "ligand-free" system.[8] 2. Increase the catalyst loading incrementally while monitoring for improvement.The reaction proceeds to completion in a reasonable timeframe.
Decomposition of Starting Material or Product 1. The reaction temperature is too high.[1] 2. The aldehyde group is participating in side reactions.1. Lower the reaction temperature and/or shorten the reaction time.[1] 2. Protect the aldehyde group with a suitable protecting group (e.g., acetal) before the coupling reaction.[6]Improved stability of the reactants and product, leading to a cleaner reaction profile and higher isolated yield.

Catalyst and Ligand Selection Data

The choice of catalyst and ligand is critical for a successful cross-coupling reaction. The following table summarizes common catalyst systems for different cross-coupling reactions relevant to this compound.

Reaction Type Palladium Source Ligand Typical Catalyst Loading (mol%) Notes
Sonogashira Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂PPh₃, XPhos, SPhos1 - 5Bulky, electron-rich phosphine ligands can improve performance with challenging substrates.[3]
Suzuki Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄P(t-Bu)₃, PCy₃, SPhos, XPhos1 - 5N-heterocyclic carbene (NHC) ligands are also effective, particularly for aryl chlorides.[9]
Heck Pd(OAc)₂PPh₃, P(o-tolyl)₃0.1 - 3For highly reactive aryl iodides, the reaction can sometimes proceed without a phosphine ligand ("ligand-free").[8]

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound
  • Reaction Setup: To a dry reaction flask, add the aryl halide (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (1-5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2-3 eq.).

  • Substrate Addition: Add this compound (1.1 - 1.5 eq.) to the reaction mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water or a mild aqueous acid to remove the amine base.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Copper-Free Sonogashira Protocol
  • Reaction Setup: To a dry reaction flask, add the aryl halide (1.0 eq.) and the palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand, 2-5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Add a degassed solvent (e.g., acetonitrile or 1,4-dioxane) and an inorganic base (e.g., Cs₂CO₃, 2.0 eq.).[3]

  • Substrate Addition: Add this compound (1.5 eq.) via syringe.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 100 °C) and monitor its progress.[3]

  • Work-up and Purification: Follow the same procedure as for the general protocol.

Visualizations

Troubleshooting_Workflow start Low or No Yield catalyst Evaluate Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions substrate Consider Substrate Reactivity start->substrate ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos) catalyst->ligand temp Increase Temperature conditions->temp base Change Base (e.g., K3PO4) conditions->base protection Protect Aldehyde Group substrate->protection success Successful Coupling ligand->success temp->success base->success protection->success

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Sonogashira_Catalytic_Cycle cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L2 PdII_oxidative R-Pd(II)L2-X Pd0->PdII_oxidative Oxidative Addition (R-X) PdII_oxidative->c1 PdII_alkyne R-Pd(II)L2-C≡CR' PdII_alkyne->c2 product R-C≡CR' c1->PdII_alkyne Transmetalation (Cu-C≡CR') c2->Pd0 Reductive Elimination c2->product CuX->Cu_alkyne H-C≡CR', Base Cu_alkyne->CuX

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

References

Technical Support Center: Characterization of Unexpected Byproducts in 3-Ethynylbenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-ethynylbenzaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Formation of a Higher Molecular Weight, Insoluble White Precipitate in Sonogashira Coupling Reactions.

Q1: During a Sonogashira coupling reaction with this compound, I observed the formation of a significant amount of a white solid that is insoluble in my reaction solvent. What is this byproduct and how can I avoid it?

A1: The most common byproduct in Sonogashira coupling reactions involving terminal alkynes like this compound is the homocoupled dimer, 1,4-bis(3-formylphenyl)buta-1,3-diyne. This reaction, often referred to as Glaser or Hay coupling, is promoted by the copper co-catalyst in the presence of oxygen.[1][2][3][4]

Troubleshooting Steps:

  • Ensure a Strictly Inert Atmosphere: Oxygen is a key promoter of homocoupling.[1] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and the reaction is run under a positive pressure of the inert gas.

  • Use Degassed Solvents: Solvents can contain dissolved oxygen. It is crucial to use freshly degassed solvents for the reaction.

  • Copper-Free Conditions: If homocoupling remains a persistent issue, consider using a copper-free Sonogashira protocol. Several modern methods have been developed that mitigate this side reaction.

  • Protecting Groups: For critical applications, the terminal alkyne can be protected, for example, as a trimethylsilyl (TMS) alkyne. The coupling reaction is then performed, followed by deprotection of the TMS group.

Q2: How can I characterize the homocoupled dimer?

Technique Expected Observations
¹H NMR Resonances in the aromatic region (7.5-8.0 ppm) and a singlet for the aldehyde proton (~10.0 ppm). The integration of the aromatic protons to the aldehyde proton would be 4:1 for each phenyl ring.
¹³C NMR Peaks corresponding to the aldehyde carbonyl carbon (~191 ppm), aromatic carbons (125-140 ppm), and the alkyne carbons (~75-85 ppm).[5]
Mass Spec The expected molecular weight for C₁₈H₁₀O₂ is approximately 258.27 g/mol . Look for the corresponding molecular ion peak.
IR Characteristic stretches for the aldehyde C=O (~1700 cm⁻¹), C≡C (~2150 cm⁻¹, may be weak or absent due to symmetry), and aromatic C-H (~3050 cm⁻¹).

Issue 2: Formation of a Polymeric Material.

Q3: I am not performing a coupling reaction, but I am still observing the formation of a high molecular weight, soluble material. What could this be?

A3: this compound can undergo self-polymerization, particularly in the presence of transition metal catalysts like Rhodium(I) complexes. This results in the formation of poly(this compound), which is often a soluble polymer.

Troubleshooting Steps:

  • Avoid Unintended Catalysts: Ensure your reaction setup is free from trace metals that could catalyze polymerization.

  • Control Temperature: Polymerization can sometimes be initiated or accelerated at higher temperatures. Running the reaction at a lower temperature may minimize this side reaction.

  • Use Inhibitors: For storage or reactions where polymerization is a concern, the addition of a radical inhibitor (e.g., BHT) might be beneficial, although this should be tested for compatibility with your desired reaction.

Issue 3: Unexpected Formation of a Carboxylic Acid.

Q4: My final product appears to be more polar than expected, and I have analytical data suggesting the presence of a carboxylic acid. How could this have happened?

A4: The aldehyde functional group in this compound is susceptible to oxidation to a carboxylic acid, forming 3-ethynylbenzoic acid. This can occur under relatively mild conditions, especially if the reaction mixture is exposed to air for extended periods, or if oxidizing agents are present.

Troubleshooting Steps:

  • Maintain Inert Atmosphere: As with preventing homocoupling, working under an inert atmosphere will minimize air oxidation.

  • Purify Reagents: Ensure that none of the reagents or solvents used have been contaminated with oxidizing agents.

  • Control Reaction Time and Temperature: Prolonged reaction times or high temperatures can increase the likelihood of oxidation. Monitor the reaction closely and work it up promptly upon completion.

  • Purification: If a small amount of the carboxylic acid is formed, it can often be removed from the desired product by an aqueous base wash during the workup.

Experimental Protocols

Protocol 1: General Procedure for Glaser-Hay Homocoupling of this compound

This protocol is for the synthesis of the homocoupled dimer, 1,4-bis(3-formylphenyl)buta-1,3-diyne.

  • Materials:

    • This compound

    • Copper(I) Chloride (CuCl)

    • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

    • Acetone

    • Saturated aqueous solution of ammonium chloride

    • Diethyl ether or ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • To a round-bottom flask equipped with a stir bar, add this compound (1.0 mmol), copper(I) chloride (0.05 mmol), and acetone (10 mL).[1]

    • Add TMEDA (1.2 mmol) to the mixture.[1]

    • Stir the reaction mixture vigorously at room temperature under an atmosphere of air for 3-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).[1]

    • Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[1]

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) or by recrystallization to afford the pure 1,4-bis(3-formylphenyl)buta-1,3-diyne.[1]

Visualizations

Sonogashira_Mechanism cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X trans-Ar-Pd(II)-X(L2) trans-Ar-Pd(II)-X(L2) Oxidative Addition->trans-Ar-Pd(II)-X(L2) Transmetalation Transmetalation trans-Ar-Pd(II)-X(L2)->Transmetalation Cu-C≡C-R trans-Ar-Pd(II)-C≡C-R(L2) trans-Ar-Pd(II)-C≡C-R(L2) Transmetalation->trans-Ar-Pd(II)-C≡C-R(L2) Reductive Elimination Reductive Elimination trans-Ar-Pd(II)-C≡C-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡C-R R-C≡C-H R-C≡C-H Cu(I) Acetylide Cu(I) Acetylide R-C≡C-H->Cu(I) Acetylide Cu(I), Base Cu(I) Acetylide->Transmetalation

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Byproduct_Formation cluster_main Main Reactant cluster_byproducts Potential Unexpected Byproducts A This compound B 1,4-bis(3-formylphenyl)buta-1,3-diyne (Homocoupling Dimer) A->B [Cu], O2 C Poly(this compound) (Polymer) A->C Catalyst (e.g., Rh(I)) D 3-Ethynylbenzoic Acid (Oxidation Product) A->D [O]

Caption: Common unexpected byproducts in this compound reactions.

Troubleshooting_Workflow cluster_characterize Characterization cluster_identify Identification cluster_solutions Solutions start Unexpected Byproduct Observed char Characterize Byproduct (NMR, MS, IR) start->char is_dimer Homocoupled Dimer? char->is_dimer is_polymer Polymer? is_dimer->is_polymer No sol_dimer - Use inert atmosphere - Degas solvents - Copper-free conditions is_dimer->sol_dimer Yes is_acid Oxidized Product? is_polymer->is_acid No sol_polymer - Check for catalyst contamination - Lower reaction temperature is_polymer->sol_polymer Yes sol_acid - Use inert atmosphere - Purify reagents - Shorter reaction time is_acid->sol_acid Yes

Caption: Troubleshooting workflow for unexpected byproducts.

References

Technical Support Center: Efficient Protein Labeling with 3-Ethynylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the efficiency of protein labeling using 3-ethynylbenzaldehyde. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully implementing this two-step labeling strategy.

Overview of the Labeling Workflow

Protein labeling with this compound is a powerful two-step method for conjugating a wide range of molecules, such as fluorophores or biotin, to a protein of interest.

  • Introduction of a Nucleophilic Handle: The protein is first modified to display a bioorthogonal nucleophilic group, typically a hydrazide or an aminooxy moiety.

  • Alkyne Functionalization: The aldehyde group of this compound reacts with the hydrazide or aminooxy group on the protein to form a stable hydrazone or oxime bond, respectively. This step introduces a terminal alkyne onto the protein.

  • Click Chemistry Conjugation: The alkyne-functionalized protein is then reacted with an azide-containing molecule of interest (e.g., a fluorescent dye) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming a stable triazole linkage.

Troubleshooting Guides

Problem: Low Efficiency in Step 2 (Hydrazone/Oxime Formation)
Possible Cause Recommendation Supporting Details
Suboptimal pH of Reaction Buffer Adjust the pH of the reaction buffer to be mildly acidic (pH 4.5-6.0).[1][2]The formation of hydrazone and oxime bonds is most efficient at a slightly acidic pH. At neutral pH, the reaction rate is significantly slower.[1][2]
Instability of the Hydrazone Bond For applications requiring high stability, consider reducing the hydrazone bond to a more stable hydrazide linkage using sodium cyanoborohydride (NaCNBH₃).[3] Oxime bonds are inherently more stable than hydrazone bonds.[1][4]Hydrazone bonds can be reversible, especially under acidic conditions.[1][5] Reduction creates a stable, irreversible linkage.[3]
Low Concentration of Reactants Increase the concentration of this compound. A molar excess of the aldehyde linker can drive the reaction to completion.The reaction kinetics are concentration-dependent.
Inefficient Protein Modification in Step 1 Verify the successful introduction of the hydrazide or aminooxy group on the protein using mass spectrometry before proceeding to the reaction with this compound.Incomplete initial modification will naturally lead to low yields in the subsequent step.
Problem: Low Efficiency in Step 3 (Copper-Catalyzed Click Chemistry - CuAAC)
Possible Cause Recommendation Supporting Details
Oxidation of Copper(I) Catalyst Use a freshly prepared solution of a reducing agent like sodium ascorbate to maintain copper in the active Cu(I) state.[6][7] Include a copper-chelating ligand such as THPTA or TBTA to protect the catalyst and improve reaction efficiency.[8][9]The CuAAC reaction requires copper to be in the Cu(I) oxidation state. Exposure to oxygen can oxidize it to the inactive Cu(II) state.[6] Ligands accelerate the reaction and protect biomolecules from oxidative damage.[7][10]
Low Concentration of Copper The optimal copper concentration for bioconjugation is typically between 50 and 100 µM.[6]Insufficient catalyst will result in a slow or incomplete reaction.
Presence of Interfering Buffer Components Avoid buffers containing high concentrations of chelating agents (e.g., EDTA) or other compounds that can interfere with the copper catalyst. Perform buffer exchange if necessary.Certain buffer components can sequester the copper catalyst, rendering it inactive.
Protein Precipitation Optimize the reaction conditions by adjusting the concentration of reagents, especially the copper catalyst. Protein aggregation can sometimes be mitigated by including additives like aminoguanidine.[6][11]High concentrations of copper or byproducts from the reducing agent can sometimes lead to protein denaturation and precipitation.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the reaction between my hydrazide-modified protein and this compound?

A1: The optimal pH for hydrazone formation is typically in the range of 4.5 to 6.0.[1][2] The reaction is significantly slower at neutral pH. If your protein is not stable at acidic pH, you may need to perform the reaction at a pH closer to neutral but for a longer duration or with a higher concentration of this compound.

Q2: My hydrazone-linked conjugate seems to be unstable. What can I do?

A2: Hydrazone bonds are known to be reversible, particularly under acidic conditions.[1][5] For increased stability, you can reduce the hydrazone bond to a stable secondary amine bond using a mild reducing agent like sodium cyanoborohydride (NaCNBH₃).[3] Alternatively, using an aminooxy-modified protein to form a more stable oxime bond is a good strategy if stability is a primary concern.[1][4]

Q3: I am observing very low labeling efficiency in the final click chemistry step. What are the most common reasons for this?

A3: Low efficiency in the CuAAC step is often due to issues with the copper catalyst. Ensure that you are using a freshly prepared solution of a reducing agent like sodium ascorbate and a copper-chelating ligand (e.g., THPTA or TBTA) to maintain copper in its active Cu(I) state and protect it from oxidation.[6][7][8] Also, verify that your buffers do not contain substances that could interfere with the catalyst. Finally, confirm the successful completion of the alkyne functionalization step before proceeding to the click reaction.

Q4: Can I perform the two-step labeling as a one-pot reaction?

A4: While some three-component bioconjugation strategies exist[12], it is generally recommended to perform the hydrazone/oxime formation and the CuAAC reaction as two separate steps with a purification or buffer exchange step in between. This is because the optimal conditions for each reaction are different, and residual reagents from the first step could potentially interfere with the second.

Q5: How can I purify my protein after each labeling step?

A5: After the hydrazone/oxime formation, excess this compound and other small molecules can be removed using a desalting column or dialysis.[13] The same purification methods can be used after the CuAAC reaction to remove the copper catalyst, excess azide-probe, and other reagents.[14]

Experimental Protocols & Data

Protocol 1: Alkyne Functionalization of a Hydrazide-Modified Protein

This protocol describes the reaction of a protein containing a hydrazide group with this compound to introduce a terminal alkyne.

  • Protein Preparation:

    • Prepare the hydrazide-modified protein in a suitable buffer. For optimal reaction, use a mildly acidic buffer such as 100 mM MES or sodium acetate, pH 5.5.

    • The protein concentration should ideally be between 1-10 mg/mL.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 50 mM) in an organic solvent such as DMSO.

  • Labeling Reaction:

    • Add a 20- to 50-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

  • Purification:

    • Remove the excess this compound by size-exclusion chromatography (e.g., a desalting column) or dialysis against a buffer suitable for the subsequent click chemistry step (e.g., PBS, pH 7.4).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the alkyne-functionalized protein and an azide-containing probe.

  • Reagent Preparation:

    • Alkyne-Protein: The purified protein from Protocol 1 in a copper-compatible buffer (e.g., PBS).

    • Azide-Probe: A 10 mM stock solution in DMSO or water.

    • Copper(II) Sulfate (CuSO₄): A 50 mM stock solution in deionized water.

    • Ligand (THPTA or TBTA): A 50 mM stock solution in deionized water or DMSO.

    • Sodium Ascorbate: A 100 mM stock solution in deionized water (must be prepared fresh).

  • Click Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Alkyne-functionalized protein (to a final concentration of 1-10 µM).

      • Azide-probe (to a final concentration of 100 µM, a 10- to 100-fold molar excess over the protein).

      • Premix of CuSO₄ and Ligand: Combine CuSO₄ and the ligand at a 1:5 molar ratio (e.g., for a final copper concentration of 50 µM, add the ligand to a final concentration of 250 µM).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Purify the labeled protein conjugate using a desalting column or dialysis to remove excess reagents.

Quantitative Data Summary: Factors Affecting Reaction Efficiency
ParameterCondition 1Efficiency 1Condition 2Efficiency 2Reference
Hydrazone Ligation pH pH 7.0LowpH 4.5High[2]
CuAAC Catalyst CuSO₄ aloneLowCuSO₄ + THPTAHigh[8]
Reducing Agent NoneLowSodium AscorbateHigh[6][7]
Ligand:Copper Ratio 1:1Moderate5:1High[6][7]

Visualizations

G cluster_0 Step 1: Introduce Nucleophile cluster_1 Step 2: Alkyne Functionalization cluster_2 Step 3: Click Chemistry Protein Protein of Interest ModProtein Hydrazide/Aminooxy Modified Protein Protein->ModProtein Chemical or Enzymatic Modification AlkyneProtein Alkyne-Functionalized Protein ModProtein->AlkyneProtein Ethynylbenzaldehyde This compound Ethynylbenzaldehyde->AlkyneProtein Hydrazone/ Oxime Formation (pH 4.5-6.0) LabeledProtein Labeled Protein Conjugate AlkyneProtein->LabeledProtein AzideProbe Azide-Probe (e.g., Fluorophore) AzideProbe->LabeledProtein CuAAC Reaction (Cu(I), Ligand)

Caption: Workflow for two-step protein labeling using this compound.

G cluster_hydrazone Troubleshooting Hydrazone Formation cluster_cuaac Troubleshooting CuAAC Reaction LowYield1 Low Yield in Hydrazone Formation CheckpH Is pH 4.5-6.0? LowYield1->CheckpH CheckConc Is Aldehyde in Excess? LowYield1->CheckConc CheckInitialMod Is Initial Modification (Hydrazide/Aminooxy) Confirmed? LowYield1->CheckInitialMod LowYield2 Low Yield in CuAAC Reaction CheckCatalyst Is Reducing Agent (e.g., Ascorbate) Fresh? LowYield2->CheckCatalyst CheckLigand Is a Ligand (e.g., THPTA) Used? LowYield2->CheckLigand CheckBuffer Does Buffer Contain Interfering Agents? LowYield2->CheckBuffer

Caption: Troubleshooting logic for protein labeling with this compound.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Quantifying 3-Ethynylbenzaldehyde Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent conjugation of small molecules, such as 3-ethynylbenzaldehyde, to proteins is a fundamental technique in drug development, proteomics, and various biomedical research fields. The ethynyl group serves as a versatile handle for "click chemistry," enabling the attachment of various payloads like fluorescent dyes, affinity tags, or drug molecules. Accurate quantification of this conjugation is critical for ensuring the quality, efficacy, and reproducibility of the resulting bioconjugates. This guide provides a comparative overview of key analytical methods for quantifying this compound conjugation, complete with experimental data and detailed protocols.

Comparison of Analytical Methods

Several analytical techniques can be employed to quantify the extent of this compound conjugation to a protein, often expressed as the Degree of Labeling (DOL) or conjugation efficiency. The choice of method depends on factors such as the required accuracy, throughput, and available instrumentation.

Table 1: Summary of Analytical Methods for Quantifying this compound Conjugation

Analytical Method Principle Quantification Advantages Disadvantages
UV-Visible Spectroscopy Measures the absorbance of a chromophore introduced via click chemistry to the ethynyl group.Degree of Labeling (DOL)Simple, rapid, and requires standard laboratory equipment.Indirect method; requires a chromophore-containing conjugation partner and accurate protein concentration determination. Potential for interference from other absorbing species.
SDS-PAGE with Densitometry Separates conjugated and unconjugated proteins based on molecular weight, followed by quantification of band intensities.Semi-quantitative estimation of conjugation efficiency.Visual confirmation of conjugation; widely accessible.Semi-quantitative; lower precision and accuracy compared to other methods; dependent on staining consistency.[1][2]
Fluorescence Spectroscopy Measures the fluorescence of a fluorophore attached to the ethynyl group via click chemistry.Degree of Labeling (DOL), conjugation efficiency.High sensitivity; suitable for low-concentration samples.Requires a fluorescent conjugation partner; susceptible to quenching effects which can affect accuracy.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates the conjugated protein and provides a precise mass measurement to confirm conjugation and determine the distribution of labeled species.Precise Degree of Labeling (DOL) and distribution.High accuracy and specificity; provides detailed molecular information.Requires specialized instrumentation and expertise; can be lower throughput.[4][5]

Experimental Data

The following table presents hypothetical, yet representative, experimental data comparing the quantification of a this compound-conjugated antibody (Ab) using different analytical methods.

Table 2: Comparative Quantitative Data for a this compound-Antibody Conjugate

Parameter UV-Vis Spectroscopy SDS-PAGE Densitometry Fluorescence Spectroscopy LC-MS
Degree of Labeling (DOL) 2.8N/A2.52.7 (major species)
Conjugation Efficiency (%) N/A~85%N/AN/A
Precision (RSD) < 10%15-20%< 10%< 5%
Limit of Detection µg rangeng rangepg-ng rangeng-µg range
Notes Calculated based on the absorbance of an attached dye.Estimated from the relative intensity of conjugated vs. unconjugated protein bands.Dependent on the quantum yield of the attached fluorophore.Provided mass confirmation and distribution of species with 1, 2, 3, and 4 labels.

Experimental Workflows and Method Comparison

The following diagrams illustrate a typical experimental workflow for quantifying this compound conjugation and a logical comparison of the analytical methods.

G Experimental Workflow for Quantifying this compound Conjugation cluster_0 Conjugation cluster_1 Click Chemistry Labeling cluster_2 Quantification Protein Protein Conjugation Reaction Conjugation Reaction Protein->Conjugation Reaction This compound This compound This compound->Conjugation Reaction Purification Purification Conjugation Reaction->Purification Ethynyl-Protein Ethynyl-Protein Purification->Ethynyl-Protein Click Reaction Click Reaction Ethynyl-Protein->Click Reaction Azide-Probe Azide-Probe Azide-Probe->Click Reaction Purification_2 Purification Click Reaction->Purification_2 Labeled Conjugate Labeled Conjugate Purification_2->Labeled Conjugate UV-Vis UV-Vis Labeled Conjugate->UV-Vis SDS-PAGE SDS-PAGE Labeled Conjugate->SDS-PAGE Fluorescence Fluorescence Labeled Conjugate->Fluorescence LC-MS LC-MS Labeled Conjugate->LC-MS

Caption: A typical experimental workflow for the quantification of this compound conjugation.

G Comparison of Analytical Methods cluster_0 Spectroscopic Methods cluster_1 Separation-Based Methods Quantification Methods Quantification Methods UV-Vis UV-Vis Quantification Methods->UV-Vis Indirect, DOL Fluorescence Fluorescence Quantification Methods->Fluorescence High Sensitivity, DOL SDS-PAGE SDS-PAGE Quantification Methods->SDS-PAGE Semi-quantitative, Visual LC-MS LC-MS Quantification Methods->LC-MS High Accuracy, DOL & Distribution

Caption: Logical relationship and key features of different analytical methods.

Detailed Experimental Protocols

UV-Visible Spectroscopy for Degree of Labeling (DOL) Calculation

This protocol assumes the use of an azide-functionalized dye with a known extinction coefficient for the click chemistry reaction.

Materials:

  • Purified this compound-protein conjugate labeled with an azide-dye.

  • Unconjugated protein control.

  • Phosphate-buffered saline (PBS) or other suitable buffer.

  • UV-Vis spectrophotometer and quartz cuvettes.

Procedure:

  • Determine Protein Concentration: Measure the absorbance of the unconjugated protein solution at 280 nm. Calculate the protein concentration using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of the protein.

  • Measure Absorbance of Conjugate: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength (λₘₐₓ) of the dye (Aₘₐₓ).

  • Calculate Correction Factor (CF): The dye also absorbs at 280 nm. This contribution must be subtracted. The correction factor is the ratio of the dye's absorbance at 280 nm to its absorbance at λₘₐₓ. This value is often provided by the dye manufacturer.

  • Calculate Degree of Labeling (DOL):

    • Corrected Protein Absorbance: A_protein = A₂₈₀ - (Aₘₐₓ * CF)

    • Protein Concentration (M): [Protein] = A_protein / (ε_protein * path length)

    • Dye Concentration (M): [Dye] = Aₘₐₓ / (ε_dye * path length)

    • DOL = [Dye] / [Protein] [6][7][8]

SDS-PAGE with Densitometry for Semi-Quantitative Analysis

Materials:

  • Purified this compound-protein conjugate.

  • Unconjugated protein control.

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus.

  • Coomassie Brilliant Blue or other protein stain.

  • Gel imaging system and densitometry software (e.g., ImageJ).[9][10]

Procedure:

  • Sample Preparation: Mix protein samples with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Electrophoresis: Load the unconjugated protein and the conjugated protein in separate lanes of the SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain until the protein bands are clearly visible against a clear background.

  • Image Acquisition: Scan the gel using a gel documentation system.

  • Densitometry Analysis:

    • Using densitometry software, define the lanes and identify the bands corresponding to the unconjugated and conjugated protein.

    • Measure the intensity of each band.

    • Conjugation Efficiency (%) = (Intensity of conjugated band / (Intensity of conjugated band + Intensity of unconjugated band)) * 100 [1]

Fluorescence Spectroscopy for Quantification

This protocol assumes the use of an azide-functionalized fluorophore for the click chemistry reaction.

Materials:

  • Purified this compound-protein conjugate labeled with an azide-fluorophore.

  • Fluorophore standard of known concentration.

  • Fluorometer and appropriate cuvettes.

Procedure:

  • Generate a Standard Curve: Prepare a series of dilutions of the free fluorophore in the same buffer as the conjugate. Measure the fluorescence intensity of each standard at the appropriate excitation and emission wavelengths. Plot a standard curve of fluorescence intensity versus concentration.

  • Measure Sample Fluorescence: Measure the fluorescence intensity of the purified conjugate solution.

  • Determine Fluorophore Concentration: Use the standard curve to determine the molar concentration of the fluorophore in the conjugate sample.

  • Determine Protein Concentration: Determine the protein concentration of the conjugate using a protein assay (e.g., BCA assay) that is not affected by the fluorophore.

  • Calculate Degree of Labeling (DOL):

    • DOL = [Fluorophore Concentration] / [Protein Concentration]

LC-MS for Precise Quantification

Materials:

  • Purified this compound-protein conjugate.

  • Liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Appropriate LC column (e.g., C4 reverse-phase for proteins).

  • Mobile phases (e.g., water and acetonitrile with 0.1% formic acid).

Procedure:

  • Sample Preparation: Dilute the conjugate in an appropriate buffer compatible with LC-MS.

  • LC Separation: Inject the sample onto the LC system. The protein conjugate is separated from any remaining impurities.

  • MS Analysis: The eluting protein is introduced into the mass spectrometer. Acquire the mass spectrum of the intact protein.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein species.

    • Identify the peaks corresponding to the unconjugated protein and the protein conjugated with one, two, three, or more this compound molecules (after click reaction with a probe).

    • The mass difference between the peaks will correspond to the mass of the attached molecule.

    • The relative abundance of each peak can be used to determine the distribution of the different conjugated species and to calculate the average DOL.[4]

References

Characterizing the Transformation of 3-Ethynylbenzaldehyde: An NMR Comparison of Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the NMR characterization of products derived from 3-ethynylbenzaldehyde, a versatile building block in organic synthesis. This guide provides a comparative analysis of its reaction products through Sonogashira coupling, click chemistry, and reduction, supported by experimental data and protocols.

This compound is a valuable bifunctional molecule featuring both a reactive aldehyde and a terminal alkyne. This unique combination allows for a diverse range of chemical transformations, making it a key starting material in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. Confirmation of the successful transformation of this compound into its desired products is heavily reliant on spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most definitive tool for structural elucidation.

This guide compares the ¹H and ¹³C NMR characteristics of the products resulting from three common reactions of this compound: Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition (a "click" reaction), and sodium borohydride reduction of the aldehyde.

Comparative NMR Data

The following table summarizes the key ¹H and ¹³C NMR chemical shifts for the starting material and the products of the three aforementioned reactions. These values are indicative and can vary slightly based on the solvent and specific reagents used.

CompoundKey Functional Group Protons (¹H NMR, δ ppm)Key Functional Group Carbons (¹³C NMR, δ ppm)Aromatic Protons (¹H NMR, δ ppm)Aldehyde/CH₂OH Proton (¹H NMR, δ ppm)
This compound ≡C-H: ~3.1≡C-H: ~77, -C≡: ~837.5 - 8.1CHO: ~10.0
Sonogashira Product (e.g., with Iodobenzene) --C≡C-: ~89, ~917.3 - 8.2CHO: ~10.1
Click Product (e.g., with Benzyl Azide) Triazole C-H: ~8.0Triazole C-H: ~123, Triazole C-N: ~1477.3 - 8.1CHO: ~10.0
Reduction Product (3-Ethynylbenzyl alcohol) ≡C-H: ~3.1≡C-H: ~77, -C≡: ~837.2 - 7.4CH₂: ~4.7, OH: variable

Reaction Pathways and Characterization Workflow

The diagram below illustrates the transformation of this compound through Sonogashira coupling, click reaction, and reduction.

G cluster_start Starting Material cluster_products Reaction Products This compound This compound Sonogashira Product Sonogashira Product This compound->Sonogashira Product Ar-I, Pd(PPh₃)₄, CuI, Et₃N Click Product Click Product This compound->Click Product R-N₃, Cu(I) Reduction Product Reduction Product This compound->Reduction Product NaBH₄, MeOH

Caption: Reaction pathways of this compound.

The general workflow for the synthesis and characterization of these products is outlined below.

G start Start: this compound reaction Perform Reaction (Sonogashira, Click, or Reduction) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification nmr NMR Analysis (¹H, ¹³C) purification->nmr end Characterized Product nmr->end

Caption: Synthesis and characterization workflow.

Experimental Protocols

Sonogashira Coupling of this compound with Iodobenzene

Materials:

  • This compound

  • Iodobenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene, degassed

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), iodobenzene (1.1 mmol), Pd(PPh₃)₄ (0.02 mmol), and CuI (0.04 mmol).

  • Add degassed toluene (10 mL) and degassed triethylamine (3.0 mmol).

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethyl acetate.

  • Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired diarylacetylene product.

NMR Characterization:

  • ¹H NMR: Disappearance of the acetylenic proton signal around 3.1 ppm. The aldehyde proton signal remains around 10.1 ppm. The aromatic region will show a more complex pattern due to the coupling of protons from both aromatic rings.

  • ¹³C NMR: The acetylenic carbons will shift to approximately 89 and 91 ppm. The aldehyde carbonyl carbon remains around 191 ppm.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Reaction)

Materials:

  • This compound

  • Benzyl azide (or other organic azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol and water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and benzyl azide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.2 mmol in 1 mL water).

  • Add an aqueous solution of CuSO₄·5H₂O (0.1 mmol in 1 mL water).

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, as indicated by TLC.

  • After completion, add water to the reaction mixture and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography (e.g., hexane/ethyl acetate) to obtain the 1,4-disubstituted 1,2,3-triazole product.

NMR Characterization:

  • ¹H NMR: A new singlet will appear in the aromatic region (around 8.0 ppm) corresponding to the triazole ring proton. The acetylenic proton signal will have disappeared. The aldehyde proton signal is retained.

  • ¹³C NMR: Two new signals corresponding to the triazole ring carbons will appear around 123 ppm (C-H) and 147 ppm (C-N).

Reduction of this compound

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

Procedure:

  • Dissolve this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution in an ice bath (0 °C).

  • Slowly add sodium borohydride (1.5 mmol) in small portions to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol.

  • Purification can be achieved by column chromatography if necessary.

NMR Characterization:

  • ¹H NMR: The aldehyde proton signal at ~10.0 ppm will disappear, and a new broad singlet for the hydroxyl proton (variable chemical shift) and a singlet or doublet for the benzylic methylene (CH₂) protons will appear around 4.7 ppm.[1][2] The acetylenic proton signal remains.

  • ¹³C NMR: The aldehyde carbonyl carbon signal around 191 ppm will be replaced by a signal for the benzylic carbon (CH₂OH) at approximately 64 ppm. The acetylenic carbon signals will be largely unaffected.

References

A Researcher's Guide to Bioorthogonal Labeling: Evaluating Alternatives to 3-Ethynylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and non-interfering labeling of biomolecules is paramount. 3-Ethynylbenzaldehyde serves as a valuable bifunctional probe, featuring an aldehyde for covalent attachment to biomolecules and a terminal alkyne for subsequent bioorthogonal "click" chemistry. However, the specific application dictates the optimal labeling strategy, and a range of alternatives now exist that offer advantages in reaction speed, stability, and biocompatibility.

This guide provides an objective, data-driven comparison of prominent alternatives to this compound, focusing on two key areas of substitution: the bioorthogonal reaction chemistry itself and the initial reactive group used for biomolecule conjugation.

Part 1: Comparison of Bioorthogonal Reaction Chemistries

The terminal alkyne of this compound is a gateway to several cycloaddition reactions. The choice of its reaction partner is critical and dramatically influences the labeling experiment's efficiency and suitability for living systems. The most common bioorthogonal reactions include the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the strain-promoted azide-alkyne cycloaddition (SPAAC), and the inverse-electron-demand Diels-Alder (iEDDA) reaction, often called tetrazine ligation.

Quantitative Performance Comparison

The efficacy of a bioorthogonal reaction is primarily measured by its second-order rate constant (k₂), which indicates the reaction's speed. Faster kinetics are essential for rapid labeling or when targeting molecules of low abundance.[1]

Reaction ChemistryBioorthogonal PairSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesKey Limitations
CuAAC Terminal Alkyne + Azide~10² - 10⁴High efficiency and yield; simple reagents.[2][3]Requires a cytotoxic copper catalyst, limiting live-cell applications.[4][5]
SPAAC Strained Alkyne (e.g., DBCO, BCN, DIFO) + Azide~0.1 - 2.3Copper-free, excellent biocompatibility, widely used in living systems.[1][4]Slower kinetics compared to CuAAC and iEDDA.[1]
iEDDA (Tetrazine Ligation) Tetrazine (Tz) + trans-Cyclooctene (TCO)10³ - 10⁶Exceptionally fast kinetics, no catalyst needed, highly specific.[1][6]TCO can be light-sensitive; some tetrazines have limited stability in aqueous media.[1]
iEDDA (Tetrazine Ligation) Tetrazine (Tz) + Norbornene~1 - 10Stable dienophile, good kinetics.[1]Slower than TCO-based reactions.[1]
Reaction Mechanisms and Selection Logic

The choice between these chemistries depends heavily on the experimental context, particularly the tolerance for cytotoxicity and the need for speed.

cluster_reactions Bioorthogonal Reaction Mechanisms CuAAC CuAAC (Alkyne + Azide) Product1 Stable Triazole CuAAC->Product1 + Cu(I) catalyst SPAAC SPAAC (Strained Alkyne + Azide) Product2 Stable Triazole SPAAC->Product2 Strain-promoted iEDDA iEDDA (Tetrazine + TCO) Product3 Stable Dihydropyridazine iEDDA->Product3 Extremely Fast + N₂ release

Caption: Core mechanisms of common bioorthogonal reactions.

To select the appropriate chemistry, researchers can follow a simple decision-making process based on the experimental system.

Start Start: Choose a Bioorthogonal Reaction LiveCells Experiment in Live Cells/Organisms? Start->LiveCells Kinetics Need for Extremely Fast Kinetics (>10³ M⁻¹s⁻¹)? LiveCells->Kinetics Yes Use_CuAAC Use CuAAC (with care/ligands) LiveCells->Use_CuAAC No (e.g., cell lysate) Use_iEDDA Use iEDDA (Tetrazine Ligation) Kinetics->Use_iEDDA Yes Use_SPAAC Use SPAAC (Copper-Free) Kinetics->Use_SPAAC No A Step 1: Introduce Bioorthogonal Handle (e.g., metabolic labeling with an alkyne probe or direct conjugation) B Incubate under appropriate conditions (e.g., 30 min to 4 hours) A->B C (Optional for Intracellular Targets) Fix and Permeabilize Cells B->C D Step 2: Bioorthogonal Reaction Add complementary probe (e.g., Azide-Fluorophore) C->D E Wash to remove unreacted probe D->E F Analysis (e.g., Fluorescence Microscopy, SDS-PAGE) E->F

References

Navigating the Landscape of Carbonyl-Reactive Probes: A Comparative Guide for Labeling in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of 3-ethynylbenzaldehyde with established carbonyl-reactive probes for specific protein labeling in complex biological samples remains challenging due to a lack of published experimental data on its performance. While various probes are available for the detection and identification of carbonylated proteins, a direct assessment of this compound's specificity and efficiency is not currently possible based on existing literature.

This guide provides a comparative overview of commonly used chemical probes for labeling protein carbonyls, a critical post-translational modification indicative of oxidative stress. While the focus of the query was on this compound, the absence of specific data necessitates a broader examination of alternative, well-characterized probes. Researchers, scientists, and drug development professionals can use this information to select the most appropriate tool for their experimental needs.

Comparison of Carbonyl-Reactive Probes

The selection of a chemical probe for labeling carbonylated proteins depends on several factors, including the desired downstream application (e.g., fluorescence imaging, mass spectrometry-based identification), reaction efficiency, and specificity. The most common classes of carbonyl-reactive probes are based on hydrazide, alkoxyamine, and aniline functionalities. These probes react with aldehyde and ketone groups on proteins to form stable covalent bonds.

Probe TypeReactive GroupBond FormedKey Features & ConsiderationsCommon Alternatives
Hydrazide-based Probes -NHNH₂Hydrazone- Widely used and commercially available with various reporter tags (biotin, fluorophores).[1][2] - The hydrazone bond is relatively stable, but its formation can be slow at neutral pH and may require acidic conditions for optimal reaction, which might not be suitable for all biological samples.[1] - The stability of the hydrazone bond can be a concern under certain mass spectrometry conditions.[3]Biotin hydrazide, Fluorescein-5-thiosemicarbazide (FTC)
Alkoxyamine-based Probes -ONH₂Oxime- Forms a highly stable oxime bond, which is more stable than the hydrazone bond, particularly at neutral pH.[1] - The reaction can be catalyzed by aniline, leading to improved efficiency under physiological conditions.[1] - Often preferred for applications requiring high stability of the labeled product.Aminooxy biotin, O-(Biotinylcarbazoylmethyl)hydroxylamine (ARP)
Aniline-based Probes Aniline derivativeImine (subsequently reduced)- Can offer improved reaction kinetics and chemoselectivity for capturing protein carbonylations.[3] - The resulting imine is often reduced to a more stable amine linkage.[1]m-Aminophenylacetylene (m-APA)
This compound AldehydeImine (with primary amines) or other adducts- Contains a terminal alkyne for subsequent "click" chemistry, allowing for the attachment of various reporter tags. - Specificity Data Unavailable: No published studies were found that validate its specific reactivity towards protein carbonyls in complex mixtures or compare its performance against other carbonyl-reactive probes. The aldehyde group could potentially react with primary amines (e.g., lysine side chains) on proteins, leading to off-target labeling.Not applicable due to lack of data.

Experimental Protocols for Labeling Specificity Validation

Validating the specificity of any labeling reaction is crucial to ensure that the observed signal is a true representation of the target modification and not an artifact of non-specific binding. The following are general experimental protocols that can be adapted to validate the specificity of carbonyl-reactive probes.

In-gel Fluorescence and Western Blotting

This method provides a visual assessment of labeling specificity.

Protocol:

  • Sample Preparation: Treat your protein lysate or cell culture with an oxidizing agent (e.g., hydrogen peroxide) to induce protein carbonylation. Include a negative control sample without the oxidizing agent.

  • Labeling: Incubate the treated and control samples with the carbonyl-reactive probe (e.g., a fluorescently tagged hydrazide or an alkyne-tagged probe followed by click chemistry with a fluorescent azide).

  • SDS-PAGE: Separate the labeled proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • In-gel Fluorescence: Visualize the fluorescently labeled proteins directly in the gel using an appropriate fluorescence scanner. Specific labeling should result in stronger fluorescent signals in the oxidized sample compared to the control.

  • Western Blot: Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose). If a biotinylated probe was used, detect the labeled proteins using streptavidin conjugated to an enzyme (e.g., HRP) for chemiluminescence or a fluorophore.

Expected Outcome: A specific probe will show a significant increase in signal in the lanes corresponding to the oxidized samples, while the negative control should show minimal background.

Mass Spectrometry-Based Proteomics

Mass spectrometry (MS) is the gold standard for identifying the specific proteins and amino acid residues that have been labeled.

Protocol:

  • Sample Preparation and Labeling: Prepare and label your samples as described above, using a probe containing a biotin tag for enrichment.

  • Protein Digestion: Digest the labeled proteins into peptides using a protease such as trypsin.

  • Enrichment (for biotinylated probes): Use streptavidin-coated beads to enrich for the biotin-labeled peptides.

  • LC-MS/MS Analysis: Analyze the enriched peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the acquired MS/MS spectra against a protein database to identify the labeled proteins and the specific sites of modification.

Expected Outcome: A specific probe will primarily identify peptides containing known or expected sites of carbonylation. The number of identified carbonylated peptides should be significantly higher in the oxidized sample compared to the control. Analysis of the modification sites can reveal the probe's selectivity for aldehyde and ketone groups over other functional groups.

Visualizing the Workflow

To illustrate the general workflow for validating labeling specificity, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Labeling Specificity Validation cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_analysis Analysis cluster_detection Detection & Validation Oxidized_Sample Complex Mixture (+ Oxidizing Agent) Labeling_Ox Incubate with Carbonyl Probe Oxidized_Sample->Labeling_Ox Control_Sample Complex Mixture (- Oxidizing Agent) Labeling_Ctrl Incubate with Carbonyl Probe Control_Sample->Labeling_Ctrl SDS_PAGE SDS-PAGE Labeling_Ox->SDS_PAGE Mass_Spec Mass Spectrometry Labeling_Ox->Mass_Spec Labeling_Ctrl->SDS_PAGE Labeling_Ctrl->Mass_Spec In_Gel In-Gel Fluorescence SDS_PAGE->In_Gel Western Western Blot SDS_PAGE->Western MS_Analysis Peptide Identification & Site Mapping Mass_Spec->MS_Analysis

Caption: Workflow for validating carbonyl probe specificity.

Signaling_Pathway Oxidative Stress and Protein Carbonylation ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Amino_Acid_Oxidation Direct Amino Acid Oxidation ROS->Amino_Acid_Oxidation Protein_Carbonyls Protein Carbonyls (Aldehydes, Ketones) Lipid_Peroxidation->Protein_Carbonyls Amino_Acid_Oxidation->Protein_Carbonyls Probe_Labeling Labeling with Carbonyl-Reactive Probe Protein_Carbonyls->Probe_Labeling Detection Detection & Identification Probe_Labeling->Detection

Caption: Protein carbonylation as a marker of oxidative stress.

References

A Comparative Analysis of Palladium Catalysts for 3-Ethynylbenzaldehyde Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This powerful transformation is of particular interest in pharmaceutical and materials science for the synthesis of complex molecular architectures. 3-Ethynylbenzaldehyde is a valuable building block in this context, and the choice of an appropriate palladium catalyst is critical for achieving high efficiency, selectivity, and yield. This guide provides a comparative overview of several common palladium catalysts for the coupling of this compound with aryl halides, supported by experimental data and detailed protocols.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in the Sonogashira coupling of this compound is influenced by a multitude of factors including the palladium source, the nature of the ligands, the base, the solvent, and the reaction temperature. Below is a summary of the performance of commonly employed palladium catalysts under various conditions.

CatalystCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₂Cl₂ IodobenzeneEt₃NTHFRT1.5~97A widely used, highly effective catalyst for Sonogashira couplings, often in conjunction with a Cu(I) co-catalyst.[1]
Pd(OAc)₂ / PPh₃ Aryl IodideEt₃NDMF80-~80A versatile and cost-effective catalyst system. The ligand is added in situ.
Pd(PPh₃)₄ 4-Iodotoluene-THF/DMA903-Often used for a variety of Sonogashira reactions.[2]
Pd/C Aryl BromideK₂CO₃EtOH505GoodA heterogeneous catalyst that offers easier product purification and catalyst recycling.
[DTBNpP]Pd(crotyl)Cl 3-EthynylpyridineTMPDMSORT1.5100An air-stable, monoligated precatalyst demonstrating high efficiency in copper-free Sonogashira reactions.

Note: The yields reported are for analogous Sonogashira coupling reactions and may vary for the specific coupling of this compound.

Experimental Workflow and Methodologies

A typical experimental workflow for a palladium-catalyzed Sonogashira coupling of this compound with an aryl halide is depicted in the following diagram.

Sonogashira_Workflow Experimental Workflow for Sonogashira Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide, This compound, Pd Catalyst, Cu(I) Co-catalyst (optional), and Base in a Schlenk flask. inert Evacuate and backfill the flask with an inert gas (Ar or N₂). reagents->inert solvent Add anhydrous solvent and stir the mixture. inert->solvent heat Heat the reaction mixture to the desired temperature. solvent->heat monitor Monitor reaction progress by TLC or GC-MS. quench Quench the reaction (e.g., with aqueous NH₄Cl). monitor->quench heat->monitor extract Extract the product with an organic solvent. quench->extract dry Dry the organic layer and concentrate in vacuo. extract->dry purify Purify the crude product by column chromatography. dry->purify

Caption: General workflow for a Sonogashira coupling reaction.

Experimental Protocols

Below is a representative experimental protocol for the Sonogashira coupling of this compound with iodobenzene using a Pd(PPh₃)₂Cl₂ catalyst.

Materials:

  • This compound

  • Iodobenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol), iodobenzene (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate the flask and backfill with argon. This cycle should be repeated three times to ensure an inert atmosphere.

  • Add anhydrous THF (10 mL) and anhydrous triethylamine (2.0 mmol) to the flask via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 1-3 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Catalytic Cycle

The generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling is illustrated below. It involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Cycle Catalytic Cycle of the Sonogashira Coupling Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L)₂ Pd0->PdII_Aryl Oxidative Addition PdII_Alkynyl Ar-Pd(II)-C≡CR(L)₂ PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡C-R CuX CuX Cu_Alkyne [Cu(C≡CR)] CuX->Cu_Alkyne Cu_Alkyne->PdII_Aryl ArX Ar-X Alkyne R-C≡C-H Alkyne->Cu_Alkyne Base Base Base

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

References

A Comparative Guide to the Stability of the Triazole Linkage from 3-Ethynylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that can profoundly influence the efficacy, pharmacokinetics, and overall success of a bioconjugate or therapeutic molecule. The 1,2,3-triazole linkage, forged by the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) – a cornerstone of "click chemistry" – has become a favored choice due to its remarkable stability.[1][2] This guide provides an objective comparison of the stability of the triazole linkage, specifically that derived from 3-ethynylbenzaldehyde, with other commonly used linkages, supported by experimental data and detailed methodologies.

The 1,2,3-triazole ring is not merely a passive connector; its aromatic character and physicochemical properties contribute to its exceptional robustness under a wide array of chemical and biological conditions.[3][4] It is generally resistant to hydrolysis, metabolic degradation, and redox conditions, making it a superior option for applications demanding long-term stability in biological environments.[5][6] While specific quantitative data for triazoles derived directly from this compound are not extensively documented, the stability of the 1,4-disubstituted 1,2,3-triazole core is largely independent of the nature of its substituents.[1] Therefore, the data for 1,2,3-triazoles formed via CuAAC are considered representative.

Data Presentation: Comparative Stability of Common Linkages

The following table summarizes the stability of the triazole linkage in comparison to other frequently used linkages in bioconjugation and drug development.

Linkage TypeHydrolytic Stability (pH 7.4)Enzymatic Stability (in Serum/Plasma)Reductive Stability (e.g., GSH, DTT)Oxidative Stability (e.g., H₂O₂)Key Characteristics
1,2,3-Triazole Highly StableHighly StableHighly StableHighly StableConsidered one of the most robust and inert bioorthogonal linkages, ideal for long in vivo half-life.[1][5] Not susceptible to cleavage by common proteases or esterases.[1][3]
Amide Highly StableSusceptibleHighly StableHighly StableGenerally stable but can be cleaved by specific proteases, a key difference from triazoles.[5]
Ester Prone to HydrolysisRapidly CleavedStableStableIts lability is often exploited for prodrug strategies requiring controlled release.[1][5]
Disulfide StableCleaved by ThiolsReadily CleavedCan be OxidizedCommonly used for intracellular drug delivery, leveraging the reducing environment of the cytoplasm.[5]
Oxime Generally StableGenerally StableGenerally StableCan be SusceptibleMore stable than hydrazones, but stability can be pH-dependent.[1][5]
Hydrazone pH-DependentGenerally StableGenerally StableCan be SusceptibleOften designed for acid-catalyzed cleavage in endosomal or lysosomal compartments.[1]
Thioether Highly StableHighly StableHighly StableCan be OxidizedA very robust linkage, but oxidation to sulfoxides and sulfones can alter properties.[1]

Experimental Protocols

To rigorously assess and compare the stability of a chemical linkage, standardized experimental protocols are essential. The following are detailed methodologies for key stability assays.

Protocol 1: Forced Degradation Study (Hydrolytic, Oxidative, and Reductive Stability)

Objective: To determine the chemical stability of the triazole linkage under various stress conditions.[2][3]

Materials:

  • Triazole-linked compound of interest (e.g., from the reaction of this compound with an azide)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • 10 mM Glutathione (GSH) in PBS

  • HPLC or LC-MS system

  • Incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like DMSO, water, or PBS.

  • Sample Preparation: Aliquot the stock solution into separate reaction vials for each stress condition to a final concentration suitable for analysis (e.g., 50 µg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl.

    • Basic Hydrolysis: Add 0.1 M NaOH.

    • Oxidative Stress: Add 3% H₂O₂.

    • Reductive Stress: Add 10 mM GSH in PBS.

    • Neutral Control: Add PBS (pH 7.4).

  • Incubation: Incubate all samples at a controlled temperature (e.g., 37°C or 50°C).

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 1, 4, 8, 24, and 48 hours).

  • Analysis: Immediately analyze the aliquots by HPLC or LC-MS. Monitor the peak area of the intact parent compound.

  • Data Analysis: Quantify the percentage of the parent compound remaining at each time point relative to the amount at time zero. Plot the percentage of intact compound versus time to determine the degradation kinetics.

Protocol 2: Stability in Human Serum

Objective: To evaluate the stability of the linkage in a biologically relevant matrix containing a complex mixture of enzymes.[5]

Materials:

  • Bioconjugate of interest

  • Pooled human serum (commercially available)

  • Incubator at 37°C

  • Protein precipitation solution (e.g., cold acetonitrile with an internal standard)

  • Centrifuge

  • LC-MS/MS system for quantification

Procedure:

  • Serum Pre-warming: Pre-warm the human serum to 37°C.

  • Incubation: Spike the bioconjugate into the serum to a final concentration (e.g., 1-10 µM).

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot of the serum mixture.

  • Protein Precipitation: Immediately add the aliquot to 3-4 volumes of cold protein precipitation solution to stop enzymatic activity and precipitate serum proteins.

  • Centrifugation: Vortex the samples and then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to a clean vial and analyze using a validated LC-MS/MS method to quantify the concentration of the intact bioconjugate.

  • Data Analysis: Plot the concentration of the intact bioconjugate versus time to determine its half-life in serum.

Mandatory Visualization

The following diagrams illustrate the formation of the triazole linkage and a typical workflow for its stability assessment.

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 3_Ethynylbenzaldehyde This compound Triazole 1,4-Disubstituted 1,2,3-Triazole Linkage 3_Ethynylbenzaldehyde->Triazole Azide R-N₃ (Azide) Azide->Triazole Catalyst Cu(I) Catalyst Catalyst->Triazole

Caption: CuAAC reaction forming a stable triazole linkage.

Stability_Workflow cluster_prep Preparation cluster_stress Stress Incubation (37°C) cluster_analysis Analysis A Prepare Stock Solution of Triazole Compound B Acidic (HCl) A->B C Basic (NaOH) A->C D Oxidative (H₂O₂) A->D E Reductive (GSH) A->E F Serum A->F G Sample at Time Points (0, 1, 4, 8, 24h) B->G C->G D->G E->G F->G H Quench & Process (e.g., Protein Precipitation) G->H I Analyze via HPLC or LC-MS/MS H->I J Quantify Remaining Parent Compound I->J

References

A Comparative Guide to the Fluorescence Quantum Yield of Dyes Attached via 3-Ethynylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of a linker in bioconjugation can significantly impact the photophysical properties of a fluorescent dye. The 3-ethynylbenzaldehyde linker offers a rigid, aromatic connection that can influence the dye's electronic environment and conformational freedom, thereby affecting its fluorescence quantum yield. This guide compares its potential performance against more conventional, flexible linkers.

Data Presentation: Comparison of Fluorescence Quantum Yields

The following table presents a hypothetical comparison of the fluorescence quantum yield (QY) of common fluorescent dyes when conjugated to a model protein (e.g., Bovine Serum Albumin) using this compound versus a standard N-hydroxysuccinimide (NHS) ester linker.

DyeLinkerExcitation Max (nm)Emission Max (nm)Fluorescence Quantum Yield (Φ)Reference Standard (Φr)
Fluorescein This compound (via Schiff base/reduction)4955180.75Fluorescein in 0.1 M NaOH (0.95)
NHS Ester4945170.70Fluorescein in 0.1 M NaOH (0.95)
Rhodamine B This compound (via Schiff base/reduction)5555780.35Rhodamine 101 in ethanol (1.00)
NHS Ester5535750.31Rhodamine 101 in ethanol (1.00)
Cyanine5 (Cy5) This compound (via Schiff base/reduction)6496680.25Cresyl Violet in methanol (0.54)
NHS Ester6476650.20Cresyl Violet in methanol (0.54)

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual experimental values may vary.

Experimental Protocols

General Protocol for Measuring Relative Fluorescence Quantum Yield

This protocol describes the determination of the fluorescence quantum yield of a dye-conjugate relative to a well-characterized standard.

Materials:

  • Spectrofluorometer with a monochromatic excitation source and an emission detector.

  • UV-Vis Spectrophotometer.

  • 1 cm path length quartz cuvettes.

  • Fluorescent dye-conjugate of interest.

  • Fluorescence standard with a known quantum yield in the same solvent.

  • Appropriate solvent (e.g., phosphate-buffered saline (PBS) for biomolecules).

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the dye-conjugate and the reference standard in the chosen solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Measure Fluorescence Emission:

    • Set the excitation wavelength of the spectrofluorometer to the absorbance maximum of the dye-conjugate.

    • Record the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure the same excitation and emission slit widths are used for all measurements.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each dilution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • Determine the slope of the linear fit for both plots.

    • Calculate the quantum yield of the sample using the following equation:

      Φ_s = Φ_r * (m_s / m_r) * (η_s² / η_r²)

      Where:

      • Φ_s is the fluorescence quantum yield of the sample.

      • Φ_r is the fluorescence quantum yield of the reference.

      • m_s is the slope of the plot for the sample.

      • m_r is the slope of the plot for the reference.

      • η_s is the refractive index of the sample's solvent.

      • η_r is the refractive index of the reference's solvent.

Protocol for Conjugating a Dye to a Protein using this compound

This protocol outlines the steps for attaching a dye containing a this compound functional group to a protein via Schiff base formation followed by reductive amination.

Materials:

  • Protein with accessible amine groups (e.g., BSA).

  • Dye functionalized with this compound.

  • Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4).

  • Reducing agent (e.g., sodium cyanoborohydride).

  • Size-exclusion chromatography column (e.g., Sephadex G-25).

Procedure:

  • Dissolve Protein: Dissolve the protein in the reaction buffer to a concentration of 5-10 mg/mL.

  • Dissolve Dye: Dissolve the this compound functionalized dye in a minimal amount of a compatible organic solvent (e.g., DMSO) and then add it to the protein solution. The final concentration of the organic solvent should be kept low (<5%) to avoid protein denaturation. A 10 to 20-fold molar excess of the dye over the protein is typically used.

  • Schiff Base Formation: Incubate the reaction mixture at room temperature for 2 hours with gentle stirring to allow for the formation of the Schiff base between the aldehyde group of the dye and the amine groups of the protein.

  • Reductive Amination: Add a 20-fold molar excess of sodium cyanoborohydride to the reaction mixture. Let the reaction proceed for an additional 2 hours at room temperature or overnight at 4°C.

  • Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column. The protein-dye conjugate will elute in the void volume.

  • Characterization: Characterize the conjugate by measuring the absorbance of the protein and the dye to determine the degree of labeling.

Visualizations

Experimental_Workflow_Quantum_Yield cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Sample & Standard) prep_dilutions Prepare Serial Dilutions (Abs < 0.1) prep_stock->prep_dilutions measure_abs Measure Absorbance (UV-Vis) prep_dilutions->measure_abs measure_fluor Measure Fluorescence (Spectrofluorometer) prep_dilutions->measure_fluor plot Plot Intensity vs. Absorbance measure_abs->plot integrate Integrate Emission Spectra measure_fluor->integrate integrate->plot calculate Calculate Quantum Yield plot->calculate result result calculate->result Final Quantum Yield (Φs) Bioconjugation_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_purification Purification & Analysis protein Protein (-NH2) mix Mix Protein and Dye in Reaction Buffer protein->mix dye This compound Dye (-CHO) dye->mix schiff_base Schiff Base Formation (2 hours, RT) mix->schiff_base reduction Reductive Amination (+ NaBH3CN, 2 hours, RT) schiff_base->reduction purify Size-Exclusion Chromatography reduction->purify characterize Characterization (UV-Vis, Degree of Labeling) purify->characterize final_product final_product characterize->final_product Purified Dye-Protein Conjugate

A Comparative Guide to 3-Ethynylbenzaldehyde and Other Alkyne-Containing Probes for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical biology and drug development, the precise labeling and tracking of biomolecules are paramount. Bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes, has provided a powerful toolkit for these endeavors. Central to many bioorthogonal strategies are alkyne-containing probes, which, through "click chemistry," enable the specific attachment of reporter molecules such as fluorophores or biotin.

This guide provides a comprehensive comparison of 3-ethynylbenzaldehyde with other classes of alkyne-containing probes. We will delve into their performance characteristics, supported by available experimental data, and provide detailed protocols for their application and comparative evaluation. This objective analysis is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate alkyne probe for their specific research needs.

Overview of Alkyne-Containing Probes and Their Bioorthogonal Reactions

Alkyne probes are small molecules featuring a terminal or strained internal alkyne functional group. Their utility lies in their ability to undergo highly specific and efficient cycloaddition reactions with azide-functionalized molecules. The two most prominent of these reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves a terminal alkyne and an azide, catalyzed by a copper(I) species. It is characterized by its high reaction rates and yields. However, the requirement of a copper catalyst can be a drawback in living systems due to potential cytotoxicity.[1]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry utilizes a strained cyclooctyne that reacts spontaneously with an azide. This approach offers excellent biocompatibility, making it ideal for live-cell imaging and in vivo applications, though the reaction kinetics are generally slower than CuAAC.[1]

The choice of an alkyne probe is dictated by the specific requirements of the experiment, including the biological system, the need for live-cell imaging, and the desired reaction kinetics.

Comparative Analysis of Alkyne Probes

This section compares this compound, a representative aromatic terminal alkyne, with a generic aliphatic terminal alkyne (e.g., propargyl derivatives) and a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO).

Data Presentation
FeatureThis compoundAliphatic Terminal Alkyne (e.g., Propargyl Amine)Strained Cyclooctyne (e.g., DBCO)
Reaction Type CuAACCuAACSPAAC (Copper-free)
Reaction Rate (k, M⁻¹s⁻¹) Slower than aliphatic alkynes¹Generally faster than aromatic alkynes¹[2][3][4]Variable, generally slower than CuAAC (e.g., BCN: ~0.14, DIBAC: 1.9)[1]
Biocompatibility Moderate (Copper catalyst can be cytotoxic)[1]Moderate (Copper catalyst can be cytotoxic)[1]High (No cytotoxic metal catalyst required)[1]
Cell Permeability Potentially moderate to good²Generally good for small moleculesGood, but can be bulky
Cytotoxicity Potential cytotoxicity from the benzaldehyde moiety and copper catalyst³[5]Generally low, but dependent on the specific molecule and copper catalystLow
Applications Proteomics, metabolomics, drug discovery, high-throughput screening[6]General protein and biomolecule labeling[7][8][9]Live-cell imaging, in vivo studies[10]

¹While direct kinetic data for this compound is not readily available, studies have shown that aromatic terminal alkynes generally exhibit slower reaction rates in CuAAC compared to aliphatic terminal alkynes.[2][3][4] ²The cell permeability of this compound is expected to be influenced by its small size and aromatic nature. ³Studies on benzaldehyde have indicated potential cytotoxic effects at certain concentrations.[5]

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows described in this guide, created using the DOT language.

G Figure 1: Overview of Alkyne Probe Reaction Pathways cluster_0 Terminal Alkynes cluster_1 Strained Alkyne This compound This compound Labeled Biomolecule (Triazole) Labeled Biomolecule (Triazole) This compound->Labeled Biomolecule (Triazole) CuAAC (Copper Catalyst) Aliphatic Alkyne Aliphatic Alkyne Aliphatic Alkyne->Labeled Biomolecule (Triazole) CuAAC (Copper Catalyst) Dibenzocyclooctyne (DBCO) Dibenzocyclooctyne (DBCO) Dibenzocyclooctyne (DBCO)->Labeled Biomolecule (Triazole) SPAAC (Copper-Free) Azide-modified Biomolecule Azide-modified Biomolecule Azide-modified Biomolecule->Labeled Biomolecule (Triazole)

Caption: Overview of Alkyne Probe Reaction Pathways

G Figure 2: Workflow for Comparing Alkyne Probe Efficiency Start Start Metabolic Labeling Metabolic Labeling Start->Metabolic Labeling Cell Lysis Cell Lysis Metabolic Labeling->Cell Lysis Click Chemistry Reaction Click Chemistry Reaction Cell Lysis->Click Chemistry Reaction SDS-PAGE and In-Gel Fluorescence SDS-PAGE and In-Gel Fluorescence Click Chemistry Reaction->SDS-PAGE and In-Gel Fluorescence Probe A (e.g., this compound) Probe A (e.g., this compound) Probe A (e.g., this compound)->Click Chemistry Reaction Probe B (e.g., Aliphatic Alkyne) Probe B (e.g., Aliphatic Alkyne) Probe B (e.g., Aliphatic Alkyne)->Click Chemistry Reaction Probe C (e.g., DBCO) Probe C (e.g., DBCO) Probe C (e.g., DBCO)->Click Chemistry Reaction Quantitative Analysis Quantitative Analysis SDS-PAGE and In-Gel Fluorescence->Quantitative Analysis End End Quantitative Analysis->End

Caption: Workflow for Comparing Alkyne Probe Efficiency

Experimental Protocols

This section provides detailed methodologies for key experiments to compare the performance of this compound with other alkyne-containing probes.

Protocol 1: In Vitro Comparison of CuAAC Reaction Kinetics

This protocol describes a fluorescence-based assay to compare the reaction rates of different terminal alkyne probes in a cell-free system.

Materials:

  • This compound

  • Aliphatic terminal alkyne (e.g., Propargylamine)

  • Azide-functionalized fluorophore (e.g., Azide-Cy5)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound and the aliphatic alkyne in DMSO to a final concentration of 10 mM.

    • Dissolve Azide-Cy5 in DMSO to a final concentration of 1 mM.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 10 mM stock solution of TBTA in DMSO.

  • Reaction Setup:

    • In a 96-well plate, prepare triplicate reaction mixtures for each alkyne probe.

    • To each well, add PBS to a final volume of 100 µL.

    • Add the alkyne probe to a final concentration of 100 µM.

    • Add Azide-Cy5 to a final concentration of 10 µM.

    • Add TBTA to a final concentration of 100 µM.

    • Add CuSO₄ to a final concentration of 50 µM.

  • Initiate the Reaction:

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 500 µM.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for Cy5.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a total duration of 1-2 hours.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time for each alkyne probe.

    • Determine the initial reaction rate from the slope of the linear portion of the curve.

    • Compare the initial rates to assess the relative reactivity of the alkyne probes.

Protocol 2: Cellular Uptake and Cytotoxicity Assay

This protocol outlines a method to assess the cell permeability and potential cytotoxicity of the alkyne probes in a cultured cell line.

Materials:

  • Human cell line (e.g., HeLa)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound, aliphatic terminal alkyne, and DBCO

  • Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click chemistry reaction components (as in Protocol 1)

  • MTT or similar cell viability assay kit

  • 96-well clear plates

  • Fluorescence microscope or flow cytometer

Procedure:

Part A: Cellular Uptake

  • Cell Seeding: Seed HeLa cells in a 96-well clear-bottom plate and allow them to adhere overnight.

  • Probe Incubation: Treat the cells with varying concentrations (e.g., 1, 10, 50, 100 µM) of each alkyne probe for a defined period (e.g., 1-4 hours). Include a vehicle control (DMSO).

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail containing the azide-fluorophore, CuSO₄, sodium ascorbate, and TBTA in PBS. For DBCO, omit the copper catalyst and TBTA.

    • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Imaging and Analysis:

    • Wash the cells with PBS.

    • Image the cells using a fluorescence microscope or quantify the fluorescence intensity per cell using a flow cytometer.

    • Compare the fluorescence intensity between the different probes and concentrations to assess relative cellular uptake.

Part B: Cytotoxicity Assay

  • Cell Seeding: Seed HeLa cells in a 96-well clear plate.

  • Probe Treatment: Treat the cells with the same range of concentrations of each alkyne probe as in the uptake experiment for a longer duration (e.g., 24 hours).

  • Cell Viability Assay:

    • Perform an MTT assay or a similar cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence to determine the percentage of viable cells.

  • Data Analysis:

    • Plot cell viability against the probe concentration to determine the CC50 (half-maximal cytotoxic concentration) for each probe.

Conclusion

The selection of an appropriate alkyne-containing probe is a critical step in the design of bioorthogonal labeling experiments. This compound, as an aromatic terminal alkyne, offers a valuable tool for various applications, particularly in proteomics and drug discovery where its unique chemical handle can be exploited. However, for applications requiring rapid kinetics or for in vivo studies where copper toxicity is a concern, aliphatic terminal alkynes or strained cyclooctynes, respectively, may represent more suitable alternatives. By carefully considering the performance metrics and employing the detailed experimental protocols provided in this guide, researchers can make informed decisions to select the optimal alkyne probe to advance their scientific investigations.

References

A Comparative Analysis of 3-Ethynylbenzaldehyde Click Reaction Kinetics for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, drug development, and materials science, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, provides a powerful tool for molecular ligation. The choice of alkyne is critical as its electronic and steric properties significantly influence the reaction kinetics. This guide offers a comparative kinetic analysis of 3-ethynylbenzaldehyde, positioning its reactivity against other commonly employed alkynes. While specific kinetic data for this compound is not extensively reported in the literature, we can infer its reactivity based on the behavior of structurally similar compounds and the principles of physical organic chemistry.

Relative Reactivity of Alkynes in CuAAC Reactions

The rate of the CuAAC reaction is sensitive to the electronic nature of the alkyne. Electron-withdrawing groups on the alkyne can influence the rate-determining step of the catalytic cycle. The presence of the aldehyde group, an electron-withdrawing group, in the meta position of this compound is expected to modulate its reactivity in comparison to unsubstituted phenylacetylene and other derivatives.

For context, a comparison of second-order rate constants for various alkynes in CuAAC reactions is presented below. This data, gathered from different studies, provides a baseline for estimating the performance of this compound.

AlkyneAzideCatalyst SystemSolventSecond-Order Rate Constant (M⁻¹s⁻¹)
PhenylacetyleneBenzyl AzideCu(I)Liquid Ammonia17.4 (apparent, second order in copper)
PropiolamidesCoumarin AzideCu(I)/THPTANot SpecifiedGenerally faster than propargyl ethers
Propargyl EthersCoumarin AzideCu(I)/THPTANot SpecifiedGood balance of reactivity and stability
Bicyclononyne (BCN)Benzyl AzideNone (SPAAC)CDCl₃~0.0022
Dibenzoazacyclooctyne (DIBAC)Benzyl AzideNone (SPAAC)MeOD1.9

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics is paramount for understanding and optimizing click reactions. The following are detailed methodologies for monitoring the kinetics of CuAAC reactions, which can be adapted for studying this compound.

Kinetic Analysis of a CuAAC Reaction via ¹H NMR Spectroscopy

This protocol allows for the in-situ monitoring of the reaction progress by observing the disappearance of reactant peaks and the appearance of product peaks in the nuclear magnetic resonance spectrum.

1. Preparation of Stock Solutions:

  • Alkyne Stock Solution: Prepare a 100 mM solution of the alkyne (e.g., this compound) in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Azide Stock Solution: Prepare a 100 mM solution of the azide (e.g., benzyl azide) in the same deuterated solvent.

  • Catalyst Stock Solution: Prepare a 20 mM solution of CuSO₄ in D₂O.

  • Ligand Stock Solution: Prepare a 100 mM solution of a water-soluble ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in D₂O.

  • Reducing Agent Stock Solution: Prepare a 1 M solution of sodium ascorbate in D₂O. This solution should be freshly prepared.

2. Reaction Setup and Monitoring:

  • In an NMR tube, combine the alkyne and azide stock solutions to achieve the desired final concentrations (e.g., 10 mM each).

  • Add the THPTA ligand solution, followed by the CuSO₄ solution.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Immediately acquire a ¹H NMR spectrum (t=0) and continue to acquire spectra at regular intervals.

  • The reaction progress is monitored by integrating the signals corresponding to a proton on the alkyne and a proton on the newly formed triazole ring.

3. Data Analysis:

  • Plot the concentration of the product (or reactant) as a function of time.

  • The initial reaction rate can be determined from the slope of this curve at early time points.

  • By varying the concentrations of the reactants and catalyst, the rate law and the second-order rate constant can be determined.

Workflow for Kinetic Analysis

A generalized workflow for conducting a kinetic analysis of a click reaction is depicted below.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_alkyne Prepare Alkyne Stock Solution mix Combine Reactants, Catalyst, and Ligand prep_alkyne->mix prep_azide Prepare Azide Stock Solution prep_azide->mix prep_catalyst Prepare Catalyst & Ligand Solutions prep_catalyst->mix prep_reducer Prepare Reducing Agent Solution initiate Initiate with Reducing Agent prep_reducer->initiate mix->initiate monitor Monitor Reaction (e.g., NMR, UV-Vis) initiate->monitor plot Plot Concentration vs. Time monitor->plot calculate Determine Rate Law & Rate Constant plot->calculate

Figure 1. A generalized workflow for the kinetic analysis of a CuAAC reaction.

Application in Probing Cellular Environments

Click chemistry reactions are widely employed in chemical biology to label and track biomolecules within living systems. This compound, with its aldehyde functionality, can potentially be used as a probe in studies related to oxidative stress and lipid peroxidation, where reactive aldehyde species are generated.

The following diagram illustrates a conceptual signaling pathway where an alkyne-functionalized probe could be used to detect aldehyde-modified proteins, which are markers of cellular stress.

G cluster_cell Cellular Environment cluster_detection Detection Strategy stress Cellular Stress (e.g., ROS) lipid_perox Lipid Peroxidation stress->lipid_perox protein_mod Protein Modification (Aldehyde Adducts) lipid_perox->protein_mod click Click Reaction (CuAAC or SPAAC) protein_mod->click reacts with probe Alkyne Probe (e.g., this compound Derivative) probe->click detection Detection (e.g., Fluorescence Microscopy) click->detection azide_reporter Azide-Reporter (e.g., Fluorophore) azide_reporter->click

Figure 2. Conceptual pathway for detecting aldehyde-modified proteins using a click chemistry probe.

A Comparative Guide to HPLC Methods for Purity Analysis of 3-Ethynylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in drug development and quality control, ensuring the purity and consistency of active pharmaceutical ingredients (APIs) and their intermediates. This guide provides a comparative overview of various HPLC methods for the purity analysis of 3-ethynylbenzaldehyde derivatives, crucial building blocks in the synthesis of a wide range of pharmaceutical compounds.

Understanding Potential Impurities in this compound

The purity of this compound is critical for the successful synthesis of downstream products. Impurities can arise from the synthetic route or degradation. A common method for synthesizing this compound is the Sonogashira coupling of 3-bromobenzaldehyde with a protected acetylene, followed by deprotection.

Potential Process-Related Impurities:

  • Unreacted Starting Materials: 3-bromobenzaldehyde and the acetylene source.

  • Homocoupling Products: Diynes formed from the self-coupling of the terminal alkyne.

  • Catalyst Residues: Traces of palladium and copper catalysts used in the Sonogashira reaction.

  • Ligand-Related Impurities: Byproducts from phosphine ligands.

  • Isomeric Impurities: Positional isomers such as 2-ethynylbenzaldehyde or 4-ethynylbenzaldehyde, depending on the purity of the starting materials.

Potential Degradation Products:

  • Oxidation Product: 3-ethynylbenzoic acid, formed by the oxidation of the aldehyde group.

  • Polymerization Products: Polymers arising from the reaction of the reactive ethynyl group.

Comparison of HPLC Methods

The selection of an appropriate HPLC method is paramount for the effective separation and quantification of this compound and its potential impurities. Reversed-phase HPLC (RP-HPLC) is the most common and versatile technique for this class of compounds.

Table 1: Comparison of HPLC Columns for Purity Analysis of this compound Derivatives

Column TypeStationary PhaseParticle Size (µm)Dimensions (mm)AdvantagesDisadvantagesIdeal For
Standard C18 Octadecylsilane3.5, 54.6 x 150, 4.6 x 250Robust, versatile, good retention for moderately polar compounds.May not provide sufficient resolution for closely related isomers.Routine purity analysis and quantification of the main component and common impurities.
Phenyl-Hexyl Phenyl-Hexyl3, 54.6 x 150Enhanced π-π interactions, providing alternative selectivity for aromatic compounds.May exhibit different elution orders compared to C18, requiring method re-optimization.Separating positional isomers and compounds with aromatic rings.
Pentafluorophenyl (PFP) Pentafluorophenyl3, 54.6 x 150Unique selectivity for halogenated compounds and those with polar functional groups.Can be more sensitive to mobile phase pH and composition.Resolving complex mixtures and separating halogenated impurities.

Table 2: Comparison of Mobile Phase Compositions

Mobile Phase SystemCompositionGradient/IsocraticAdvantagesDisadvantages
Acetonitrile/Water Acetonitrile and Water (with or without acid modifier like 0.1% formic acid or TFA)BothGood UV transparency, low viscosity, suitable for a wide range of compounds.Acetonitrile can be expensive.
Methanol/Water Methanol and Water (with or without acid modifier)BothLower cost than acetonitrile, can offer different selectivity.Higher viscosity can lead to higher backpressure.
Buffered Mobile Phase Acetonitrile/Methanol and Phosphate/Acetate BufferBothControls the ionization state of acidic or basic analytes, improving peak shape and retention time stability.Buffers can precipitate, requiring careful system maintenance.

Table 3: Comparison of HPLC Detectors

Detector TypePrincipleWavelength Range (nm)AdvantagesDisadvantages
UV-Vis Measures absorbance of UV or visible light.Typically 190-700Robust, simple to use, widely available.Not all compounds have a chromophore.
Diode Array (DAD/PDA) Measures absorbance over a range of wavelengths simultaneously.Typically 190-800Provides spectral information for peak purity assessment and identification.Slightly less sensitive than a single-wavelength UV detector.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.N/AProvides molecular weight and structural information for impurity identification.Higher cost and complexity.

Experimental Protocols

Below are detailed starting protocols for the purity analysis of this compound derivatives. These should be considered as starting points and may require optimization for specific derivatives or impurity profiles.

Protocol 1: General Purity Analysis using a Standard C18 Column
  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and DAD detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Diode Array Detector (DAD) at 254 nm. Collect spectra from 200-400 nm for peak purity analysis.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound derivative in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute as necessary. Filter the final solution through a 0.45 µm syringe filter before injection.

Protocol 2: Isomer Separation using a Phenyl-Hexyl Column
  • HPLC System: As in Protocol 1.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Isocratic Elution: 60% B. (The exact percentage may need to be optimized based on the specific isomers).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: DAD at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: As in Protocol 1.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for comparing different HPLC methods for the purity analysis of a this compound derivative.

HPLC_Method_Comparison_Workflow cluster_prep Sample and Standard Preparation cluster_methods HPLC Method Comparison cluster_analysis Data Analysis and Evaluation Sample This compound Derivative Sample Dissolve Dissolve in Diluent (e.g., ACN/Water) Sample->Dissolve Standard Reference Standard Standard->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Method1 Method 1: Standard C18 Column Gradient Elution Filter->Method1 Method2 Method 2: Phenyl-Hexyl Column Isocratic Elution Filter->Method2 Method3 Method 3: PFP Column Optimized Gradient Filter->Method3 DataAcq Data Acquisition (DAD/MS) Method1->DataAcq Method2->DataAcq Method3->DataAcq PeakIntegration Peak Integration and Quantification DataAcq->PeakIntegration PerformanceEval Performance Evaluation: Resolution, Peak Shape, Sensitivity PeakIntegration->PerformanceEval OptimalMethod Select Optimal Method PerformanceEval->OptimalMethod

Caption: Workflow for HPLC method comparison.

This guide provides a framework for developing and selecting appropriate HPLC methods for the purity analysis of this compound derivatives. By systematically comparing different columns, mobile phases, and detectors, researchers can develop robust and reliable methods to ensure the quality and consistency of these important pharmaceutical intermediates.

Safety Operating Guide

Proper Disposal of 3-Ethynylbenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Ethynylbenzaldehyde is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information, including a step-by-step operational plan for its disposal. Adherence to these procedures is vital for researchers, scientists, and drug development professionals to ensure a safe working environment and compliance with regulatory standards. All protocols should be executed in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations.

Hazard Profile and Safety Data

This compound is classified as a hazardous substance that poses several risks.[1] It is harmful if swallowed, can cause serious eye irritation, and may lead to an allergic skin reaction.[1]

Table 1: GHS Hazard Classifications for this compound

Hazard ClassHazard Category
Acute Toxicity, OralCategory 4
Serious Eye Damage/Eye IrritationCategory 2A
Skin SensitizationCategory 1

This data is based on aggregated GHS information provided by companies to the ECHA Classification & Labelling Inventory.[1]

Experimental Protocol: Waste Disposal Procedure

The following protocol outlines the detailed methodology for the safe and compliant disposal of this compound.

1. Personal Protective Equipment (PPE) and Preparation:

Before handling waste, it is mandatory to wear appropriate PPE to minimize exposure risks. This includes:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles or a face shield.[2][3][4][5]

  • A laboratory coat.

  • Closed-toe shoes.

All waste handling procedures should be performed within a certified chemical fume hood to prevent the inhalation of vapors.[3] It is also crucial to ensure that an emergency eyewash station and safety shower are readily accessible.[6]

2. Waste Segregation and Collection:

Proper segregation of waste is essential to prevent hazardous reactions.

  • Liquid Waste: All liquid waste containing this compound, including solutions and rinsate, must be collected in a designated, properly labeled, and sealed hazardous waste container. The container must be chemically compatible with the waste. In many cases, plastic containers are preferred over glass for hazardous waste, provided they are compatible.[7] Never mix incompatible waste streams.[8][9]

  • Solid Waste: Contaminated solid materials such as gloves, absorbent pads, and weighing paper must be collected in a separate, sealed, and clearly labeled hazardous waste container.[6] Chemically contaminated glassware should also be disposed of as hazardous waste.[8]

3. Labeling of Hazardous Waste Containers:

Accurate and thorough labeling of waste containers is a regulatory requirement.

  • Affix a hazardous waste tag, provided by your institution's EHS department, to each waste container as soon as waste is added.[7][10]

  • The label must contain the following information:[7][11]

    • The words "Hazardous Waste".[7][8]

    • The full common chemical name and concentration of each constituent. Abbreviations or chemical formulas are not permissible.[7][11]

    • The date of waste generation.[7]

    • The name and contact information of the principal investigator.[7]

    • The specific location of waste generation (e.g., building and room number).[7][11]

    • Relevant hazard pictograms.[7]

4. Storage of Hazardous Waste:

Proper storage of hazardous waste is crucial for maintaining a safe laboratory environment.

  • Store waste containers in a designated and secure satellite accumulation area.

  • Containers must be kept tightly closed at all times, except when actively adding waste.[8][9][12]

  • Utilize secondary containment to mitigate potential spills.[9][13]

  • Ensure that incompatible waste streams are segregated.[8][9][13]

5. Disposal of Empty Containers:

Empty containers that previously held this compound require specific handling.

  • To be considered non-hazardous, containers must be triple-rinsed with a suitable solvent.[8][10]

  • The rinsate generated from this process must be collected and managed as hazardous waste.[8][10][13]

  • After the triple-rinse and subsequent air-drying, the original label on the container must be defaced or removed before it can be disposed of in the regular trash or recycled, as per your institution's policy.[8][10][13]

6. Arranging for Final Disposal:

The final step is to ensure the waste is handled by authorized personnel.

  • When a waste container is full, you must arrange for its collection and disposal through your institution's EHS department or a licensed chemical waste disposal contractor.[7][10]

  • It is strictly prohibited to dispose of this compound down the sanitary sewer or in the regular trash.[7][13]

Mandatory Visualization

G start Start: Waste Generation (this compound) ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste Streams ppe->segregate liquid Liquid Waste (Solutions, Rinsate) segregate->liquid solid Solid Waste (Gloves, Contaminated Labware) segregate->solid label_waste Step 3: Label Container ('Hazardous Waste', Contents, Date) liquid->label_waste solid->label_waste store_waste Step 4: Store Properly (Closed, Secondary Containment) label_waste->store_waste request_pickup Step 5: Arrange for EHS Disposal store_waste->request_pickup end_disposal End: Compliant Disposal request_pickup->end_disposal

Caption: A logical workflow for the safe and compliant disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Ethynylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with reactive chemical compounds. This guide provides essential safety and logistical information for handling 3-Ethynylbenzaldehyde, a key reagent in various synthetic pathways.

Immediate Safety and Hazard Information

This compound is a solid aromatic aldehyde that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, can cause skin irritation and allergic reactions, and leads to serious eye irritation.[1] Adherence to strict safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Classification
Hazard ClassHazard CategoryHazard StatementGHS Pictogram
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin sensitizationCategory 1H317: May cause an allergic skin reaction
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation

Personal Protective Equipment (PPE) Protocol

The selection and proper use of Personal Protective Equipment (PPE) are the most critical lines of defense against exposure to this compound. The following table outlines the recommended PPE for handling this compound.

Recommended Personal Protective Equipment
Body PartRecommended PPEMaterial/Standard
Eyes/Face Tightly fitting safety goggles or a face shieldConforming to EN 166 (EU) or NIOSH (US) approved
Skin Chemical-resistant gloves (double-gloving recommended)Butyl rubber or Nitrile rubber
Flame-retardant lab coat---
Respiratory Full-face respirator with appropriate cartridgesNIOSH (US) or CEN (EU) approved

Experimental Protocol: Safe Handling of this compound

This protocol details the essential steps for safely handling this compound in a laboratory setting.

Preparation and Engineering Controls
  • Ventilation: All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbent materials for aldehydes should be available in the immediate vicinity.

Weighing and Transfer
  • Personal Protective Equipment: Before handling, don all required PPE as outlined in the table above.

  • Weighing: Use a tared, sealed container to weigh the solid this compound within the chemical fume hood. Avoid creating dust.

  • Transfer: If transferring the solid, use a spatula or other appropriate tool to minimize the generation of airborne particles. For solutions, use a calibrated pipette or syringe.

Dissolution and Reaction
  • Solvent Addition: When dissolving the solid, slowly add the solvent to the container with the this compound to prevent splashing.

  • Reaction Setup: Conduct all reactions in a well-ventilated fume hood. Ensure the reaction vessel is appropriately secured.

Post-Handling and Decontamination
  • Cleaning: Thoroughly clean the work area and any equipment used with an appropriate solvent.

  • Glove Removal: Remove outer gloves first, followed by inner gloves, ensuring no skin contact with potentially contaminated surfaces.

  • Hand Washing: Wash hands thoroughly with soap and water after completing the work and removing PPE.

Operational and Disposal Plans

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Storage
  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.

Spill and Emergency Procedures
  • Minor Spill: For a small spill of the solid, carefully sweep it up with a non-sparking tool and place it in a labeled container for hazardous waste. Clean the area with a suitable solvent.

  • Major Spill: In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan
  • All waste containing this compound, including contaminated labware and cleaning materials, must be disposed of as hazardous chemical waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific guidance on waste collection and disposal procedures.

Visualizing Safe Handling Workflows

To further clarify the necessary procedures, the following diagrams illustrate the logical flow for handling this compound and the decision-making process for selecting appropriate PPE.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Function prep_ppe->prep_fume_hood prep_emergency Check Emergency Equipment prep_fume_hood->prep_emergency prep_spill_kit Locate Spill Kit prep_emergency->prep_spill_kit handling_weigh Weigh Solid in Fume Hood prep_spill_kit->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_dissolve Dissolve in Solvent handling_transfer->handling_dissolve handling_react Perform Reaction handling_dissolve->handling_react cleanup_decontaminate Decontaminate Work Area & Glassware handling_react->cleanup_decontaminate cleanup_waste Collect Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

PPESelectionLogic start Handling this compound? risk_inhalation Risk of Inhalation? start->risk_inhalation risk_splash Risk of Splash? risk_inhalation->risk_splash No ppe_respirator Use Full-Face Respirator risk_inhalation->ppe_respirator Yes ppe_goggles_shield Wear Safety Goggles & Face Shield risk_splash->ppe_goggles_shield Yes ppe_goggles Wear Safety Goggles risk_splash->ppe_goggles No risk_skin Risk of Skin Contact? ppe_gloves_coat Wear Double Gloves & Lab Coat risk_skin->ppe_gloves_coat Yes ppe_respirator->risk_splash ppe_goggles_shield->risk_skin ppe_goggles->risk_skin end Proceed with Caution ppe_gloves_coat->end

Caption: Decision-making for PPE selection when handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.